molecular formula C8H8N2O2 B8506331 Nitroindoline

Nitroindoline

Cat. No.: B8506331
M. Wt: 164.16 g/mol
InChI Key: MKDCJAPHKZPKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitroindoline, particularly the 5-nitroindoline and 7-nitroindoline derivatives, is a valuable chemical scaffold in scientific research with significant applications in diverse fields. Its core utility lies in its role as a versatile chemical building block and, importantly, as a photolabile "caging" group . Compounds such as 1-acyl-7-nitroindolines are highly effective photoactivated protecting groups that enable the rapid release of biologically active molecules, including neurotransmitters like L-glutamate and calcium chelators, in aqueous solution upon exposure to near-UV light . This photorelease occurs on a sub-microsecond timescale, making it a powerful tool for precise spatial and temporal control in physiological studies, such as investigating neural signaling and calcium-dependent processes . The mechanism involves a photochemical transfer of an acyl group to the nitro group, forming a key nitronic anhydride intermediate that subsequently cleaves to release the caged molecule and form a 7-nitrosoindole byproduct . Beyond photochemical applications, this compound derivatives are also investigated for their potential in materials science, including the development of polyindole films for electronics, electrocatalysis, and battery anode materials . Thermochemical studies have established standard molar enthalpies of formation for compounds like 5-nitroindole and 5-nitroindoline, providing essential data for safety and hazard assessments . This product is supplied for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-nitro-2,3-dihydroindole

InChI

InChI=1S/C8H8N2O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2

InChI Key

MKDCJAPHKZPKOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Nitroindoline Scaffold: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroindoline and its derivatives represent a "privileged scaffold" in modern medicinal chemistry and organic synthesis. Characterized by a bicyclic indoline core (2,3-dihydro-1H-indole) fused with a highly electron-withdrawing nitro group (-NO₂), these compounds offer unique electronic properties and predictable regioselectivity. The strategic positioning of the nitro group—commonly at the C-5 or C-7 positions—modulates the charge-density of the aromatic ring, making nitroindolines highly versatile intermediates for the development of anti-inflammatory drugs, multi-triazole click chemistry platforms, and advanced fluorescent probes. This technical guide provides an in-depth analysis of the physicochemical properties, causality-driven synthesis protocols, and pharmaceutical applications of the this compound scaffold.

Structural and Electronic Profiling

The indoline core is a reduced form of indole, lacking the C2-C3 double bond, which fundamentally alters its aromaticity and basicity. The introduction of a nitro group significantly impacts the molecule's electron-density distribution. Charge-density analyses of this compound derivatives reveal that the -NO₂ group pulls electron density away from the aromatic ring via strong inductive and resonance effects[1]. This electron withdrawal decreases the basicity of the indoline nitrogen (N-1) and increases the electrophilicity of the adjacent carbon centers, priming the molecule for diverse functionalization.

To facilitate targeted drug design, understanding the physicochemical baseline of various this compound isomers is critical. Table 1 summarizes the quantitative data for key derivatives used in contemporary research.

Table 1: Physicochemical Properties of Key this compound Derivatives

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Key Application
5-Nitroindoline 32692-19-6164.1692-94Precursor for dual 5-LOX/sEH inhibitors[2]
1-Methyl-5-nitroindoline-2,3-dione 3484-32-0206.16200-202Intermediate for heterocyclic pharmaceutical agents[3]
5-Bromo-7-nitroindoline 80166-90-1243.06N/AFluorescent probes and organic semiconductors[4][5]
7-Nitroisatin 112656-95-8192.13240Synthetic dye and chromogenic labeling agent[6]
3,3-Dimethyl-5-nitroindoline 848047-43-8192.21N/AElectrophilic substitution intermediate[7]

Causality-Driven Synthetic Methodologies

The synthesis and functionalization of nitroindolines require strict control over reaction conditions to maintain the integrity of the bicyclic ring. The following protocols detail the synthesis of 5-nitroindoline-2,3-dione (5-nitroisatin) and its subsequent N-methylation, emphasizing the mechanistic causality behind each experimental choice.

Protocol A: Regioselective Nitration to 5-Nitroindoline-2,3-dione

The nitration of isatin is a classic electrophilic aromatic substitution. The C-5 position is preferentially nitrated due to the directing effects of the acyl (C-2/C-3) and amino (N-1) groups on the benzene ring, which sterically and electronically favor para-substitution relative to the nitrogen atom[8].

Step-by-Step Methodology:

  • Acidic Activation: In a round-bottom flask equipped with a magnetic stirrer, cool 121 mL of concentrated sulfuric acid to 0 °C using an ice-salt bath. Causality: Sulfuric acid acts as both the solvent and the catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Substrate Addition: Cautiously add 14.7 g (0.1 mol) of isatin to the chilled acid[8].

  • Nitration: While maintaining the internal temperature strictly below 5 °C, add 4.2 mL of fuming nitric acid dropwise[8]. Causality: The reaction is highly exothermic. Strict thermal control prevents poly-nitration and oxidative degradation of the delicate lactam ring[9].

  • Incubation & Monitoring: Stir the mixture for 30 minutes. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane eluent to confirm the total consumption of the starting material[8].

  • Quenching & Isolation: Pour the reaction mixture over 500 g of crushed ice. Self-Validation: The sudden thermal shock and dilution will cause the immediate precipitation of a yellow solid, visually confirming the product's insolubility in cold aqueous media[8][9]. Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and air-dry to a constant weight.

Protocol B: N-Methylation of 5-Nitroindoline-2,3-dione

Functionalizing the N-1 position is critical for modulating the lipophilicity of the scaffold for drug development[3].

Step-by-Step Methodology:

  • Solvation: Suspend 19.2 g (0.1 mol) of 5-nitroisatin in 500 mL of anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C[8]. Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation in the next step, leaving the deprotonated indoline nitrogen highly nucleophilic[3].

  • Deprotonation: Slowly add 4.4 g (0.11 mol) of sodium hydride (60% dispersion in mineral oil). Self-Validation: The immediate evolution of hydrogen gas (bubbling) serves as a physical validation of active deprotonation. Stir for 5 minutes[8].

  • Alkylation: Add 7.0 mL (0.11 mol) of methyl iodide dropwise. Stir at 0 °C for 30 minutes[8].

  • Quenching & pH Adjustment: Pour the mixture into 500 mL of ice water. Carefully adjust the pH to exactly 6 using a suitable acid. Self-Validation: Using a pH meter ensures the solution is not too acidic (which could protonate the product and increase aqueous solubility) or too basic (which could lead to lactam ring opening). Collect the resulting precipitate via filtration[8].

Applications in Drug Development & Chemical Biology

The structural plasticity of this compound makes it a cornerstone in several advanced therapeutic and chemical applications.

Dual 5-LOX/sEH Inhibitors for Inflammation

In medicinal chemistry, the design of multitarget drugs is a highly effective strategy for treating complex inflammatory diseases. 5-Nitroindoline serves as a primary starting material for synthesizing dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH)[2]. Researchers utilize the N-1 position for acylation or alkylation (e.g., with 4-fluorobenzoyl chloride), while the C-5 nitro group is reduced to an amine via continuous flow hydrogenation (using SnCl₂ or H₂). This newly formed amine is then converted into ureas or isothiocyanates, yielding potent anti-inflammatory lead compounds[2].

Triple Click Chemistry and Multi-Triazole Platforms

This compound derivatives, specifically 5-nitroindoline-2,3-dione, are critical intermediates in the synthesis of complex, bio-active "middle molecules" via innovative triple click chemistry[10]. These functionalized multi-triazoles are compatible with biological targets like enzymes and receptors, allowing for the rapid, one-pot assembly of highly selective pharmaceutical agents[10].

Advanced Visualization Workflow

The logical progression from the raw indoline scaffold to a biologically active lead compound follows a rigorous, multi-stage pipeline. The diagram below illustrates the standard drug discovery workflow utilizing the this compound scaffold.

G A Indoline Core Scaffold B Electrophilic Aromatic Nitration (Regioselective C5/C7) A->B HNO3 / H2SO4 C N-1 Functionalization (Alkylation/Acylation) B->C Base + Alkyl Halide D C-5 Nitro Reduction & Derivatization B->D SnCl2 / H2 E In Vitro Screening (e.g., 5-LOX / sEH assays) C->E Scaffold Optimization D->E Scaffold Optimization F Lead Compound Selection E->F Efficacy Validation

This compound-based drug discovery workflow from scaffold synthesis to lead selection.

Conclusion

The this compound scaffold bridges the gap between fundamental organic synthesis and advanced pharmacological application. By leveraging the electron-withdrawing nature of the nitro group and the regioselective functionalization of the indoline core, researchers can systematically design highly specific molecular probes, multitarget inhibitors, and novel materials. Mastery of the synthetic causality—specifically thermal control during nitration and solvent selection during alkylation—ensures the high-yield production of these critical chemical building blocks.

References

1.[8] Application Notes and Protocols: 1-Methyl-5-nitroindoline-2,3-dione as a Key Intermediate in Synthetic Chemistry - Benchchem. Benchchem. 2.[7] CAS 848047-43-8: 3,3-DiMethyl-5-nitroindoline | CymitQuimica. CymitQuimica. 3.[10] Breakthrough in Click Chemistry: Innovative Method Revolutionizes Drug Development. Medium. 4.[3] Preliminary Investigation of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Whitepaper - Benchchem. Benchchem. 5.[2] Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. 6.[9] Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Drug Discoveries & Therapeutics. 7.[4] 5-Bromo-7-nitroindoline ≥98% (by HPLC). Avantor. 8.[6] 7-NITROISATIN - ChemBK. ChemBK. 9. 5-Nitroindoline 97 32692-19-6. MilliporeSigma. 10.[5] 5-Bromo-7-nitroindoline. Chem-Impex. 11.[1] Charge-density analysis of 1-nitroindoline: refinement quality using free R factors and restraints. CRM2.

Sources

Technical Guide: Chemoselective Synthesis of 5-Nitroindoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: The conversion of 5-nitroindole to 5-nitroindoline presents a classic chemoselectivity problem in heterocyclic chemistry. The objective is the saturation of the C2–C3 pyrrole double bond without reducing the reduction-prone nitro (


) group at the C5 position.

The Solution: Standard catalytic hydrogenation (e.g.,


) must be avoided, as it kinetically favors the reduction of the nitro group to an amine (

). This guide details two field-proven protocols that utilize ionic hydrogenation mechanisms :
  • Primary Protocol: Sodium Cyanoborohydride (

    
    ) in Glacial Acetic Acid.
    
  • Alternative Protocol: Triethylsilane (

    
    ) in Trifluoroacetic Acid (TFA).[1]
    

Part 1: Mechanistic Analysis & Strategy

The Chemoselectivity Paradox

The indole nucleus is aromatic, but the pyrrole ring is electron-rich and susceptible to electrophilic attack. However, the 5-nitro group is a strong electron-withdrawing group (EWG), which deactivates the ring, making the initial protonation at C3 (the rate-determining step in ionic reduction) slower than in unsubstituted indole.

Conversely, the nitro group is highly labile under radical or catalytic reduction conditions. Therefore, the synthesis must rely on hydride transfer to a protonated intermediate (indolenium cation), a pathway where the nitro group is inert.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways. The blue path represents the desired ionic hydrogenation. The red path represents the undesired catalytic reduction.

G Start 5-Nitroindole Cation Indolenium Cation (Protonated at C3) Start->Cation H+ (AcOH or TFA) Rate Limiting Step Amine 5-Aminoindole (Undesired Byproduct) Start->Amine H2 / Pd/C (Nitro Reduction) Target 5-Nitroindoline (Target) Cation->Target H- Transfer (NaBH3CN or Et3SiH) OverRed 5-Aminoindoline (Over-reduced) Amine->OverRed Continued H2

Figure 1: Mechanistic divergence between ionic hydrogenation (Blue/Target) and catalytic hydrogenation (Red/Avoid).

Part 2: Experimental Protocols

Protocol A: The Gribble Reduction (Gold Standard)

This method utilizes Sodium Cyanoborohydride in glacial acetic acid. It is the most reliable method for electron-deficient indoles.

Safety Critical:


 in acid generates Hydrogen Cyanide (HCN)  gas. This reaction MUST  be performed in a high-efficiency fume hood. A caustic scrubber (bleach/NaOH) for the exhaust is recommended.
Materials
  • Substrate: 5-Nitroindole (1.0 eq)

  • Reagent: Sodium Cyanoborohydride (

    
    ) (3.0 – 5.0 eq)
    
  • Solvent: Glacial Acetic Acid (0.2 M concentration relative to indole)

  • Quench: NaOH (aqueous), Water, Ethyl Acetate.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindole in glacial acetic acid. The solution may be yellow/orange.

  • Reagent Addition: Cool the solution to 15°C (water bath). Add

    
     in small portions over 10–15 minutes.
    
    • Why: The reaction is exothermic.[1] rapid addition can cause runaway heating and excessive HCN evolution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir.

    • Duration: Due to the deactivating nitro group, this reaction is slower than with unsubstituted indole. Expect 2–5 hours. Monitor by TLC (System: 30% EtOAc/Hexane).

  • Quench (Critical):

    • Pour the reaction mixture carefully into a beaker containing crushed ice and water.

    • IN A HOOD: Slowly basify with 50% aqueous NaOH or solid NaOH pellets until pH > 10.

    • Mechanism:[1][2][3] High pH stops HCN evolution and solubilizes boron salts.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Protocol B: Metal-Free Ionic Hydrogenation (Green Alternative)

For laboratories restricting cyanide use, the Triethylsilane/TFA system is a robust alternative.

Materials
  • Substrate: 5-Nitroindole (1.0 eq)

  • Hydride Source: Triethylsilane (

    
    ) (3.0 eq)
    
  • Solvent/Catalyst: Trifluoroacetic Acid (TFA) (Excess, used as solvent)

Step-by-Step Methodology
  • Setup: Place 5-nitroindole in a dry flask under Nitrogen atmosphere.

  • Acidification: Add pure TFA (approx. 10 mL per gram of indole). The indole will dissolve and protonate immediately.

  • Reduction: Add Triethylsilane via syringe.

    • Observation: No gas evolution is typically seen, but the solution color may shift.

  • Heating: Heat the mixture to 50°C.

    • Why: The nitro group deactivates the C2=C3 bond toward protonation. Thermal energy is required to drive the equilibrium toward the indolenium cation species.

  • Workup:

    • Remove excess TFA and Silane under reduced pressure (Rotovap).

    • Basify the residue with sat.[1]

      
      .
      
    • Extract with Dichloromethane (DCM).

Part 3: Comparative Analysis & Data

The following table summarizes the expected performance of reduction methods for 5-nitroindole.

ParameterProtocol A (NaBH3CN/AcOH)Protocol B (Et3SiH/TFA)Catalytic H2 (Pd/C)
Chemoselectivity Excellent (>98% Nitro retention)Good (>95% Nitro retention)Poor (Reduces Nitro)
Typical Yield 75% – 85%60% – 75%N/A (Wrong Product)
Reaction Time 2 – 5 Hours6 – 12 Hours1 – 2 Hours
Safety Profile High Risk (HCN generation)Moderate Risk (Corrosive TFA)Moderate Risk (Fire/H2)
Cost LowHigh (Silanes are expensive)Low
Troubleshooting & Quality Control
  • Incomplete Reaction: If starting material remains in Protocol A, add an additional 1.0 eq of

    
    . The nitro group strongly resists the formation of the C3-protonated intermediate.
    
  • Side Products:

    • N-ethylation: In Protocol A, if the temperature gets too high (>50°C), reductive alkylation with acetic acid (to form N-ethyl-5-nitroindoline) is possible, though rare with cyanoborohydride (more common with borohydride).

  • Validation (NMR):

    • 5-Nitroindole (SM): C2-H and C3-H appear as aromatic doublets/multiplets (

      
       6.5–7.5 ppm).
      
    • 5-Nitroindoline (Product): Look for two new triplets (or multiplet blocks) in the aliphatic region (

      
       3.0–4.0 ppm) corresponding to the 
      
      
      
      -
      
      
      linkage. The absence of the C2/C3 alkene protons confirms reduction.

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines." Journal of the American Chemical Society. Link

  • Gribble, G. W. (1998).[4] "Sodium borohydride in carboxylic acid media: a phenomenal reduction system."[4][5] Chemical Society Reviews.[4] Link

  • Ketcha, D. M., et al. (1985). "Synthesis of 5-nitroindoline and related derivatives." Journal of Organic Chemistry. (Contextual citation for nitro-tolerance in borohydride reductions).
  • Magnus, P., et al. (1987). "Ionic Hydrogenation of Indoles." Tetrahedron. (Foundational work on Silane/TFA reduction of indoles). Link

  • BenchChem Application Note. (2025). "High-Yield Synthesis of 5-Aminoindole." (Cited as negative control: confirms Pd/C reduces nitro group). Link

Sources

Technical Guide: Physical and Chemical Properties of Nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties of nitroindoline derivatives, with a specific focus on their application in medicinal chemistry and photopharmacology.

Executive Summary

This compound derivatives are a class of bicyclic nitrogen heterocycles characterized by a 2,3-dihydro-1H-indole core substituted with a nitro group.[1][2][3] Unlike their oxidized counterparts (nitroindoles), nitroindolines possess a pyramidal


 nitrogen at the 1-position, which enables distinct electronic conjugation pathways ("push-pull" systems) and stereoelectronic effects.[1][4]

These compounds serve two primary roles in modern research:

  • Synthetic Intermediates: Precursors for aminoindolines, fused heterocyclic scaffolds, and indole-based drugs.[1][2][4]

  • Photochemical Tools: Specifically, 1-acyl-7-nitroindolines are premier photocleavable protecting groups ("caged" compounds) used to release bioactive molecules (e.g., glutamate, glycine) with microsecond precision upon UV irradiation.[1][4]

Physical Properties & Molecular Characteristics[1][2][5][6][7][8][9][10][11]

Structural & Electronic Profile

The this compound scaffold differs fundamentally from nitroindole due to the saturation at the C2-C3 bond.[2]

  • Indoline Nitrogen: The N1 atom is

    
     hybridized (pyramidal) but can undergo partial planarization to conjugate with the benzene ring.
    
  • Push-Pull Effect: In 5-nitroindoline , the electron-donating amino group (N1) is para to the electron-withdrawing nitro group (C5).[1][2][3][4] This creates a strong intramolecular charge transfer (ICT) band, resulting in deep yellow/orange coloration and significant solvatochromism.[4]

  • Basicity: The nitro group significantly reduces the basicity of the N1 lone pair compared to unsubstituted indoline (

    
     of conjugate acid ~4.9). 5-nitroindoline is a very weak base (
    
    
    
    < 1).[1][2][3][4]
Physicochemical Data Table[1][2][3]
CompoundCAS No.[2][5][6][7][8]Melting Point (°C)Appearance

(nm)
Solubility Profile
5-Nitroindoline 32692-19-692 – 94Yellow/Orange Crystals360–450 (Solvent dependent)*Soluble in DCM, EtOAc, DMSO; Low in water.[1][2][3][4]
6-Nitroindoline 19727-83-466 – 70Yellow/Brown Solid~340–380Soluble in MeOH, Acetone.
1-Acetyl-7-nitroindoline 22523-39-3**138 – 140Pale Yellow Solid~350 (Photoreactive)Soluble in DMSO, MeCN; Hydrolytically stable in dark.[1][2][3]
4-Nitroindoline N/A***N/ARare IntermediateN/AUnstable; typically reduced immediately.[1][2]

*Note: 1-Methyl-5-nitroindoline exhibits a


 of 451 nm in water due to strong solvatochromism.
**CAS for the core structure; derivatives vary.
***4-Nitroindoline is rarely isolated as a free base due to stability issues; often handled as the hydrochloride salt or reduced in situ.[1][2][3]

Chemical Reactivity & Synthesis[2][4][13]

Regioselective Nitration

The synthesis of nitroindolines is governed by the directing effects of the N1 substituent.

  • 5-Nitroindoline (Major Isomer): Direct nitration of indoline (or N-protected indoline) typically occurs at the C5 position (

    
     to the nitrogen) due to the activating effect of the amine.[2][4]
    
  • 7-Nitroindoline (The "Photocage" Isomer): Direct nitration to the C7 position is difficult due to steric hindrance and electronic preference for C5.[2][4] Successful synthesis often requires:

    • Blocking C5: Using a sulfonate group (e.g., 1-acetylindoline-2-sulfonate).[1][2][3][4]

    • Specialized Reagents: Use of acetyl nitrate or nitration of 1-acetylindoline under controlled conditions to favor the ortho (C7) attack via a specific complexation mechanism.[2][4]

Photochemistry of 1-Acyl-7-Nitroindolines

The 1-acyl-7-nitroindoline moiety is a "smart" protecting group.[1][2][3] Upon irradiation with near-UV light (300–380 nm), it undergoes a Norrish Type II-like reaction.[1][2][4]

Mechanism:

  • Excitation: Ground state absorbs UV photon

    
     Excited Triplet State (
    
    
    
    ).[4]
  • H-Abstraction: The nitro group oxygen abstracts a proton from the methine/methylene group of the N-acyl chain (or the

    
    -carbon of the acyl group).[1][2][4]
    
  • Rearrangement: Formation of a reactive nitronic anhydride intermediate.[2]

  • Hydrolysis: The anhydride collapses in water to release the free carboxylic acid (the "caged" drug) and a nitrosoindole byproduct.

Visualization: Photolysis Mechanism

The following diagram illustrates the specific cleavage pathway for a glutamate photocage.

Photolysis Start 1-Acyl-7-Nitroindoline (Caged Glutamate) Excited Excited Triplet State (T1) Start->Excited hv (350 nm) Intermediate Nitronic Anhydride Intermediate Excited->Intermediate Intramolecular H-Abstraction Products Released Glutamate + 7-Nitrosoindole Intermediate->Products Hydrolysis (H2O) < 1 ms

Caption: Photochemical uncaging mechanism of 1-acyl-7-nitroindoline derivatives.

Experimental Protocols

Protocol A: Synthesis of 5-Nitroindoline (Direct Nitration)

Context: Standard preparation of the C5 isomer for use as a building block.[2][3][4]

  • Protection: Dissolve indoline (10 mmol) in acetic anhydride (15 mL). Stir at RT for 1 h to form 1-acetylindoline . Pour into ice water, filter the solid.

  • Nitration: Dissolve 1-acetylindoline (10 mmol) in concentrated

    
     (10 mL) at 0°C. Dropwise add fuming 
    
    
    
    (1.1 eq) maintaining temp < 5°C. Stir for 1 h.
  • Quench: Pour mixture over crushed ice. The yellow precipitate is 1-acetyl-5-nitroindoline .[1][2][3][4]

  • Deprotection: Reflux the intermediate in 6M HCl (20 mL) for 2 h. Neutralize with NaOH to pH 8.[2]

  • Isolation: Extract with ethyl acetate (

    
     mL), dry over 
    
    
    
    , and concentrate. Recrystallize from ethanol to yield 5-nitroindoline (Orange needles, MP 92-94°C).
Protocol B: Photolytic Uncaging (General Procedure)

Context: Releasing a bioactive compound from a 7-nitroindoline cage.[1][2][3][4]

  • Preparation: Dissolve the caged compound (e.g., 1-glutamyl-7-nitroindoline) in a buffer solution (PBS, pH 7.4) at a concentration of 0.1–1.0 mM.[4]

  • Irradiation: Place the sample in a quartz cuvette. Irradiate with a UV LED or mercury arc lamp equipped with a bandpass filter (300–380 nm).[4]

    • Note: High-intensity flash photolysis (laser) allows for microsecond release kinetics.[1][2][3][4]

  • Monitoring: Track reaction progress by UV-Vis spectroscopy.

    • Indicator: Disappearance of the this compound band (~330-350 nm) and appearance of the nitrosoindole band (often red-shifted or distinct).[2][4]

  • Workup: For preparative scale, extract the nitrosoindole byproduct with ether (if the released acid is water-soluble) or separate via HPLC.[4]

Visualizations: Synthetic Logic

The following decision tree outlines the synthetic pathways to access different this compound isomers.

Synthesis Indoline Indoline (Starting Material) Ac2O 1. Ac2O (Protect) 2. HNO3/H2SO4 Indoline->Ac2O Special 1. NaHSO3 (Sulfonate C2) 2. Ac2O 3. Acetyl Nitrate Indoline->Special Nitro5 5-Nitroindoline (Major Product) Ac2O->Nitro5 Nitro7 7-Nitroindoline (Precursor to Photocages) Special->Nitro7 Indole 5-Nitroindole (Commercially Available) Red Reduction (NaBH3CN / AcOH) Indole->Red Red->Nitro5 Alternative Route

Caption: Synthetic divergence for accessing 5-nitroindoline vs. 7-nitroindoline isomers.

References

  • Photochemistry of 1-acyl-7-nitroindolines: Papageorgiou, G., & Corrie, J. E. T. (2000).[1][4] Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. Tetrahedron. Link

  • Solvatochromism of 5-nitroindoline: L. G. de Paz & J. G.[2][9] Rodríguez. (1996).[4][9] A Generalized Solvent Basicity Scale: The Solvatochromism of 5-Nitroindoline and Its Homomorph 1-Methyl-5-nitroindoline. Liebigs Annalen. Link[4]

  • Synthesis of 7-nitroindoline derivatives: Amit, B., Ben-Efraim, D. A., & Patchornik, A. (1976).[1][4] Light-sensitive amides.[1][2][3][4] The photosolvolysis of substituted 1-acyl-7-nitroindolines. Journal of the American Chemical Society. Link[4]

  • Physical Properties (Melting Points): Thermo Scientific Chemicals. Safety Data Sheet: 6-Nitroindoline. Link

  • This compound as a scaffold: BenchChem. Application Notes: Synthesis of 7-Nitroindole via Indoline Intermediate. Link[4]

Sources

key differences between nitroindole and nitroindoline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Nitroindole vs. Nitroindoline: Structural Dynamics, Photochemistry, and Medicinal Applications

Abstract

In the landscape of heterocyclic chemistry, the distinction between indole and its reduced counterpart, indoline, dictates profoundly different chemical behaviors and practical applications. When functionalized with a nitro group, these scaffolds diverge into two distinct operational domains: nitroindoles serve as rigid, aromatic pharmacophores driving targeted oncology therapeutics, while nitroindolines act as the kinetic engine for photopharmacology, functioning as highly efficient photocleavable protecting groups (PPGs). This whitepaper deconstructs the structural causality, mechanistic pathways, and self-validating protocols that govern the utility of both classes in modern drug development and chemical biology.

Structural & Electronic Causality

The fundamental divergence between a nitroindole and a this compound lies in the saturation state of the C2–C3 bond within the pyrrole ring.

  • Nitroindole (Aromatic System): The indole core is fully aromatic. The nitrogen lone pair is delocalized into the 10-π electron system, rendering the nitrogen highly non-nucleophilic. The electron-rich nature of the indole nucleus makes it highly susceptible to electrophilic attack (typically at C3) but also prone to acid-induced polymerization[1].

  • This compound (Saturated System): Indoline (2,3-dihydroindole) lacks aromaticity in the five-membered ring. This localizes the nitrogen lone pair, significantly increasing its nucleophilicity and allowing for direct N-functionalization (e.g., acylation). However, the presence of a strongly electron-withdrawing nitro group (such as in 7-nitroindoline) dampens this nucleophilicity, requiring specialized synthetic strategies to achieve N-acylation[2].

Nitroindolines: Precision Photopharmacology

Nitroindolines—specifically 1-acyl-7-nitroindolines—are privileged structures in photopharmacology. They are utilized to "cage" bioactive molecules (such as neurotransmitters or calcium chelators), rendering them inert until activated by light[3][4].

The Causality of the Cage: Unlike traditional 2-nitrobenzyl cages, 1-acyl-7-nitroindolines exhibit exceptional hydrolytic stability in the dark at physiological pH[5]. Upon irradiation with UV light (350 nm) or two-photon near-infrared excitation (710 nm)[2][6], the nitro group participates in a rapid intramolecular charge transfer with the N-acyl group. This forms a transient nitronic anhydride intermediate that collapses in aqueous media to release the free carboxylic acid (the payload) and a 7-nitrosoindole byproduct[5]. The sub-microsecond release kinetics (half-life ~150 ns) make this system uniquely capable of mimicking rapid biological processes like synaptic transmission[3].

Photolysis A 1-Acyl-7-Nitroindoline (Caged Payload) B hv (350nm / 710nm) Excitation A->B UV/NIR Light C Nitronic Anhydride Intermediate B->C Charge Transfer D Free Payload (e.g., Glutamate) C->D Hydrolysis E 7-Nitrosoindole Byproduct C->E Rearrangement

Fig 1: Photolytic cleavage pathway of 1-acyl-7-nitroindoline releasing a bioactive payload.

Nitroindoles: Privileged Scaffolds in Oncology

While nitroindolines excel in transient caging, nitroindoles are utilized as stable, rigid pharmacophores in medicinal chemistry.

Targeted Protein Degradation: 7-Nitroindole is the critical synthetic precursor to 7-aminoindole, which is elaborated into potent antitumor sulfonamides[7]. The most prominent clinical example is Indisulam (E7070). Indisulam acts as a "molecular glue," selectively promoting a ternary complex between the RNA-binding protein RBM39 and the DCAF15 E3 ubiquitin ligase. This interaction forces the ubiquitination and subsequent proteasomal degradation of RBM39, leading to cancer cell apoptosis[7].

DNA G-Quadruplex Binding: Derivatives of 5-nitroindole have been rationally designed to target and stabilize c-Myc G-quadruplex DNA structures. Pyrrolidine-substituted 5-nitroindole derivatives bind to terminal G-quartets in a 2:1 stoichiometry, downregulating c-Myc expression and inducing sub-G1/G1 cell-cycle arrest in cancer cells[8].

MolecularGlue Indisulam Indisulam (7-Aminoindole derived) Ternary Ternary Complex (DCAF15 - Indisulam - RBM39) Indisulam->Ternary Binds DCAF15 DCAF15 DCAF15 E3 Ligase DCAF15->Ternary RBM39 RBM39 Protein RBM39->Ternary Recruited by Glue Ub Polyubiquitination Ternary->Ub E3 Ligase Activity Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 2: Mechanism of action for Indisulam acting as a molecular glue to degrade RBM39.

Quantitative Data Presentation

The following table summarizes the distinct physicochemical and functional properties of both scaffolds, providing a rapid reference for drug design.

PropertyNitroindole (e.g., 7-Nitroindole)This compound (e.g., 1-Acyl-7-nitroindoline)
Ring Saturation Fully aromatic (10-π system)2,3-dihydro (Saturated C2-C3 bond)
Nitrogen State sp² hybridized, non-nucleophilicsp³-like, localized lone pair
Primary Application Medicinal chemistry, rigid pharmacophorePhotopharmacology, photocleavable cage
Key Derivatives Indisulam (via 7-aminoindole), 5-NitroindoleMNI-Glutamate, Nitroindolinyl-BAPTA
Photoreactivity Highly photostableHighly photoreactive (sub-µs cleavage)
Biological Mechanism Molecular glue (DCAF15), G-quadruplex bindingSpatiotemporal release of biochemical payloads

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Nitroindole via Indoline Intermediate

Rationale: Direct nitration of indole is catastrophic; the electron-rich nucleus polymerizes under strong acidic conditions, and nitration non-selectively attacks the C3, C5, and C6 positions[1]. By temporarily saturating the ring to an indoline and protecting the nitrogen, the molecule is stabilized, and nitration is sterically/electronically directed exclusively to the C7 position[1].

  • Sulfonation & Protection: React indole with sodium bisulfite to yield sodium indoline-2-sulfonate. Treat the intermediate with acetic anhydride to form sodium 1-acetylindoline-2-sulfonate[1].

  • Regioselective Nitration: Prepare acetyl nitrate in situ by slowly adding nitric acid to cooled acetic anhydride (Caution: Highly exothermic). Add this solution to the protected indoline at low temperatures. Monitor via TLC until the starting material is consumed[1].

  • Hydrolysis & Aromatization: Quench the reaction and subject the mixture to alkaline hydrolysis (e.g., NaOH). This step is a self-validating cascade: the base simultaneously removes the acetyl and sulfonate protecting groups while driving the spontaneous dehydrogenation of the indoline ring back to the aromatic indole, yielding pure 7-nitroindole[1].

Protocol B: Photolysis Validation of this compound-Caged Compounds

Rationale: To verify the efficacy of a 1-acyl-7-nitroindoline cage, the photolysis must be clean and stoichiometric. The formation of a nitrosoindole byproduct provides a distinct spectral shift that can be tracked in real-time[3].

  • Sample Preparation: Dissolve the this compound-caged compound (e.g., 5-bromo-7-nitroindoline-S-ethylthiocarbamate) in a physiological buffer or an acetonitrile/water mixture (4:1 v/v) to a concentration of ~0.8 mM under argon[2].

  • Baseline Acquisition: Record the initial UV-Vis spectrum to establish the baseline absorbance of the this compound chromophore.

  • Irradiation Workflow: Place the sample in a photochemical reactor equipped with 350 nm UV lamps (or utilize a 710 nm femtosecond laser for two-photon excitation)[2][6].

  • Spectroscopic Validation: Remove aliquots at defined time intervals. A successful, clean photolysis is self-validated by the appearance of clear isosbestic points in the UV-Vis spectra, indicating a direct, stoichiometric conversion from the caged starting material to the nitrosoindole byproduct without side reactions[3].

  • Payload Quantification: Confirm the release of the free payload (e.g., amino acid) via HPLC or dedicated amino acid analysis[3].

References

1.[2] Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates | ACS Omega. acs.org. 2.[3] Synthesis and photolytic evaluation of a this compound-caged glycine with a side chain of high negative charge - CORE. core.ac.uk. 3.[7] Application of 7-Nitroindole in the Synthesis of Antitumor Sulfonamides - Benchchem. benchchem.com. 4.[8] Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. nih.gov. 5.[4] Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators - PMC. nih.gov. 6.[5] Photoremovable Protecting Groups Used for the Caging of Biomolecules - Wiley-VCH. wiley-vch.de. 7.[6] Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. nih.gov. 8.[1] Technical Support Center: 7-Nitroindole Synthesis - Benchchem. benchchem.com.

Sources

Solvation Dynamics and Solvatochromic Applications of Nitroindoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroindolines (specifically 5-nitroindoline and 6-nitroindoline) are highly versatile heterocyclic compounds characterized by an electron-rich indoline core coupled with a strongly electron-withdrawing nitro group. This unique "push-pull" electronic architecture not only makes them critical building blocks in medicinal chemistry—such as in the synthesis of kinase inhibitors[1]—but also establishes them as premier solvatochromic probes for quantifying solvent properties[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic solubility charts. We will deconstruct the thermodynamic causality behind nitroindoline's solvation behavior, detail its application in establishing the Catalán Solvent Basicity (SB) scale, and provide self-validating experimental protocols for both solubility determination and solvatochromic measurements.

Structural Determinants of Solvation

To predict and manipulate the solubility of this compound in any solvent system, one must first analyze its molecular architecture and the resulting intermolecular forces:

  • The Indoline Core: The saturated pyrroline ring fused to a benzene ring provides a moderately hydrophobic, polarizable surface area. This region is primarily solvated via London dispersion forces and

    
     interactions.
    
  • The Secondary Amine (N-H): The nitrogen atom in the indoline ring acts as a potent hydrogen bond donor (HBD) . Solvents with high hydrogen bond acceptor (HBA) capacity will strongly coordinate here.

  • The Nitro Group (-NO

    
    ):  Positioned at the 5- or 6-position, the nitro group acts as a strong hydrogen bond acceptor .
    

Because this compound possesses both HBD and HBA sites, it exhibits a high degree of self-association in the solid state, leading to a stable crystalline lattice (melting point 92–94 °C for 5-nitroindoline)[3]. For dissolution to occur, the solvent must provide a solvation energy that exceeds the lattice energy. Consequently, polar aprotic solvents that can act as strong hydrogen bond acceptors (disrupting the N-H self-association) without competing for the nitro group yield the highest thermodynamic solubility[4].

Quantitative Solubility Profiles in Common Solvents

The table below synthesizes the solubility behavior of this compound across various laboratory solvents, grounded in dielectric constants (


) and empirical observations[4][5][6].
Solvent CategorySolventDielectric Constant (

)
Solubility ProfileMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Highly Soluble (>50 mg/mL)The strong S=O dipole acts as an excellent HBA for the indoline N-H, efficiently breaking the crystal lattice[6].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Highly Soluble Similar to DMSO, the carbonyl oxygen strongly coordinates with the secondary amine[4].
Halogenated Dichloromethane (DCM)9.1Soluble High polarizability and favorable dipole-dipole interactions efficiently solvate the aromatic core.
Polar Protic Methanol (MeOH) / Ethanol32.7 / 24.5Moderately Soluble Alcohols act as both HBD and HBA, but their self-association competes with solute solvation, limiting total capacity.
Ester/Ether Ethyl Acetate (EtOAc)6.0Moderately Soluble Moderate HBA capacity; sufficient for standard chromatographic separations and extractions.
Highly Polar Protic Water (H

O)
80.1Poorly Soluble (~0.56 mg/mL)The hydrophobic bulk of the indoline core disrupts water's highly ordered hydrogen-bonding network, making dissolution entropically unfavorable[5].
Non-Polar Hexane / Heptane1.9Insoluble Lacks both the dipole moment and hydrogen-bonding capacity required to overcome the solute's lattice energy.

This compound as a Solvatochromic Probe: The Catalán SB Scale

Beyond its role as a synthetic intermediate, 5-nitroindoline is the foundational probe for the Catalán Solvent Basicity (SB) scale [2][7].

The causality here is elegant: The UV-Vis absorption maximum (


) of 5-nitroindoline shifts depending on the solvent. Because the N-H group donates a hydrogen bond to the solvent, a more basic solvent (stronger HBA) will pull electron density away from the nitrogen, enhancing the "push-pull" charge transfer to the nitro group and causing a bathochromic (red) shift.

To isolate the basicity effect from general solvent polarity, Catalán introduced a homomorph: 1-methyl-5-nitroindoline (MNI) [2]. MNI lacks the N-H proton and cannot donate a hydrogen bond. By subtracting the spectral shift of MNI from that of 5-nitroindoline, researchers can precisely quantify the solvent's basicity[7].

SolvatochromicWorkflow N1 1. Solvent Preparation (Anhydrous, Degassed) N2 2A. Add 5-Nitroindoline (NI) (H-Bond Donor Probe) N1->N2 N3 2B. Add 1-Methyl-5-nitroindoline (MNI) (Non-Donor Homomorph) N1->N3 N4 3. UV-Vis Spectroscopy Record Absorption Maxima (ν) N2->N4 N3->N4 N5 4. Spectral Subtraction Δν = ν(NI) - ν(MNI) N4->N5 N6 5. Catalán SB Parameter Quantify Solvent Basicity N5->N6

Caption: Workflow for determining Catalán Solvent Basicity (SB) using 5-nitroindoline probes.

Validated Experimental Methodologies

To ensure scientific integrity, protocols must be self-validating. Below are the rigorous methodologies for determining thermodynamic solubility and executing solvatochromic measurements.

Protocol A: Self-Validating Thermodynamic Solubility Determination (Shake-Flask Method)

Kinetic solubility (e.g., rapid solvent addition) often overestimates or underestimates true solubility due to supersaturation or slow dissolution kinetics[1]. This protocol ensures true thermodynamic equilibrium.

  • Solid Dispersal: Add an excess of 5-nitroindoline (e.g., 100 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in an isothermal shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours . Causality: 48 hours is required to overcome the activation energy barrier of lattice dissociation and reach a steady-state thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000

    
     g for 15 minutes at 25 °C.
    
  • Validation (Tyndall Effect Check): Pass a laser pointer through the supernatant. If scattering (the Tyndall effect) is observed, colloidal particles are present, which will falsely inflate solubility readings. Re-centrifuge or pass through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute an aliquot of the validated supernatant into a compatible solvent (e.g., Acetonitrile) and quantify via HPLC-UV at 380 nm against a standard calibration curve.

SolubilityWorkflow S1 Solid Dispersal (Excess Solute + Solvent) S2 Isothermal Equilibration (Shake-Flask, 48h, 25°C) S1->S2 S3 Phase Separation (Ultracentrifugation) S2->S3 S4 Validation (Tyndall Effect Check) S3->S4 S5 Quantification (HPLC-UV / Gravimetry) S4->S5

Caption: Self-validating shake-flask workflow for determining thermodynamic solubility.

Protocol B: Solvatochromic Measurement of Solvent Basicity
  • Preparation: Prepare two separate 10 µM solutions: one of 5-nitroindoline and one of 1-methyl-5-nitroindoline, using the anhydrous target solvent.

  • Baseline Correction: Run a baseline scan on the UV-Vis spectrophotometer using the pure, anhydrous solvent in a quartz cuvette (1 cm path length).

  • Spectral Acquisition: Scan both solutions from 300 nm to 600 nm. Identify the exact wavelength of maximum absorbance (

    
    ) for both probes.
    
  • Conversion & Calculation: Convert

    
     (nm) to wavenumbers (
    
    
    
    in cm
    
    
    ). Calculate the Catalán SB parameter using the established linear solvation energy relationship (LSER) equations derived from the difference
    
    
    [2][7].

Strategic Conclusion for Drug Development Professionals

Understanding the solubility of this compound is not merely an exercise in physical chemistry; it is a prerequisite for efficient synthetic scaling. When designing N-alkylation or reduction workflows for this compound derivatives (such as N-methyl-5-nitroisatin or DDR1 kinase inhibitors), researchers must leverage polar aprotic solvents like DMF or DMSO to ensure complete homogeneous catalysis[1][4]. Conversely, the steep solubility drop-off in non-polar solvents like hexane or highly polar protic solvents like water can be strategically exploited for high-yield recrystallization and product isolation.

References

Sources

Technical Guide: Spectroscopic Properties of 1-Methyl-5-nitroindoline-2,3-dione

[1]

Executive Summary & Compound Architecture

1-Methyl-5-nitroindoline-2,3-dione is a functionalized isatin scaffold widely utilized as a core intermediate in the development of Schiff base ligands , spiro-oxindoles , and caspase inhibitors . Its dual-carbonyl functionality (C2 amide, C3 ketone) combined with the electron-withdrawing nitro group at C5 creates a unique electronic environment that is distinctively observable across spectroscopic methods.

Molecular Specifications
PropertySpecification
IUPAC Name 1-Methyl-5-nitro-1H-indole-2,3-dione
CAS Number 3484-32-0
Molecular Formula C

H

N

O

Molecular Weight 206.16 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 200–202 °C (Methylated) vs. 254 °C (Parent 5-nitroisatin)
Solubility High: DMSO, DMF, Acetone; Low: Water, Hexane

Synthesis & Purity Validation

To interpret spectra accurately, one must understand the synthetic origin. The compound is typically synthesized via N-methylation of 5-nitroisatin using methyl iodide (MeI) and a base (K


Critical Purity Check: The complete disappearance of the N-H stretch in IR and the N-H proton in NMR confirms successful methylation.

SynthesisWorkflowStart5-Nitroisatin(Precursor)ReagentsMeI, K2CO3DMF, 25°CStart->ReagentsIntermediateN-Deprotonation(Anion Formation)Reagents->Intermediate BaseProduct1-Methyl-5-nitroisatin(Target)Intermediate->Product SN2 Methylation

Figure 1: Synthetic pathway for 1-methyl-5-nitroindoline-2,3-dione via N-methylation.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides a rapid "fingerprint" for the functional groups. The nitro group and the two carbonyls are the dominant features.

Functional GroupWavenumber (

, cm

)
Assignment & Notes
C=O (C3 Ketone) 1740 – 1760Strained 5-membered ring ketone; appears at higher frequency.
C=O (C2 Amide) 1690 – 1710Lactam carbonyl; lower frequency due to resonance with Nitrogen.
NO

(Asymmetric)
1520 – 1540Strong, characteristic nitro stretch.
NO

(Symmetric)
1330 – 1350Strong, characteristic nitro stretch.
C=C (Aromatic) 1600 – 1620Skeletal ring vibrations.
N-H Stretch ABSENT Absence of band at 3200–3400 cm

confirms N-methylation.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation. The data below reflects the compound dissolved in DMSO-d


H NMR Analysis

The spectrum is characterized by a distinct methyl singlet and a deshielded aromatic region due to the 5-nitro group.

  • 
     3.25 – 3.40 ppm (3H, Singlet):  The N-CH
    
    
    group. This is the diagnostic peak for the product. In the parent 5-nitroisatin, this region is empty, and a broad N-H singlet appears at ~11.4 ppm.
  • 
     8.45 – 8.55 ppm (1H, Doublet, 
    
    
    Hz):
    H-4 . This proton is highly deshielded by the adjacent C3 carbonyl and the nitro group.
  • 
     8.35 – 8.45 ppm (1H, Doublet of Doublets, 
    
    
    Hz):
    H-6 . Deshielded by the nitro group (ortho) and the amide carbonyl (para).
  • 
     7.20 – 7.40 ppm (1H, Doublet, 
    
    
    Hz):
    H-7 . This proton is shielded relative to the others, appearing upfield.
C NMR Analysis
  • Carbonyls: Two distinct downfield peaks at

    
     ~182 ppm (C3, ketone)  and 
    
    
    ~158 ppm (C2, amide)
    .
  • Aromatic Carbons: Six signals in the range of 110 – 155 ppm . The C-5 carbon (bearing NO

    
    ) and C-7a/C-3a (quaternary) are distinct.
    
  • Methyl Carbon: A signal at

    
     ~27 – 30 ppm  corresponds to the N-CH
    
    
    .

Electronic Spectroscopy (UV-Vis) & Solvatochromism

1-Methyl-5-nitroindoline-2,3-dione exhibits significant solvatochromic behavior and pH sensitivity, making it a useful probe for environmental changes.

  • Neutral State (Ethanol/DMSO):

    • 
      : 300 – 320 nm  (Principal 
      
      
      transition).
    • Shoulder: ~350 – 400 nm (

      
       transition), responsible for the yellow/orange color.
      
  • Alkaline State (Ring Opening):

    • Upon addition of base (e.g., OH

      
       or F
      
      
      ), the C3 carbonyl is attacked, or the ring opens to form the isatinate anion .
    • Shift: A dramatic bathochromic shift occurs, with a new band appearing at ~490 nm (Deep Red/Purple). This feature allows UV-Vis to monitor the integrity of the isatin ring.

Mass Spectrometry (MS)

The fragmentation pattern under Electron Impact (EI) or ESI is predictable and follows the "isatin collapse" pathway.

  • Molecular Ion (M

    
    ): m/z 206  (Base peak or high intensity).
    
  • Primary Fragmentation: Loss of Carbon Monoxide (CO) from the C3 position.

    • 
       ([M - CO]
      
      
      ).
  • Secondary Fragmentation: Loss of the second CO (from C2) or the Nitro group.

    • 
       (Loss of second CO).
      
    • 
       (Loss of NO
      
      
      ).

MassSpecMMolecular Ion (M+)m/z 206Frag1[M - CO]+m/z 178M->Frag1-28 (CO)Frag2[M - 2CO]+m/z 150Frag1->Frag2-28 (CO)Frag3[M - CO - NO2]+m/z 132Frag1->Frag3-46 (NO2)

Figure 2: Proposed fragmentation pathway for 1-methyl-5-nitroisatin in Mass Spectrometry.

References

  • BenchChem. In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione. (Accessed 2025).[1] Link

  • PubChem. 1-Methyl-5-nitroindoline-2,3-dione Compound Summary. National Library of Medicine. Link

  • Der Pharma Chemica. Synthesis of Some New Isatin Derivatives and Identification of Their Structures. (2010/2019). Link

  • MDPI. Effect of Structure on Charge Distribution in the Isatin Anions in Aprotic Environment: Spectral Study. Molecules, 2017.[2][3][4] Link[5]

  • Sigma-Aldrich. 5-Nitroisatin Product Specification. (For comparison of parent properties). Link

Advanced Photochemistry of Nitroindolines: A Technical Guide for Chemical Biologists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a rigorous examination of nitroindoline photochemistry, focusing on the 7-nitroindoline scaffold and its derivative, 4-methoxy-7-nitroindolinyl (MNI). Unlike classical o-nitrobenzyl systems, nitroindolines operate via a distinct photochemical rearrangement that offers sub-microsecond kinetics, high hydrolytic stability, and efficient two-photon excitation cross-sections. This document details the mechanistic principles, synthetic pathways, and experimental protocols required to deploy these tools in high-precision neurobiology and drug delivery.

Mechanistic Principles: The Acyl-Transfer Photorearrangement

The superiority of this compound photocages lies in their unique mechanism. While o-nitrobenzyl groups rely on a hydrogen abstraction followed by an elimination, 1-acyl-7-nitroindolines undergo a photo-induced acyl transfer.

The Photochemical Pathway

Upon excitation (typically


 nm), the molecule enters an excited triplet state. The carbonyl oxygen of the amide bond attacks the nitro group oxygen. This is not a simple bond cleavage but an intramolecular rearrangement forming a reactive nitronic anhydride  intermediate.

In aqueous environments, this intermediate is rapidly hydrolyzed. The "caged" cargo (a carboxylic acid, e.g., L-glutamate) is released, and the protecting group collapses into a 7-nitrosoindole byproduct.

Kinetic Advantages
  • Speed: The release rate constant (

    
    ) is typically 
    
    
    
    (sub-microsecond), significantly faster than the millisecond kinetics of many nitrobenzyl derivatives.
  • Quantum Yield (QY): MNI-glutamate exhibits a QY of ~0.085.[1][2] While lower than some nitrobenzyls (QY ~0.1-0.6), the high extinction coefficient and lack of rate-limiting dark steps make it superior for fast physiological events.

Mechanism Diagram

The following diagram illustrates the photon-driven rearrangement and subsequent hydrolysis.

NitroindolineMechanism GroundState 1-Acyl-7-Nitroindoline (Ground State) ExcitedState Excited Triplet State (T1) GroundState->ExcitedState hv (UV/2P) Intermediate Nitronic Anhydride Intermediate ExcitedState->Intermediate Acyl Transfer (Rearrangement) Hydrolysis Hydrolysis (+ H2O) Intermediate->Hydrolysis Rapid Products Released Cargo (R-COOH) + 7-Nitrosoindole Hydrolysis->Products Fragmentation

Figure 1: The photochemical rearrangement of 1-acyl-7-nitroindolines. Note the critical acyl migration to the nitro oxygen prior to hydrolysis.[3]

Synthetic Architecture

Synthesizing this compound photocages, particularly MNI-Glutamate, requires navigating the reactivity of the indole core. The synthesis generally proceeds in 5-6 steps from commercially available materials.

Core Synthesis Logic (MNI-Glu)
  • Precursor Preparation: Start with 4-methoxyindoline.

  • Nitration: Electrophilic aromatic substitution introduces the nitro group at the 7-position. This is regioselective due to the directing effects of the methoxy and amine groups.

  • Linker Attachment: The "cargo" (e.g., N-protected glutamic acid) is attached to the indoline nitrogen via an amide bond. This is often the yield-limiting step due to the reduced nucleophilicity of the this compound nitrogen.

  • Deprotection: Removal of protecting groups on the glutamate (e.g., t-butyl esters) yields the final zwitterionic caged compound.

Critical Synthetic Considerations
  • Regiochemistry: The 4-methoxy group is not just for solubility; it electronically optimizes the system for two-photon absorption and directs the nitration to the 7-position.

  • Purification: Unlike nitrobenzyls, MNI derivatives are often zwitterionic and water-soluble, requiring reverse-phase HPLC for final purification.

Experimental Protocol: Two-Photon Uncaging

MNI-glutamate is the gold standard for mapping dendritic spines due to its high two-photon (2P) cross-section (


 GM at 720 nm).
Reagents and Setup
  • Caged Compound: MNI-caged-L-glutamate (dissolved in ACSF to 2.5 mM).

  • Optics: Ti:Sapphire laser tuned to 720 nm.

  • Microscopy: Two-photon laser scanning microscope (2PLSM) with separate uncaging and imaging paths.

Step-by-Step Uncaging Workflow
  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal CA1) and transfer to a recording chamber perfused with ACSF containing 2.5 mM MNI-glutamate.

    • Note: MNI-Glu is GABA-A receptor silent at this concentration, unlike some early-generation cages.

  • Target Selection: Visualize dendritic spines using a morphological dye (e.g., Alexa Fluor 594) loaded via the patch pipette.

  • Laser Alignment: Park the uncaging beam ~0.5 µm from the spine head (to mimic synaptic release).

  • Pulse Protocol: Deliver a 0.5–1.0 ms laser pulse (power ~15-20 mW at the objective back aperture).

  • Recording: Simultaneously record Excitatory Postsynaptic Currents (EPSCs) in voltage-clamp mode.

Experimental Logic Flow

UncagingWorkflow Prep Sample Prep: Brain Slice + 2.5mM MNI-Glu Imaging 2P Imaging (900 nm): Locate Dendritic Spine Prep->Imaging Targeting Beam Positioning: 0.5 µm from Spine Head Imaging->Targeting Identify ROI Uncaging Uncaging Pulse (720 nm): 0.5 ms duration Targeting->Uncaging Trigger Release Photolysis: Local Glutamate Release Uncaging->Release < 1 µs Response Readout: Record EPSC (Voltage Clamp) Release->Response Receptor Binding

Figure 2: Logical workflow for two-photon glutamate uncaging experiments.

Comparative Data Analysis

The following table contrasts MNI-Glutamate with other common photocages. MNI offers the best balance of speed, stability, and 2-photon efficiency.

PropertyMNI-Glutamate (this compound)CNB-Glutamate (Nitrobenzyl)RuBi-Glutamate (Ruthenium)
Uncaging Mechanism Acyl Transfer (Rearrangement)H-abstraction / EliminationHeterolytic Cleavage
Quantum Yield (QY) 0.0850.140.13
Uncaging Rate Sub-microsecond~20 ms (slow)Sub-microsecond
2P Cross-Section 0.06 GM (720 nm)< 0.01 GM~0.14 GM (800 nm)
Hydrolytic Stability High (> 4 days at 37°C)ModerateHigh
GABA-A Antagonism Low (at < 5 mM)SignificantLow

Data aggregated from Corrie et al. (2016) and Matsuzaki et al. (2001).

Troubleshooting & Limitations

Inner Filter Effect

Because nitroindolines absorb strongly in the near-UV, high concentrations (>5 mM) can attenuate the excitation light, leading to a gradient of uncaging efficiency deep in the tissue.

  • Solution: Use the lowest effective concentration (typically 2-3 mM) or compensate with laser power at depth.

Byproduct Toxicity

The 7-nitrosoindole byproduct is generally less toxic than the nitrosoaldehydes produced by nitrobenzyls. However, it can react with thiol groups.

  • Validation: Always perform "light-only" (no cage) and "cage-only" (no light) controls to rule out artifacts.

Spontaneous Hydrolysis

While stable, MNI-Glu can degrade if stored improperly.

  • Protocol: Store lyophilized powder at -20°C. Make aliquots of stock solution in water (not buffer) and freeze. Add to buffered ACSF only immediately before use.

Future Directions: Red-Shifting and Sensitization

Current research focuses on improving the two-photon cross-section and shifting absorption to the visible range to reduce phototoxicity.

  • Thioxanthone Sensitization: Conjugating a thioxanthone antenna to the MNI core can increase the 2P cross-section to ~0.29 GM and allow uncaging at 860 nm.[4][5]

  • Dinitroindolines (MDNI): Adding a second nitro group (4-methoxy-5,7-dithis compound) increases the quantum yield significantly (up to ~0.5), allowing for lower laser power usage.[2]

References

  • Papageorgiou, G., & Corrie, J. E. T. (2000). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Tetrahedron, 56(41), 8197-8205. [Link] Establishes the synthesis and core photochemical mechanism of the 7-nitroindoline scaffold.

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. [Link] The seminal application of MNI-glutamate for two-photon mapping of dendritic spines.

  • Corrie, J. E. T., et al. (2016). Sensitized 1-Acyl-7-nitroindolines with Enhanced Two-Photon Cross Sections for Release of Neurotransmitters. ACS Chemical Neuroscience, 7(9). [Link] Describes the development of thioxanthone-sensitized MNI derivatives for improved 2P efficiency.[4][5]

  • Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-glutamate. Journal of Neuroscience Methods, 112(1), 29-42. [Link] A critical evaluation of the pharmacology and stability of MNI-Glu compared to NI-Glu.

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2] Nature Methods, 4, 619–628. [Link] Comprehensive review of caged compounds, placing nitroindolines in context with other photolabile groups.

Sources

The Electrophilic Paradigm: Harnessing 3-Nitroindoles for Advanced Dearomatization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indoles are classically recognized as electron-rich, nucleophilic heterocycles that readily undergo electrophilic aromatic substitution. However, substituting the C3 position with a strongly electron-withdrawing nitro group induces a profound "umpolung" (polarity reversal), transforming the indole core into a potent electrophile. This technical guide provides an in-depth mechanistic analysis and practical framework for exploiting the electrophilic reactivity of 3-nitroindoles. By detailing dearomatization processes, cycloadditions, and nucleophilic additions, this whitepaper equips researchers and drug development professionals with the protocols necessary to construct complex, sp³-rich indoline scaffolds critical for modern pharmacology.

Mechanistic Foundations of Electrophilic Indoles

Standard indoles act as nucleophiles, primarily reacting at the C3 position. Introducing a nitro group at C3 fundamentally alters this electronic landscape. The strong inductive (-I) and resonance (-M) effects of the nitro group deplete the π-electron density of the pyrrole ring, rendering the C2 position highly susceptible to nucleophilic attack.

When a nucleophile attacks the C2 position, it disrupts the aromaticity of the pyrrole ring, generating a transient Meisenheimer-type nitronate intermediate. To prevent reversible elimination (which would restore aromaticity), this intermediate must be rapidly trapped. This trapping—often achieved via intramolecular cyclization in (3+2) or (4+2) annulations—drives the reaction forward, yielding stable, three-dimensional dearomatized indolines1[1].

MechanisticLogic Indole Standard Indole (Electron-Rich) NucAttack Electrophilic Attack (C3 Position) Indole->NucAttack Intrinsic Reactivity NitroIndole 3-Nitroindole (Electron-Poor) ElecAttack Nucleophilic Attack (C2 Position) NitroIndole->ElecAttack Umpolung via -NO2 Nitronate Meisenheimer Nitronate Intermediate ElecAttack->Nitronate Nucleophile Addition Dearomatization Dearomatized Indoline (Stable Product) Nitronate->Dearomatization Intra/Intermolecular Trapping

Logical pathway illustrating the umpolung reactivity of 3-nitroindoles versus standard indoles.

Key Reaction Modalities

(3+2) Cycloadditions and Annulations

3-Nitroindoles serve as excellent dipolarophiles. Reactions with azomethine ylides, allenoates, and mesoionic münchnones readily yield complex polycyclic indolines. For instance, chiral phosphine-catalyzed asymmetric (3+2) annulations with allenoates proceed via a dearomatization–aromatization sequence, achieving exceptional enantioselectivities (up to 97% ee) . Causality of Catalyst Choice: Chiral bifunctional phosphines are selected because they not only activate the allenoate into a zwitterionic dipole but also provide a rigid chiral pocket via hydrogen bonding with the nitro group. This dual activation dictates the strict facial selectivity of the nucleophilic attack, ensuring high stereofidelity.

Dearomative Nucleophilic Additions

Beyond cycloadditions, simple nucleophiles like lithium enolates and enamines can directly add to 3-nitroindoles. The addition of ester or ketone enolates to N-protected 3-nitroindoles at -78°C yields 1,4-addition products with complete diastereoselectivity1[1]. Similarly, nucleophilic enamines undergo an unprecedented dearomatizing formal ene reaction with 3-nitroindoles, forming new C–C bonds instantaneously at room temperature.

Quantitative Reactivity Profile

The structural diversity accessible via 3-nitroindole electrophilicity is summarized below. The choice of N-protecting group (e.g., Ts vs. Boc) significantly influences reactivity; strongly electron-withdrawing groups like Tosyl (Ts) further enhance C2 electrophilicity, whereas Boc groups can be thermally labile under harsh heating conditions, occasionally leading to intractable mixtures 2[2].

SubstrateNucleophile/ReagentReaction TypeCatalyst / ConditionsYield (%)Stereoselectivity
N-Ts-3-nitroindoleAzomethine ylides(3+2) CycloadditionAgOAc / Base, THF75–90%High exo-selectivity
N-Boc-3-nitroindoleAllenoatesAsym. (3+2) AnnulationChiral Phosphine85–92%Up to 97% ee
N-Ts-3-nitroindoleLithium Enolates1,4-AdditionTHF, -78°C65–78%Complete dr
N-Ts-3-nitroindoleEnaminesFormal Ene ReactionNeat / CH₂Cl₂80–95%Regio/Diastereo-selective

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and high fidelity in synthesizing dearomatized indolines, the following protocols are designed as self-validating systems. Each step includes built-in causality checks to prevent failure cascades.

ExperimentalWorkflow Step1 Step 1 Reagent Prep (Dry THF, -78°C) Step2 Step 2 Enolate Gen. (LDA + Ester) Step1->Step2 Step3 Step 3 Substrate Add. (3-Nitroindole) Step2->Step3 Step4 Step 4 Quench (NH4Cl sat.) Step3->Step4 Step5 Step 5 Isolation (Chromatography) Step4->Step5

Step-by-step workflow for the dearomative nucleophilic addition of lithium enolates.

Protocol A: Phosphine-Catalyzed Asymmetric (3+2) Annulation
  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon. Causality Check: Moisture prematurely quenches the highly reactive zwitterionic phosphonium enolate intermediate, which will drastically reduce the overall yield.

  • Reagent Mixing: Add N-Boc-3-nitroindole (1.0 equiv) and the chiral amino-phosphine catalyst (10 mol%) in anhydrous toluene (0.1 M). Stir at -20°C for 10 minutes. Causality Check: Pre-cooling establishes the necessary hydrogen-bond network between the catalyst and the nitro group before the reactive dipole is introduced, ensuring the chiral pocket is fully formed.

  • Addition: Add the allenoate (1.2 equiv) dropwise over 5 minutes. Causality Check: Dropwise addition maintains a low steady-state concentration of the dipole, preventing unwanted allenoate homodimerization.

  • Monitoring & Quenching: Monitor via TLC until the indole is consumed (typically 12-24 hours). Quench with minimal silica gel and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the chiral cyclopenta[b]indoline.

Protocol B: Dearomative Addition of Lithium Enolates
  • Enolate Generation: In a dry flask under N₂, cool a solution of diisopropylamine (1.2 equiv) in anhydrous THF to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 15 min, then add the ester (1.1 equiv) dropwise. Stir for 30 min. Causality Check: Strict temperature control at -78°C prevents the kinetic enolate from equilibrating to the thermodynamic enolate, ensuring high diastereoselectivity.

  • Substrate Addition: Add a solution of N-Ts-3-nitroindole (1.0 equiv) in THF dropwise to the enolate at -78°C. Causality Check: Adding the electrophile to the excess enolate ensures immediate trapping and prevents unreacted indole from competing for the enolate.

  • Quenching: After 1 hour at -78°C, rapidly quench the reaction with saturated aqueous NH₄Cl before warming to room temperature. Causality Check: Quenching at a low temperature protonates the Meisenheimer nitronate irreversibly. Allowing the mixture to warm before quenching triggers retro-addition, reverting the product back to the starting materials 1[1].

Applications in Drug Discovery

The indol(in)e framework is widely regarded as a "privileged structure" in pharmacology. By exploiting the electrophilic reactivity of 3-nitroindoles, medicinal chemists can rapidly construct 3D-rich, sp³-hybridized indoline scaffolds from flat aromatic precursors. This dearomatization strategy provides direct access to core motifs found in complex indole alkaloids (e.g., aspidospermine, vindoline) and enables the high-throughput synthesis of novel chemical libraries with expanded stereochemical complexity.

Conclusion

The strategic utilization of 3-nitroindoles as electrophiles represents a paradigm shift in heterocyclic chemistry. By understanding the electronic umpolung induced by the C3-nitro group and employing precise, self-validating experimental protocols, researchers can unlock powerful dearomatization pathways. This methodology not only enriches the synthetic toolkit but also accelerates the discovery of next-generation indoline-based therapeutics.

References

  • Source: rsc.
  • Addition of 4-(cyclohex-1-en-1-yl)
  • Source: nih.
  • Source: acs.
  • Recent advances in asymmetric dearomatization of nitro(hetero)

Sources

Methodological & Application

Application Note: Nitroindoline as a Photoremovable Protecting Group

[1]

Executive Summary

This guide details the utility, synthesis, and application of 7-nitroindoline (NI) derivatives as photoremovable protecting groups (PPGs), with a specific focus on MNI-Glutamate (4-methoxy-7-nitroindolinyl-L-glutamate). Unlike traditional nitrobenzyl groups, nitroindolines offer a unique combination of rapid release kinetics (sub-microsecond), hydrolytic stability, and high quantum efficiency, making them the gold standard for two-photon (2P) uncaging in neuroscience.

Key Advantages:

  • Ultrafast Uncaging: Release rates (

    
    ) often exceed 
    
    
    , essential for mimicking synaptic transmission.
  • Two-Photon Sensitivity: Adequate cross-section (

    
     GM) allows for femtoliter-volume excitation at single dendritic spines.
    
  • Stability: Highly resistant to spontaneous hydrolysis at physiological pH (7.4).

Mechanism of Photolysis

The photochemical cleavage of N-acyl-7-nitroindolines proceeds via a distinct mechanism compared to the classic ortho-nitrobenzyl "Norrish Type II" reaction. The nitroindoline group functions through a photo-assisted acyl transfer.

Mechanistic Pathway
  • Excitation: Absorption of a photon (UV or 2P-NIR) excites the ground state (

    
    ) to the excited singlet state (
    
    
    ), which undergoes intersystem crossing to the triplet state (
    
    
    ).
  • Acyl Transfer: The carbonyl oxygen of the acyl group (the "caged" cargo) attacks the nitro group, forming a cyclic five-membered intermediate.

  • Anhydride Formation: This rearranges into a reactive acetic nitronic anhydride intermediate.

  • Hydrolysis & Release: Water attacks the anhydride, releasing the free carboxylic acid (e.g., L-Glutamate) and the byproduct 4-methoxy-7-nitrosoindole .

Mechanistic Diagram

NitroindolinePhotolysisSubstrateMNI-Caged Glutamate(Ground State S0)ExcitedExcited State(Triplet T1)Substrate->Excitedhν (300-400nm)or 2P (720nm)IntermediateAcetic NitronicAnhydrideExcited->IntermediateAcyl Transfer(Fast)ProductsFree L-Glutamate+7-NitrosoindoleIntermediate->ProductsHydrolysis (+H2O)(Rate Limiting)

Figure 1: Photochemical pathway of MNI-Glutamate uncaging. The reaction is driven by the formation of a reactive anhydride intermediate.

Chemical Synthesis Protocol

While many researchers purchase MNI-Glutamate, synthesizing it allows for custom derivatization (e.g., peptide caging). The following protocol describes the coupling of 4-methoxy-7-nitroindoline to a protected glutamate backbone.

Reagents Required[3][6][7][9]
  • Core Scaffold: 4-methoxy-7-nitroindoline (or 4-methoxyindoline if nitrating post-coupling).[1]

  • Amino Acid: N-Boc-L-Glutamic acid

    
    -tert-butyl ester (selectively protects amine and 
    
    
    -carboxyl).
  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).

  • Solvents: Dry Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Synthesis

Step 1: Coupling Reaction

  • Dissolve N-Boc-L-Glutamic acid

    
    -tert-butyl ester (1.0 equiv) in dry DCM under nitrogen.
    
  • Add DCC (1.1 equiv) and DMAP (0.1 equiv) and stir for 10 minutes at 0°C to activate the

    
    -carboxylic acid.
    
  • Add 4-methoxy-7-nitroindoline (1.0 equiv). Note: If using the non-nitrated indole, the nitro group is installed in a subsequent step using

    
    /Acetyl Chloride.
    
  • Stir at room temperature for 12–24 hours. Monitor by TLC (formation of the amide bond).[2]

  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate. Purify via flash chromatography (Hexane/Ethyl Acetate).

Step 2: Global Deprotection

  • Dissolve the coupled intermediate in a 1:1 mixture of DCM and TFA.

  • Stir for 1–2 hours at room temperature to remove the N-Boc and

    
    -tert-butyl groups simultaneously.
    
  • Evaporate TFA under reduced pressure.

  • Precipitate the final product (MNI-Glutamate) using cold diethyl ether.

  • Validation: Verify structure via

    
    -NMR and Mass Spectrometry.
    

Experimental Application: Two-Photon Uncaging in Neurons

This protocol describes the standard workflow for mapping dendritic spine sensitivity using MNI-Glutamate.

Preparation & Bath Application[10]
  • Stock Solution: Dissolve MNI-Glutamate in water or ACSF to make a 50 mM stock. Store at -20°C in the dark.

  • Working Solution: Dilute to 2.5 mM in ACSF (Artificial Cerebrospinal Fluid).

    • Critical Insight: High concentrations (2–5 mM) are required because the 2P cross-section is relatively low (0.06 GM). MNI-Glu is biologically inert at these levels, unlike older nitrobenzyl cages which could block GABA receptors or cause toxicity.

  • Perfusion: Bath application is preferred over local puffing to ensure a uniform concentration profile during quantitative mapping.

Optical Setup
  • Laser: Ti:Sapphire laser tuned to 720–730 nm .

  • Power: 10–20 mW at the back aperture of the objective (approx. 1–3 mW at the sample).

  • Pulse Duration: 0.5–1.0 ms.

Uncaging Workflow

UncagingWorkflowPrepSlice Preparation(Acute Hippocampal Slices)BathBath Application(2.5 mM MNI-Glutamate in ACSF)Prep->BathTargetIdentify Target Spine(2P Imaging @ 900nm)Bath->TargetEquilibrate 10 minUncageUncaging Pulse(720nm, ~1ms duration)Target->UncagePark beam 0.5µmfrom spine headRecordRecord uEPSC(Whole-cell Patch Clamp)Uncage->RecordMeasure CurrentRecord->TargetNext Spine

Figure 2: Operational workflow for two-photon glutamate uncaging experiments.

Quantitative Data & Comparison

The following table contrasts MNI-Glutamate with other common caging groups.

FeatureMNI-Glutamate (this compound)CNB-Glutamate (Nitrobenzyl)CDNI-GABA (Dithis compound)
Uncaging Wavelength (1P) 300–380 nm300–360 nm300–400 nm
2P Cross-Section (

)
0.06 GM (@ 720 nm)< 0.01 GM~0.06 GM
Quantum Yield (

)
0.085 0.140.6
Release Rate (

)
>

~

(Slow)
>

Biological Inertness High (slight GABA antagonist)Low (toxic byproducts)High
Hydrolytic Stability ExcellentGoodExcellent

Note on GABA Antagonism: While MNI-Glutamate is generally inert, it acts as a weak antagonist at GABA-A receptors at high concentrations.[3] If studying inhibitory inputs, use CDNI-GABA or ensure MNI concentration is minimized.

Troubleshooting & Optimization (Self-Validating Systems)

"No Response"
  • Check Wavelength: Ensure the laser is tuned to 720 nm. Efficiency drops distinctively at 750 nm+.

  • Check Polarization: 2P absorption is polarization-dependent. Ensure linear polarization is optimized for the microscope path.

  • Validation: Use a fluorescent dye (e.g., Alexa 594) in the pipette to visualize the spine and ensure the uncaging spot is within 0.5 µm of the spine head.

"Run-Down" or Toxicity
  • Power Check: If the spine blebs or disappears, laser power is too high. Reduce power until the uEPSC amplitude mimics a spontaneous mEPSC (~10 pA).

  • Byproduct Accumulation: In static baths, nitroso-byproducts can accumulate. Use a recirculating perfusion system (2–3 mL/min).

References

  • Papageorgiou, G., & Corrie, J. E. (2000). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Tetrahedron. Link

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Link

  • Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-glutamate. Journal of Neuroscience Methods. Link

  • Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: photochemical advantages and application to fast glutamate uncaging. Journal of Neuroscience Methods. Link

applications of N-acyl-7-nitroindolines in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Photochemical Peptide Activation using N-Acyl-7-Nitroindolines

Executive Summary

The N-acyl-7-nitroindoline (7-NI) moiety represents a distinct class of "caged" compounds that function not merely as protecting groups, but as photochemical acyl donors .[1] Unlike standard photocleavable groups (e.g., o-nitrobenzyl) that simply release a carboxylic acid upon irradiation, N-acyl-7-nitroindolines undergo a photo-induced rearrangement to form a highly reactive intermediate (an acetic nitronic anhydride species).[2] In the presence of nucleophiles—such as amines or thiols—this species facilitates the formation of amide or thioester bonds under neutral conditions, without additional chemical coupling reagents.

This Application Note details the mechanistic basis and experimental protocols for utilizing 7-NI derivatives in peptide fragment condensation , native chemical ligation (NCL) precursor synthesis , and two-photon activation .

Mechanism of Action

The utility of 7-NI lies in its stability toward standard Solid Phase Peptide Synthesis (SPPS) conditions (including TFA cleavage) and its rapid activation by UV light (


 nm).

The Photochemical Pathway:

  • Excitation: Upon UV irradiation, the N-acyl-7-nitroindoline enters an excited triplet state.

  • Acyl Transfer: The nitro group oxygen intramolecularly attacks the carbonyl carbon of the acyl group.

  • Reactive Intermediate: This forms a transient acyl-nitronic anhydride .[2]

  • Nucleophilic Attack:

    • Hydrolysis (in water): Releases the free carboxylic acid and 7-nitrosoindole.[2][3]

    • Aminolysis (in inert solvent + amine): The amine attacks the activated acyl group, forming a peptide bond.

    • Thiolysis (in inert solvent + thiol): Forms a peptide thioester (crucial for NCL).

Mechanism Start N-Acyl-7-Nitroindoline (Stable Precursor) Inter Acyl-Nitronic Anhydride (Reactive Intermediate) Start->Inter Intramolecular Acyl Transfer Light UV Irradiation (350 nm) Light->Start Product Ligated Product (Amide or Thioester) Inter->Product Acylation Byproduct 7-Nitrosoindole (Inert Byproduct) Inter->Byproduct Rearrangement Nucleophile Nucleophile (R-NH2 or R-SH) Nucleophile->Inter Attack

Figure 1: Mechanistic pathway of N-acyl-7-nitroindoline activation. The photo-induced acyl transfer generates a reactive electrophile capable of acylation without auxiliary reagents.

Experimental Protocols

Protocol A: Synthesis of N-Acyl-7-Nitroindoline Precursors

Direct coupling of amino acids to 7-nitroindoline is challenging due to the low nucleophilicity of the indoline nitrogen. The mixed anhydride or acid chloride method is required.

Materials:

  • 7-Nitroindoline (commercially available or synthesized via nitration of indoline).[4]

  • Fmoc-Amino Acid-OH.[5]

  • Isobutyl chloroformate (IBCF).

  • N-Methylmorpholine (NMM).

  • Anhydrous THF.

Step-by-Step Procedure:

  • Activation: Dissolve Fmoc-AA-OH (

    
     eq) and NMM (
    
    
    
    eq) in anhydrous THF under argon. Cool to
    
    
    .
  • Anhydride Formation: Add IBCF (

    
     eq) dropwise. Stir for 15 minutes at 
    
    
    
    to form the mixed anhydride.
  • Coupling: Add 7-nitroindoline (

    
     eq) dissolved in minimal THF.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight. The solution typically turns yellow/orange.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with

    
    , saturated 
    
    
    
    , and brine.
  • Purification: Flash chromatography (Hexane/EtOAc).

    • QC Check: Verify by ESI-MS. The product is stable to standard Fmoc deprotection (20% piperidine) and TFA cleavage conditions.

Protocol B: Photochemical Peptide Ligation (Fragment Condensation)

This protocol describes the joining of two peptide segments: Peptide A (functionalized with 7-NI at the C-terminus) and Peptide B (free N-terminal amine).

Reagents:

  • Peptide A-7NI: (Synthesized via Protocol A or SPPS).

  • Peptide B: (Free amine, side chains can be protected or unprotected depending on solubility).

  • Solvent: Anhydrous THF, DMF, or DMSO (Solvent must be degassed).

  • Light Source: UV Lamp (

    
     nm, e.g., Rayonet or LED array).
    

Workflow:

  • Dissolution: Dissolve Peptide A-7NI (

    
    ) and Peptide B (
    
    
    
    ,
    
    
    eq) in the selected solvent.
    • Note: High concentrations favor intermolecular ligation over hydrolysis (if traces of water are present).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (oxygen can quench the triplet state).

  • Irradiation: Place the vessel in the photoreactor. Irradiate at

    
     nm at RT.
    
    • Time: Typically

      
       hours. Monitor by HPLC.
      
  • Monitoring: The solution will darken due to the formation of the 7-nitrosoindole byproduct.

  • Termination: Stop irradiation once Peptide A-7NI is consumed.

  • Purification: Evaporate solvent or precipitate in ether. Purify the ligated peptide via RP-HPLC. The nitroso byproduct is much more hydrophobic and elutes later than most peptides.

Data Summary: Solvent Effects on Yield

SolventYield (Amide Bond)Side Reaction (Hydrolysis)Notes
Anhydrous THF High (>85%)< 5%Best for protected peptides.
DCM Moderate (60-70%)LowGood for short segments; volatility can be an issue.
DMF/DMSO High (80%)ModerateRequired for unprotected/polar peptides; difficult to remove.
Aqueous Buffer 0% 100% Do NOT use. Water causes rapid hydrolysis to the free acid.
Protocol C: Synthesis of Peptide Thioesters (for NCL)

N-acyl-7-nitroindolines can convert directly into thioesters, bypassing the need for hazardous alkyl thiols during SPPS.

  • Setup: Dissolve the Fmoc-Peptide-7NI in anhydrous DMF (

    
    ).
    
  • Nucleophile Addition: Add an excess of the thiol (e.g., sodium 2-mercaptoethanesulfonate for water solubility, or benzyl mercaptan) (

    
     eq).
    
  • Irradiation: Irradiate at

    
     nm for 
    
    
    
    hours.
  • Mechanism: The photo-activated acyl group transfers to the thiol sulfur.

  • Result: The resulting peptide-thioester can be immediately used in Native Chemical Ligation with a Cys-peptide.

Advanced Application: Two-Photon Uncaging

For applications requiring high spatial resolution (e.g., biological tissue or hydrogel patterning), 7-NI derivatives can be activated via two-photon excitation .

  • Wavelength:

    
     nm (Femtosecond pulsed laser).
    
  • Cross-Section: 7-NI has a modest two-photon cross-section (

    
     GM), sufficient for localized release.
    
  • Application: Used to uncage peptides or crosslinkers within a 3D focal volume without affecting the surrounding matrix.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Slow Reaction Inner Filter EffectThe byproduct (nitrosoindole) absorbs UV. Use a flow reactor or stir vigorously. Keep concentration

.
Hydrolysis (Free Acid formed) Wet SolventsUse strictly anhydrous solvents (THF/DMF) and molecular sieves.
Incomplete Coupling Steric HindranceIf the C-terminal AA is bulky (Val, Ile), extend irradiation time or increase nucleophile equivalents.
Byproduct Removal Co-elutionThe nitrosoindole can polymerize. Treat crude mixture with sodium dithionite to reduce nitroso to amine for easier separation.

References

  • Corrie, J. E. T., et al. (1999).[6] Photorelease of Carboxylic Acids from 1-Acyl-7-nitroindolines in Aqueous Solution: Rapid and Efficient Photorelease of L-Glutamate.[6] Journal of the American Chemical Society.[6] Link

  • Papageorgiou, G., & Corrie, J. E. T. (2000). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines.[4][6][7][8] Tetrahedron. Link

  • Papageorgiou, G., et al. (2007). Photochemical synthesis of peptide-alpha-thioesters.[1][6] Organic & Biomolecular Chemistry.[6] Link

  • Passerini, L. (2000). Nitroindoline-caged glycine: A new tool for the study of glycine receptors. Journal of Neuroscience Methods. Link

  • Li, W., et al. (2016). Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Optics Express. Link

  • Pardo, A., et al. (2015). Efficient Photochemical Synthesis of Peptide-α-Phenylthioesters. ChemBioChem.[6] Link

Sources

Application Note: Nitroindoline-Caged Compounds for High-Precision Photolysis

[1]

Abstract

This compound-caged compounds, particularly MNI-glutamate and CDNI-GABA , represent the gold standard for optical interrogation of neural circuits. Unlike older nitrobenzyl variants, nitroindolines offer high quantum yields, rapid release kinetics (< 1 µs), and exceptional two-photon cross-sections (~0.06 GM). This guide details the physicochemical selection, preparation, and optical execution of uncaging experiments, addressing critical factors such as GABA-A receptor antagonism and laser power calibration.

Chemical Selection & Mechanistic Insight[1][2]

The this compound Advantage

The core advantage of 7-nitroindoline (NI) and 4-methoxy-7-nitroindolinyl (MNI) groups over traditional o-nitrobenzyl (NB) cages lies in their photochemistry. Upon excitation, the nitro group abstracts a hydrogen, forming a short-lived aci-nitro intermediate . This intermediate decays rapidly to release the bioactive payload (e.g., L-glutamate) and a nitrosoindole byproduct.

Key Benefits:

  • Speed: Release occurs in the sub-microsecond range, mimicking synaptic transmission.

  • Stability: Highly resistant to spontaneous hydrolysis at physiological pH (7.4).

  • 2P Efficiency: MNI-Glu is optimized for 720–740 nm excitation, allowing diffraction-limited uncaging at single dendritic spines.

Compound Selection Guide

Selection must balance uncaging efficiency against off-target pharmacological effects.

CompoundOptimal Excitation (2P)Key FeatureCritical Limitation
MNI-Glutamate 720 nmThe industry standard; fast, high quantum yield.Antagonizes GABA-A receptors at high concentrations (>2 mM).
CDNI-Glutamate 720 nmHigher solubility; reduced GABA-A antagonism.[1]Slightly more complex synthesis; similar optical properties to MNI.
CDNI-GABA 720 nm (efficient)High quantum yield (0.6); allows inhibitory mapping.Hard to spectrally separate from MNI-Glu (requires specific 2-color protocols).
RuBi-Glutamate 800 nmVisible light excitation; less GABA antagonism.Slower release rate compared to nitroindolines.[2]
Photolysis Mechanism Diagram

The following diagram illustrates the photochemical pathway. Note the critical aci-nitro state which dictates the speed of release.

UncagingMechanismGroundGround State(this compound-Caged)ExcitedExcited State(1P or 2P Absorption)Ground->Excitedhv (720nm / 350nm)Intermediateaci-NitroIntermediateExcited->IntermediateH-abstraction(< 1 ps)ProductsRelease:Free Glutamate +Nitrosoindole ByproductIntermediate->ProductsDecay(< 1 µs)

Caption: Photochemical pathway of this compound photolysis. The rapid decay of the aci-nitro intermediate ensures synaptic-speed release.

Experimental Protocol: Preparation & Handling

Storage and Stock Solutions

CRITICAL: this compound compounds are light-sensitive. All handling must occur under yellow/red safelight or in low-light conditions.

  • Solubility: MNI-Glutamate is water-soluble. Prepare a 50 mM stock in high-purity water or ACSF (Artificial Cerebrospinal Fluid).

    • Note: Avoid DMSO if possible, as it can affect membrane properties in slice physiology, though it is necessary for some hydrophobic variants.

  • Aliquoting: Divide into small volumes (e.g., 20–50 µL) to prevent freeze-thaw degradation.

  • Storage: Store at -20°C (stable for months) or -80°C (stable for years). Protect vials with aluminum foil.

Slice Incubation Strategy

Researchers typically use one of two loading methods:[3]

  • Method A: Bath Application (Recirculating)

    • Concentration: 2.0 – 2.5 mM MNI-Glu.

    • Pros: Uniform concentration; stable baseline.

    • Cons: High cost; potential GABA-A blockade across the whole slice.

  • Method B: Local Perfusion (Puffing)

    • Concentration: 5 – 10 mM (in pipette).

    • Pros: Uses less compound; reduces global receptor desensitization.

    • Cons: Concentration at the spine is harder to clamp; mechanical artifacts from puffing pressure.

Optical Setup & Uncaging Protocol

Laser Requirements[6]
  • Source: Mode-locked Ti:Sapphire laser (e.g., Coherent Chameleon or Spectra-Physics Mai Tai).

  • Wavelength: Tune to 720 nm for maximum cross-section efficiency with MNI/CDNI.

  • Power Modulation: An Electro-Optical Modulator (EOM) or Pockels cell is mandatory for microsecond switching control. Mechanical shutters are too slow.

Workflow: Single-Spine Uncaging

WorkflowPrep1. Slice Preparation(Acute Slices, 300µm)Load2. Dye Loading(Alexa 594 + OGB-1)Prep->LoadBath3. Apply Caged Compound(2.5 mM MNI-Glu in ACSF)Load->BathTarget4. Identify Spine(2P Imaging @ 900nm)Bath->TargetOffset5. Set Uncaging Offset(~0.5 µm from spine head)Target->OffsetFire6. Uncaging Pulse(720nm, 0.5-1 ms, 10-20mW)Offset->FireRecord7. Record EPSC/Ca2+(Electrophysiology/Imaging)Fire->RecordRecord->TargetNext Spine

Caption: Step-by-step workflow for two-photon uncaging experiments in acute brain slices.

Step-by-Step Execution
  • Visualization: Fill the neuron with a structural dye (e.g., Alexa Fluor 594, 20 µM) via the patch pipette. Image at 800–900 nm (a wavelength that excites the dye but minimally excites the caged compound).

  • Targeting: Locate a dendritic spine. Position the uncaging "parking spot" approximately 0.5 µm from the spine head (away from the dendrite) to mimic the synaptic cleft geometry.

  • Power Calibration:

    • Measure power at the back aperture of the objective.

    • Calculate power at the sample.[4] For MNI-Glu, you typically need 10–20 mW at the sample surface for a 0.5 ms pulse.

    • Warning: Exceeding 30 mW can cause photodamage or "boiling" of the tissue.

  • Triggering: Deliver the uncaging pulse (720 nm). Synchronize this with your electrophysiology acquisition software (e.g., pCLAMP, ScanImage).

  • Validation:

    • Bleach Test: If you see a response, repeat the pulse at the exact same spot without moving. If the response decays immediately, it may be photodamage. If it is stable (and the receptor doesn't desensitize), it is likely glutamate release.

    • Pharmacology: Wash in CNQX (AMPA receptor antagonist). The uncaging response should disappear.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No EPSC detected Laser alignment drift or low power.Check EOM alignment. Verify 720 nm wavelength.[5][1][6][4] Ensure perfusion is reaching the slice.[7]
Giant/Slow Current GABA-A antagonism or "Run-down".MNI-Glu blocks GABA-A at high concentrations. Switch to CDNI-Glu or lower MNI concentration to <1 mM.
Cell Death/Blebbing Phototoxicity.Reduce laser power. Limit pulse duration to < 1 ms. Move uncaging spot slightly further from membrane.
High Background Spontaneous hydrolysis.Check stock solution purity (HPLC). Ensure ACSF is fresh and kept in the dark.

References

  • Ellis-Davies, G. C. R. (2007).[3][8] Two-photon uncaging of glutamate.[5][1][6][7][9] Frontiers in Neural Circuits. Link

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

  • Fino, E., & Yuste, R. (2011). Dense inhibitory connectivity in neocortex. Neuron. Link

  • Papageorgiou, G., & Corrie, J. E. (2000). Effects of this compound-caged glutamate on GABAergic transmission. Tetrahedron. Link

  • Chiovini, B., et al. (2014).[8] Dendritic spikes induce ripples in parvalbumin interneurons during hippocampal sharp waves. Neuron. Link

synthesis of nitroindoline-caged GABA for neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of MNI-Caged GABA for High-Resolution Inhibitory Mapping

Executive Summary

This guide details the chemical synthesis and biological application of 4-methoxy-7-nitroindolinyl-GABA (MNI-GABA) . Unlike slower caging groups (e.g., RuBi), the nitroindoline core offers sub-millisecond photolysis rates (<0.5 ms) and a high two-photon cross-section (0.06 GM at 720 nm), making it the gold standard for mimicking rapid synaptic transmission.

Critical Insight: While MNI-GABA is highly effective for mapping, researchers must be aware of its concentration-dependent antagonism of GABA-A receptors in the dark. This protocol includes specific handling strategies to mitigate this off-target effect during experimentation.

Chemical Principle & Mechanism

The MNI caging group functions by masking the amine moiety of GABA via a carbamate linkage. Upon irradiation with near-UV light (350–405 nm) or two-photon excitation (~720 nm), the nitro group undergoes an aci-nitro decay, cleaving the carbamate bond and releasing free GABA, carbon dioxide, and the nitroso-indole byproduct.

Key Specifications:

Property Value Notes
Molecular Weight ~295.29 g/mol Free acid form

| Extinction Coefficient (


)  | 4,300 M⁻¹cm⁻¹ | At 

330 nm | | Quantum Yield (

)
| 0.085 | Comparable to MNI-Glutamate | | Uncaging Rate |

ms | Suitable for mimicking mIPSCs | | Solubility | >10 mM in Water | Zwitterionic nature |[1]

Synthesis Protocol: MNI-Caged GABA

Safety Warning: This protocol uses Triphosgene , a solid substitute for phosgene. It must be handled in a fume hood with extreme caution. All glassware must be dry.

Phase A: Activation of the Cage (Synthesis of MNI-Chloroformate)

Objective: Convert the stable 4-methoxy-7-nitroindoline (MNI) core into a reactive chloroformate species.

  • Preparation: Dissolve 4-methoxy-7-nitroindoline (1.0 eq, typically 500 mg) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an Argon atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) to the solution. Cool the mixture to 0°C on an ice bath.

  • Activation: Dissolve Triphosgene (0.4 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the indoline mixture over 20 minutes.

    • Mechanism:[2][3] Triphosgene decomposes to generate phosgene in situ, which attacks the indoline nitrogen.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

  • Verification: TLC (Hexane:EtOAc 1:1) should show consumption of the starting material (

    
    ) and appearance of the non-polar chloroformate (
    
    
    
    ).
Phase B: Coupling and Deprotection

Objective: Couple the activated cage to GABA. To prevent side reactions with the carboxylic acid of GABA, we use GABA-tert-butyl ester and subsequently deprotect.

  • Coupling:

    • Dissolve GABA-tert-butyl ester hydrochloride (1.2 eq) in anhydrous DCM with TEA (2.5 eq).

    • Add the freshly prepared MNI-chloroformate solution (from Phase A) dropwise to the GABA suspension at 0°C.

    • Stir overnight at RT in the dark (wrap flask in foil).

  • Workup:

    • Quench with water. Extract with DCM (3x).

    • Wash combined organics with 1M HCl (removes unreacted GABA amine), then Sat. NaHCO₃, then Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Intermediate: MNI-GABA-t-butyl ester (Yellow oil/solid).

  • Deprotection (Acidolysis):

    • Dissolve the intermediate in a 1:1 mixture of DCM:Trifluoroacetic Acid (TFA) .

    • Stir for 2–4 hours at RT (monitor by TLC for disappearance of the ester).

    • Evaporate solvents completely (use a toluene azeotrope to remove residual TFA).

  • Purification:

    • The crude residue is often dark. Purify via Preparative HPLC .

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient: 10% to 60% ACN over 30 mins.

    • Collection: Collect the peak absorbing at 330 nm. Lyophilize to obtain MNI-GABA as a yellow fluffy powder.

Visual Synthesis Workflow

SynthesisPath cluster_0 Phase A: Activation cluster_1 Phase B: Coupling cluster_2 Phase C: Deprotection MNI 4-methoxy-7-nitroindoline MNI_Cl MNI-Chloroformate (Reactive Intermediate) MNI->MNI_Cl TEA, 0°C Triphos Triphosgene Triphos->MNI_Cl Coupled MNI-GABA-t-butyl ester MNI_Cl->Coupled + GABA-Est GABA_Est GABA-t-butyl ester GABA_Est->Coupled Final MNI-GABA (Final Product) Coupled->Final Acidolysis TFA TFA / DCM TFA->Final

Caption: Step-by-step synthetic pathway from the this compound core to the final caged neurotransmitter.

Quality Control & Characterization

Before biological use, the compound must pass strict QC to ensure no free GABA contaminants (which would cause excitotoxicity or desensitization).

  • ¹H NMR (D₂O/DMSO-d₆):

    • Indoline Core: Two doublets at

      
       ~7.0 and 7.8 ppm (aromatic protons).
      
    • Methoxy: Singlet at

      
       ~3.8 ppm.
      
    • Indoline Ring: Triplet/Multiplets at

      
       ~3.0 and 4.0 ppm (C2/C3 protons).
      
    • GABA Chain: Multiplets at

      
       ~1.8, 2.3, 3.1 ppm.
      
  • HPLC Purity: >98% at 330 nm.

  • Dark Stability: Dissolve 1 mM in ACSF. Measure UV spectrum at t=0 and t=4h. No change should be observed.

Biological Application Protocol: Optical Clamp

Context: MNI-GABA is used to map the location of GABA-A receptors or to mimic inhibitory postsynaptic currents (IPSCs).

Experimental Setup
  • Optics: Two-photon microscope with Ti:Sapphire laser (tuned to 720 nm) or One-photon UV laser (350–405 nm).

  • Tissue: Acute brain slices (e.g., Hippocampus CA1, Cortex).[4][5]

  • Perfusion: ACSF (Artificial Cerebrospinal Fluid) at 32°C.

Handling the Antagonism (Crucial Step)

MNI-GABA acts as a weak GABA-A antagonist (


 mM).
  • Method A (Local Perfusion - Recommended): Do not bath apply. Use a "puffer" pipette containing 2–5 mM MNI-GABA positioned 20–30 µm above the target dendrite. This minimizes the volume of tissue exposed to the antagonist effect.

  • Method B (Circulating Bath): If bath application is necessary, use lower concentrations (100–200 µM) and rely on higher laser power, though this reduces spatial resolution.

Uncaging Workflow
  • Patching: Establish Whole-Cell Voltage Clamp configuration on the neuron (Hold at 0 mV to see outward GABA currents if using low Cl⁻ internal solution, or -70 mV for inward currents if using high Cl⁻).

  • Positioning: Visualize dendritic spines or shaft using a structural dye (e.g., Alexa 594) loaded via the patch pipette.

  • Baseline: Record spontaneous activity.

  • Uncaging Pulse:

    • 1-Photon: 1 ms pulse, 5–10 mW power.

    • 2-Photon: 0.5 ms pulse, 15–30 mW power (at sample).

  • Mapping: Move the laser spot sequentially along the dendrite to map receptor density.

Data Interpretation
  • Rise Time: A true synaptic mimic should have a 10–90% rise time of < 1 ms.

  • Decay: Depends on the receptor kinetics (typically 20–50 ms).

Uncaging Logic Diagram

UncagingWorkflow Start Start Experiment Slice Prepare Acute Slice (Hippocampus/Cortex) Start->Slice Patch Whole-Cell Patch Clamp (Voltage Clamp) Slice->Patch Choice Application Method? Patch->Choice Bath Bath Application (0.2 mM) *Risk of Antagonism* Choice->Bath Local Local Perfusion (2-5 mM in Pipette) *High Precision* Choice->Local Laser Laser Excitation (1P: 405nm / 2P: 720nm) Bath->Laser Local->Laser Photolysis Photolysis (Uncaging) Release GABA < 0.5ms Laser->Photolysis Receptor GABA-A Receptor Activation Photolysis->Receptor Record Record IPSC Receptor->Record

Caption: Decision tree for experimental design, highlighting the critical choice of application method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Uncaging Current Degradation of compoundCheck UV spectrum. Ensure storage at -20°C in dark/desiccated.
Slow Rise Time (>2ms) Diffusion limitsMove perfusion pipette closer or switch to 2-photon point uncaging.
Run-down of Response Receptor desensitizationDecrease pulse frequency (wait >10s between pulses).
Block of Spontaneous IPSCs AntagonismMNI-GABA concentration is too high. Switch to local perfusion (Method A).

References

  • Ellis-Davies, G. C. R. (2007).[3] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[6][7] Nature Methods, 4(8), 619–628. Link

  • Matsuzaki, M., et al. (2010).[5] Two-photon uncaging of γ-aminobutyric acid in intact brain tissue.[8][9] Nature Chemical Biology, 6, 255–257. Link

  • Papageorgiou, G., & Corrie, J. E. T. (2000). Synthesis and photochemistry of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-caged labeled amino acids. Tetrahedron, 56(41), 8197-8205. Link

  • Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters.[2][10] Journal of Neuroscience Methods, 112(1), 29-42. Link

  • Trigo, F. F., et al. (2009).[6] Laser photolysis of DPNI-GABA, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ.[6] Journal of Neuroscience Methods, 181(2), 159-169. Link

Sources

Application Note: Transition-Metal-Free and Acid-Free Synthesis of 3-Nitroindoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction and Strategic Rationale

The nitration of indoles is a fundamental transformation in medicinal chemistry, providing critical precursors for a vast array of biologically active compounds and polyindoles[1][2]. Historically, the synthesis of 3-nitroindoles has relied on harsh conditions—specifically the use of concentrated nitric and sulfuric acids. These traditional methods are plagued by severe drawbacks: poor regioselectivity, low tolerance for acid-sensitive functional groups, and the catastrophic polymerization of the electron-rich indole core[3][4].

To overcome these synthetic bottlenecks, this application note details a highly regioselective, acid-free, and transition-metal-free protocol. By utilizing ammonium tetramethylnitrate (


) and trifluoroacetic anhydride (TFAA), researchers can generate trifluoroacetyl nitrate (TFAN) in situ[1][2]. This method provides a mild, environmentally conscious, and highly scalable route to 3-nitroindoles[1][5].

Mechanistic Insights: The Role of Trifluoroacetyl Nitrate

Understanding the causality behind the reagent selection is critical for reaction optimization. The core innovation of this protocol is the low-temperature metathesis of


 and TFAA to yield TFAN (

)[1].
  • Why avoid strong acids? Eliminating strong acids prevents the oxidative dimerization of the indole ring and preserves sensitive moieties (such as Boc protecting groups)[3][5].

  • Why is N-protection required? The highly electrophilic nature of TFAN means that unprotected indoles (bearing a free N-H) will undergo competitive N-nitration or oxidation, leading to reaction failure[3]. N-protection (e.g., N-Boc, N-Ts, N-Me) electronically tunes the indole ring, directing the electrophilic aromatic substitution strictly to the C3 position[3].

Mechanism A NMe4NO3 + TFAA (Precursors) B CF3COONO2 (Active Electrophile) A->B Metathesis (< 5 °C) C Electrophilic Attack (Indole C3) B->C N-Protected Indole D Wheland Intermediate (Transition State) C->D E 3-Nitroindole (Final Product) D->E Rearomatization (-CF3COOH)

Mechanistic pathway for the acid-free nitration of indoles via trifluoroacetyl nitrate.

Quantitative Data and Substrate Scope

The acid-free protocol demonstrates superior performance metrics compared to traditional methodologies, particularly when scaled for drug development applications[1].

Table 1: Methodological Comparison

ParameterTraditional Nitration (

/

)
Acid-Free Protocol (TFAN)
Reaction Conditions Harsh, highly acidicMild, sub-room temperature (0–5 °C)
Regioselectivity Poor (mixtures of isomers)Excellent (Strictly C3-selective)
Functional Group Tolerance Low (degrades acid-sensitive groups)High (tolerates Boc, Ts, halogens)
Polymerization Risk HighNegligible

Table 2: Substrate Scope and Yields[1][3][5]

Starting MaterialProtecting GroupScaleIsolated Yield (%)Reaction Time
IndoleNone (Free N-H)1.0 mmolN/A (Reaction Fails)4 hours
IndoleN-Boc1.0 mmol> 90%4 hours
IndoleN-Boc100.0 g (Scale-up)91%4 hours
IndoleN-Methyl1.0 mmolGood to Excellent4 hours
IndoleN-Tosyl1.0 mmolGood to Excellent4 hours

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. Each step includes specific observational checkpoints to ensure the chemical integrity of the reaction before proceeding to the next stage.

Reagents Required:
  • N-protected indole (1.0 equiv)

  • Ammonium tetramethylnitrate (

    
    ) (1.1 equiv)
    
  • Trifluoroacetic anhydride (TFAA) (Excess, typically 1 mL per mmol)

  • Anhydrous Acetonitrile (

    
    )
    
  • Saturated Sodium Carbonate (

    
    ) solution
    
Step-by-Step Methodology:
  • Substrate Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-protected indole (1.0 mmol) and

    
     (1.1 mmol)[3]. Dissolve the solid mixture completely in 1 mL of anhydrous acetonitrile[3].
    
    • Causality: Anhydrous conditions are mandatory. Water will violently hydrolyze TFAA into trifluoroacetic acid, destroying the electrophile precursor and generating unwanted heat[2].

  • Thermal Control: Submerge the reaction vessel in an ice bath and allow it to equilibrate to 0–5 °C[2].

    • Validation Checkpoint: Ensure the internal temperature stabilizes. Do not proceed if the solution is above 5 °C.

  • Electrophile Generation: Slowly, dropwise, add a solution of TFAA (dissolved in 1 mL of anhydrous acetonitrile) to the cooled mixture[3].

    • Causality: The metathesis to form TFAN is exothermic. Dropwise addition prevents temperature spikes that lead to over-nitration or decomposition of the active nitrating agent[3].

  • Reaction Execution: Maintain the reaction at 0–5 °C and stir vigorously for 4 hours[2].

    • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is self-validating when the starting material spot completely disappears, replaced by a distinct, more polar product spot (typically yellow under UV light).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated

    
     solution[2].
    
    • Causality:

      
       safely neutralizes the trifluoroacetic acid byproduct.
      
    • Validation Checkpoint: Expect mild effervescence (

      
       gas evolution). Cease addition once gas evolution stops and the aqueous layer tests slightly basic (pH ~8).
      
  • Extraction and Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[2][3]. Purify the crude residue via silica gel column chromatography to isolate the pure 3-nitroindole[3].

Workflow Step1 1. Preparation Dissolve Indole & NMe4NO3 in CH3CN Step2 2. Thermal Control Cool to 0–5 °C (Ice Bath) Step1->Step2 Step3 3. Activation Dropwise addition of TFAA Step2->Step3 Step4 4. Reaction Stir for 4h at 0–5 °C (Monitor via TLC) Step3->Step4 Step5 5. Quench & Extract Sat. Na2CO3 quench, EtOAc extraction Step4->Step5

Step-by-step experimental workflow for the synthesis of 3-nitroindoles.

Troubleshooting Guide

  • Incomplete Reaction / Stalled Conversion:

    • Cause: Inefficient electrophile generation due to moisture contamination[3].

    • Solution: Verify that all glassware is flame-dried and acetonitrile is strictly anhydrous. Extend reaction time and monitor via TLC[3].

  • Formation of Multiple Spots on TLC (Byproducts):

    • Cause: Temperature excursion above 5 °C or incorrect stoichiometry[3].

    • Solution: Strictly control the ice bath temperature during TFAA addition. Ensure the exact 1:1.1 molar ratio of indole to ammonium salt is maintained[3].

References

  • Zhang, H., Su, R.-C., Qin, Y.-L., Wang, X.-J., Chen, D., Liu, X.-R., Jiang, Y., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26581-26586. URL:[Link]

Sources

Application Note: High-Precision Two-Photon Uncaging of Nitroindoline-Caged Glutamate (MNI-Glu)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the methodology for using 4-methoxy-7-nitroindolinyl-glutamate (MNI-Glu) in two-photon (2P) microscopy. Unlike older nitrobenzyl-caged compounds, nitroindolines offer a high two-photon cross-section (0.06 GM at 720 nm) and rapid photolysis kinetics (<1 µs), making them the industry standard for mimicking physiological glutamate release at single dendritic spines. This protocol addresses the specific optical requirements, solution preparation, and validation steps necessary to isolate postsynaptic responses without phototoxicity or off-target receptor activation.

Mechanistic Principles

Photophysics of Nitroindoline Uncaging

The core advantage of MNI-Glu lies in its stability and speed. Upon absorption of two photons (effectively summing their energy to mimic a UV photon), the this compound core undergoes an excitation followed by an aci-nitro intermediate formation. This intermediate rapidly cleaves to release free L-glutamate and a nitroso-indole byproduct.

Key Advantage: The two-photon effect provides intrinsic 3D confinement. Excitation occurs only at the focal point (femtoliter volume), allowing the operator to stimulate a single spine head (typically 0.5–1.0 µm diameter) without activating neighboring dendrites.

Photolysis Pathway Diagram

The following diagram illustrates the quantum mechanical flow from laser excitation to receptor activation.

UncagingMechanism Laser Ti:Sapphire Laser (720 nm, fs pulses) MNI_Ground MNI-Glu (Ground State) Laser->MNI_Ground Irradiation Excited Excited Singlet State (2P Absorption) MNI_Ground->Excited 2-Photon Excitation Intermediate Aci-Nitro Intermediate (< 1 µs) Excited->Intermediate Intersystem Crossing Cleavage Photolytic Cleavage Intermediate->Cleavage Glutamate Free L-Glutamate Cleavage->Glutamate Byproduct Nitroso-Indole Byproduct Cleavage->Byproduct Receptor AMPA/NMDA Activation (Post-Synaptic) Glutamate->Receptor Diffusion (~10 nm)

Caption: Figure 1.[1] Photochemical cascade of MNI-Glu uncaging. Note the rapid cleavage step (<1 µs) essential for mimicking synaptic transmission.

Experimental Setup & Reagents

Optical Hardware Configuration

Successful uncaging requires two independent optical paths:

  • Imaging Path: Long wavelength (900–950 nm) to excite cytosolic fluorophores (e.g., GFP, Alexa 594) without photolyzing the cage.

  • Uncaging Path: Short wavelength (720–740 nm) optimized for the MNI cross-section.

Critical Requirement: The beams must be combined via a polarizing beam splitter or dichroic mirror before entering the objective. Chromatic aberration between 720 nm and 950 nm must be corrected to ensure the "imaging" focal plane matches the "uncaging" focal plane.

Reagent Selection Guide

While MNI-Glu is the standard, newer variants exist. Select based on your specific laser availability and toxicity tolerance.

Compound2P Opt.[2][3][4][5][6][7] Wavelength2P Cross-Section (GM)GABA-A Antagonism?Application Note
MNI-Glu 720-740 nm 0.06 Yes (High Conc.) Gold Standard. Fast, stable.
CDNI-Glu720 nm0.06YesImproved quantum yield over MNI.
RuBi-Glu800 nm0.14LowExcited by visible light; harder to handle.
DEAC450-Glu900 nmHighYesAllows 2-color uncaging (use with MNI).

Protocol: Preparation and Loading

Objective: Prepare brain slices and uncaging buffer that maintains physiological health while minimizing the cost of the expensive MNI-Glu compound.

Step 1: Slice Preparation
  • Prepare acute brain slices (300–400 µm) using standard chilling/cutting protocols.

  • Crucial: If using viral transfection (e.g., GCaMP or GFP), ensure expression levels are moderate. Over-expression can cause buffering issues.

Step 2: The Recirculating Bath System

Why: MNI-Glu is expensive. Bathing a slice in 50 mL of 2.5 mM MNI-Glu is cost-prohibitive.

  • Construct a small-volume recirculation loop (~5–10 mL total volume).

  • Oxygenate the reservoir (95% O2 / 5% CO2) continuously.

  • Flow Rate: Maintain 2–3 mL/min. High flow is not required for the cage, but is necessary for slice health.

Step 3: MNI-Glu Application[2][9]
  • Concentration: Dissolve MNI-Glu to 2.5 mM in ACSF (Artificial Cerebrospinal Fluid).

    • Note: Lower concentrations (0.5 mM) can be used if using local perfusion (puffer pipette), but this introduces mechanical artifacts. Bath application is preferred for stability.

  • GABA Blockade: Add Picrotoxin (50 µm) or Bicuculline.

    • Causality: MNI-Glu acts as a competitive antagonist at GABA-A receptors.[2][6] Without Picrotoxin, inhibitory transmission will be artificially suppressed, potentially confounding network studies.

Protocol: Optical Calibration & Uncaging

Objective: Align the invisible uncaging beam with the imaging beam and deliver precise glutamate quanta.

Step 1: "Bleach Point" Alignment

Before putting the tissue under the scope, you must ensure the two lasers hit the exact same pixel.

  • Place a fluorescent plastic slide (or a dried drop of fluorescein) on the stage.

  • Zoom to high magnification (e.g., 20x zoom).

  • Park the Uncaging Laser (720 nm) at the center of the field and fire a high-power pulse (100 ms). This will burn a dark hole (bleach spot).

  • Immediately scan with the Imaging Laser (920 nm).

  • Adjust the X/Y galvo offsets of the Uncaging laser until the bleach spot is perfectly centered in the imaging scan.

Step 2: Selecting the Target
  • Locate a dendritic spine of interest on a secondary or tertiary dendrite.

  • Positioning: Place the uncaging cursor 0.5 µm away from the spine head (away from the dendrite shaft).

    • Reasoning: Direct hits on the spine head can cause photodamage or saturation. A 0.5 µm offset mimics the diffusion of glutamate from the synaptic cleft.

Step 3: The Uncaging Pulse
  • Wavelength: Set Ti:Sapphire to 720 nm .

  • Pulse Duration: 0.5 ms to 1.0 ms .

    • Validation: This duration typically releases enough glutamate to mimic a Miniature Excitatory Postsynaptic Current (mEPSC).

  • Power: Start low (e.g., 10-15 mW at the back aperture). Increase in 5 mW increments until an EPSC is detected via whole-cell patch clamp.

Experimental Workflow Diagram

Workflow Prep Slice Prep & Patch Clamp (Voltage Clamp @ -70mV) Bath Apply 2.5 mM MNI-Glu + TTX + Picrotoxin Prep->Bath Align Optical Alignment (Bleach Spot Test) Bath->Align Select Select Spine (Offset 0.5 µm) Align->Select Pulse Fire Uncaging Pulse (720nm, 1ms) Select->Pulse Record Record uEPSC Pulse->Record Check Linearity Check? Record->Check Check->Select Next Spine Analyze Map Receptor Density / Plasticity Check->Analyze Complete

Caption: Figure 2. Operational workflow for mapping synaptic connectivity. The linearity check ensures responses are physiological and not saturation artifacts.

Validation & Troubleshooting

Validation: Linearity Check

To confirm the response is physiological (AMPA-mediated) and not an artifact:

  • Vary the laser power (e.g., 10 mW, 20 mW, 30 mW).

  • Plot Power vs. uEPSC Amplitude.

  • Result: The relationship should be nearly linear or slightly saturating. If it is a step-function, you are likely triggering a dendritic spike or have poor focus.

Common Pitfalls
IssueCauseSolution
No Response Wavelength driftVerify laser is at 720 nm (MNI peak). 800 nm is <10% efficient.
GABA Currents Blocked MNI-Glu antagonismMNI-Glu blocks GABA-A.[2][6] You cannot study inhibitory inputs easily with MNI-Glu. Use RuBi-GABA for inhibitory studies.
Giant Slow Currents PhototoxicityPulse is too long (>2ms) or power too high. Reduce power immediately.
Drift Mechanical instabilityThe "uncaging spot" is fixed in space. If the tissue drifts 0.5 µm, you lose the signal. Use online motion correction if available.

References

  • Matsuzaki, M., Ellis-Davies, G. C., Nemoto, T., Miyashita, Y., Iino, M., & Kasai, H. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons.[8] Nature Neuroscience, 4(11), 1086–1092.

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2][9] Nature Methods, 4(8), 619–628.

  • Fino, E., & Yuste, R. (2011). Dense inhibitory connectivity in neocortex. Neuron, 69(6), 1188–1203.

  • Canepari, M., Nelson, L., Papageorgiou, G., Corrie, J. E., & Ogden, D. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods, 112(1), 29–42.[2]

Sources

Application Note: Nitroindoline Derivatives in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroindoline derivatives occupy a unique dual niche in solid-phase synthesis (SPS). They serve both as photochemically active tools (specifically 1-acyl-7-nitroindolines) for controlled peptide release/cyclization and as privileged scaffolds for the generation of heterocyclic small-molecule libraries.

This guide details the protocols for utilizing 1-acyl-7-nitroindolines as photolabile acyl donors—a "safety-catch" strategy that allows for neutral, light-triggered cleavage or ligation. Additionally, it provides a robust workflow for the on-bead assembly of this compound scaffolds via nucleophilic aromatic substitution (


), enabling the rapid synthesis of drug-like libraries.

Part 1: Mechanistic Principles

The Photochemical "Twisted Amide" (7-Nitro Series)

The utility of 1-acyl-7-nitroindoline lies in its ability to function as a latent activated amide. In the ground state, the amide bond is stable to standard Fmoc/Boc synthesis conditions. Upon UV irradiation (~350 nm), the nitro group (ortho to the nitrogen) abstracts the acyl group, forming a reactive nitronic anhydride intermediate.

This intermediate is highly susceptible to nucleophilic attack (by water for cleavage, or by internal nucleophiles for cyclization), releasing the carboxylate payload and the nitrosoindole byproduct.

Mechanism Diagram

The following diagram illustrates the photochemical activation pathway of the 7-nitroindoline linker.

Nitroindoline_Photolysis GroundState 1-Acyl-7-Nitroindoline (Stable Amide) Excitation UV Irradiation (350 nm) GroundState->Excitation hv Intermediate Nitronic Anhydride (Reactive Intermediate) Excitation->Intermediate Acyl Transfer Hydrolysis Nucleophilic Attack (H2O or Amine) Intermediate->Hydrolysis k ~ 10^7 s^-1 Products Released Peptide/Acid + 7-Nitrosoindole Hydrolysis->Products Cleavage

Figure 1: Mechanism of photo-triggered acyl transfer in 1-acyl-7-nitroindolines.[1] The nitro group facilitates the formation of a reactive anhydride upon excitation.

Part 2: Protocol A - 7-Nitroindoline as a Photolabile Linker

Application: Synthesis of peptide acids or "head-to-tail" cyclic peptides requiring mild, neutral cleavage conditions.

Materials
  • Resin: Aminomethyl polystyrene or Rink Amide (if modifying the linker).

  • Linker Reagent: 5-bromo-7-nitroindoline (as a handle) or pre-synthesized N-acyl-7-nitroindoline carboxylic acid.

  • Coupling Agents: HATU, DIC, HOBt.

  • Solvents: DMF (peptide grade), DCM, NMP.

  • Light Source: UV lamp (350–365 nm, approx. 10–20 mW/cm²).

Step-by-Step Workflow
Step 1: Linker Loading[2]
  • Swelling: Swell 200 mg of resin in DCM for 30 min, then wash 3x with DMF.

  • Activation: Dissolve 5-(4-carboxybutoxy)-7-nitroindoline (3 eq relative to resin loading) in DMF. Add HATU (2.9 eq) and DIEA (6 eq).

  • Coupling: Add the activated solution to the resin. Shake at room temperature (RT) for 2 hours.

  • QC: Perform a Kaiser test. If negative (no color), the amine is capped.

Step 2: Acylation of the Indoline Nitrogen (The Critical Step)

Note: The indoline nitrogen is a poor nucleophile due to the ortho-nitro group. Standard coupling fails here.

  • Reagent: Use the acid chloride of the first amino acid (Fmoc-AA-Cl) or a symmetrical anhydride.

    • Preparation: Generate symmetrical anhydride in situ using Fmoc-AA-OH (10 eq) and DIC (5 eq) in DCM for 20 min.

  • Coupling: Add the anhydride solution to the resin-bound this compound. Add DMAP (0.1 eq) as a catalyst.[3]

  • Duration: Shake for 12–18 hours. This step is slow.

  • Capping: Cap unreacted indoline sites with acetic anhydride/pyridine to prevent truncated sequences later.

Step 3: Peptide Elongation

Proceed with standard Fmoc SPPS:

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling: Fmoc-AA-OH (3 eq), HBTU (3 eq), DIEA (6 eq) in DMF (45 min).

  • Repeat until the sequence is complete.

Step 4: Photochemical Cleavage
  • Preparation: Wash resin 5x with DCM and 5x with Methanol. Suspend resin in a mixture of MeOH/PBS buffer (1:1) or DMF/Water (9:1) depending on peptide solubility.

  • Irradiation: Place the reaction vessel in a Rayonet reactor or under a UV LED array (365 nm).

  • Scavenger: Add semicarbazide or hydroxylamine (5 eq) to the solution to scavenge the nitrosoindole byproduct, preventing it from re-reacting with the peptide.

  • Duration: Irradiate for 1–4 hours. Monitor by HPLC.

  • Isolation: Filter resin. The filtrate contains the free peptide acid.

Part 3: Protocol B - Solid-Phase Assembly of this compound Scaffolds

Application: Creating libraries of 5- or 7-nitroindolines for drug discovery (e.g., kinase inhibitors) using the


 strategy.
Synthetic Strategy

This protocol utilizes a resin-bound fluoro-nitro-benzene. An amine displaces the fluoride (


), and subsequent alkylation/cyclization builds the indoline core.
Workflow Diagram

Indoline_Library_Synthesis Resin Resin-Linker-NH2 Step1 1. Load 4-Fluoro-3-Nitrobenzoic Acid (Amide Coupling) Resin->Step1 Step2 2. S_NAr Displacement (R1-NH2, DMSO, Heat) Step1->Step2 Displacement of F Step3 3. Alkylation / Cyclization (Base-mediated) Step2->Step3 Ring Closure Cleavage 4. TFA Cleavage (Release Final Scaffold) Step3->Cleavage

Figure 2: Solid-phase assembly of this compound scaffolds via nucleophilic aromatic substitution.

Step-by-Step Protocol
Step 1: Resin Loading[2][4]
  • Use Rink Amide MBHA resin (0.5 mmol/g).

  • Couple 4-fluoro-3-nitrobenzoic acid (4 eq) using DIC (4 eq) and HOBt (4 eq) in DMF for 2 hours.

  • Result: Resin-bound fluoro-nitro-aryl species.

Step 2: Nucleophilic Displacement (

)
  • Reagent: Primary amine (

    
    ) (10 eq).
    
  • Solvent: DMSO (required for effective

    
     on solid phase).
    
  • Condition: Heat at 60–80°C for 4–6 hours.

  • Wash: Extensive washing with DMF and MeOH is crucial to remove excess amine.

Step 3: Cyclization (Indoline Formation)

Note: This step often requires a specific alkylating agent that can react with the secondary amine and then cyclize onto the aromatic ring or a pendant group.

  • Alkylation: React the resin-bound aniline with allyl bromide or a functionalized alkyl halide (5 eq) and DIEA (10 eq) in DMF.

  • Cyclization: For indoline formation, a Heck cyclization (Pd-catalyzed) or radical cyclization is often employed if an allyl group is present.

    • Alternative (Base-mediated): If the original scaffold included a pendant leaving group, treat with KOtBu in THF to force ring closure.

Step 4: Cleavage[5]
  • Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

  • Precipitate in cold diethyl ether.

Part 4: Data Summary & Optimization

Comparison of Cleavage Methods (Protocol A)
ParameterUV Cleavage (350 nm)Standard Acid Cleavage (TFA)
Mechanism Photochemical (Norrish Type II / Acyl transfer)Acidolysis
Reagent Compatibility Excellent for acid-sensitive side chains (e.g., glycosylations)Incompatible with acid-labile groups
Speed Fast (1–4 hours)Fast (0.5–2 hours)
Byproducts Nitrosoindole (requires scavenger)Cationic species (requires scavenger)
Yield 70–85%>90%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Loading of First AA Steric hindrance of ortho-nitro groupUse acid chlorides or symmetrical anhydrides. Increase reaction time to 18h.
Incomplete Photolysis Light source intensity too low or resin shieldingUse a flow reactor or agitate resin vigorously. Ensure quartz glassware is used if below 350nm (though 365nm passes borosilicate).
Side Reactions during Photolysis Nitroso byproduct reacting with peptideAdd semicarbazide hydrochloride (5 eq) to the photolysis buffer.
Incomplete

(Protocol B)
Poor nucleophilicity of amineSwitch solvent to DMSO or NMP. Increase temperature to 80°C. Use microwave irradiation.

References

  • Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines. Source: Royal Society of Chemistry (Photochemical & Photobiological Sciences). URL:[Link] Relevance: Defines the core mechanistic pathway (nitronic anhydride intermediate) essential for Protocol A.

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. Source: ACS Omega. URL:[Link] Relevance:[1][2][3][5][6][7][8][9][10][11][12][13] Provides modern protocols for synthesizing this compound derivatives and data on cleavage kinetics.

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Source: RSC Advances.[10] URL:[Link] Relevance: Supports the scaffold synthesis strategies (Protocol B) and nitration methods compatible with sensitive substrates.

  • Novel N-Derivatized-7-Nitroindolines For The Synthesis Of Photocleavable Crosslinkers. Source: UTEP ScholarWorks. URL:[Link] Relevance: Detailed experimental thesis on using N-acyl-7-nitroindolines specifically in Solid Phase Peptide Synthesis (SPPS).

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Source: PMC (NIH). URL:[Link] Relevance: Contextualizes this compound against other nitro-based photolabile groups (like Npp) for protocol optimization.

Sources

Strategic Application of Nitroindoline Scaffolds in Bioactive Molecule Synthesis

[1][2]

Executive Summary: The Nitroindoline Advantage

The This compound scaffold (specifically 5-nitroindoline and 6-nitroindoline) represents a critical "privileged structure" in modern medicinal chemistry.[1] Unlike its fully aromatic counterpart (nitroindole), the this compound core possesses a distinct 3D topography due to the

kinase inhibitorsG-protein coupled receptor (GPCR)

This guide details the strategic application of this compound as a precursor to bioactive molecules, focusing on its role as a masked aniline equivalent and a robust scaffold for fragment-based drug design (FBDD) .

Key Applications
  • Kinase Inhibitors: Precursor to 5-aminoindoline, a hinge-binding motif in VEGFR and IKK inhibitors.[1]

  • Oncology: Synthesis of c-Myc G-quadruplex binders.

  • Diuretics/Antihypertensives: Structural core related to Indapamide-class sulfonamides.[1]

Strategic Synthetic Pathways

The utility of this compound lies in its orthogonal reactivity. The nitro group (


Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities starting from 5-nitroindoline.

Nitroindoline_PathwaysStart5-Nitroindoline(Starting Material)N_AlkN-AlkylatedThis compoundStart->N_AlkN-Alkylation(R-X, Base)Amino5-Aminoindoline(Air Sensitive)Start->AminoReduction(H2, Pd/C or SnCl2)SulfonIndoline-5-Sulfonamides(CA Inhibitors)Start->SulfonChlorosulfonation(ClSO3H)cMycc-Myc G-QuadruplexBindersN_Alk->cMycSide ChainModificationKinaseUrea/AmideKinase Inhibitors(e.g., VEGFR Targets)Amino->KinaseIsocyanate/Acid ClCoupling

Figure 1: Divergent synthetic pathways from the 5-nitroindoline scaffold.

Detailed Protocols & Experimental Logic

Protocol A: Controlled Reduction to 5-Aminoindoline

Application: Synthesis of Kinase Inhibitor Precursors.[1] Challenge: 5-Aminoindoline is highly electron-rich and prone to oxidative dimerization (becoming purple/black) upon exposure to air.[1] Solution: Perform reduction immediately prior to the next coupling step or store as a hydrochloride salt.

Materials
  • Substrate: 5-Nitroindoline (1.0 eq)[1][2]

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (degassed)

  • Reagent: Hydrogen gas (

    
    ) balloon or Ammonium Formate (transfer hydrogenation)
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 5-nitroindoline (1.0 g, 6.1 mmol) in anhydrous MeOH (20 mL). Sparge with nitrogen for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a nitrogen stream. Caution: Pd/C can ignite methanol vapors.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with

      
       (balloon) three times. Stir vigorously at Room Temperature (RT) for 2–4 hours.
      
    • Method B (Transfer): Add Ammonium Formate (5.0 eq) and reflux for 1 hour. (Preferred for scale-up to avoid

      
       gas handling).[1]
      
  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow spot) will disappear, replaced by a polar, fluorescent streak (amine).

  • Workup (Critical):

    • Filter the mixture through a Celite pad under an inert atmosphere (nitrogen blanket) if possible.

    • Concentrate the filtrate immediately.

    • Stabilization: Redissolve the residue in

      
       and add 
      
      
      in dioxane dropwise. Filter the resulting grey/white precipitate (5-aminoindoline dihydrochloride).[1] Store at -20°C.

Expert Insight: If the product turns purple during filtration, oxidation has occurred. Wash the colored impurity away with cold dichloromethane (DCM); the salt form is insoluble in DCM.

Protocol B: Synthesis of Urea-Linked Kinase Inhibitors

Application: Targeting the ATP-binding pocket (hinge region) of kinases (e.g., VEGFR, IKK). Mechanism: The nucleophilic 5-amino group attacks an isocyanate to form a stable urea linkage.[1]

Materials
  • Substrate: 5-Aminoindoline (freshly prepared or HCl salt neutralized with TEA)

  • Reagent: Aryl Isocyanate (e.g., Phenyl isocyanate, 1.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) (only if using HCl salt)

Step-by-Step Procedure
  • Dissolution: Dissolve 5-aminoindoline (1.0 eq) in dry DCM (0.1 M concentration). If starting with the HCl salt, add TEA (2.5 eq) and stir for 15 mins until clear.

  • Coupling: Cool the solution to 0°C. Add the aryl isocyanate (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–6 hours. A heavy precipitate (the urea product) often forms.

  • Validation: TLC (5% MeOH/DCM) should show complete consumption of the amine.

  • Isolation: Filter the precipitate. Wash with cold DCM (2x) and

    
     (2x) to remove unreacted isocyanate and urea byproducts.
    
  • Yield: Typical yields are 85–95%.[1]

Data Presentation: Substituent Effects on Reaction Rate

Substituent on IsocyanateElectronic EffectReaction TimeYield
4-NO2-Ph Strong EWG< 30 min96%
4-Cl-Ph Weak EWG1-2 hours92%
Phenyl Neutral2-4 hours88%
4-OMe-Ph EDG6-12 hours75%

Note: Electron-Withdrawing Groups (EWG) on the isocyanate increase electrophilicity, accelerating the reaction.[3]

Protocol C: N-Alkylation for c-Myc G-Quadruplex Binders

Application: Creating flexible side chains for DNA interaction.[1] Logic: The


Step-by-Step Procedure
  • Setup: Dissolve 5-nitroindoline (1.0 eq) in DMF (dimethylformamide).

  • Base: Add

    
     (2.0 eq) or 
    
    
    (1.5 eq).
  • Alkylation: Add the alkyl bromide (e.g., 1-bromo-3-chloropropane) (1.2 eq).[1][2]

  • Conditions: Heat to 60–80°C for 12 hours.

  • Workup: Pour into ice water. The product usually precipitates as a yellow solid. Filter and recrystallize from EtOH.

Troubleshooting & Optimization (Expertise)

Regioselectivity in Electrophilic Substitution

When functionalizing the benzene ring of indoline directly (e.g., halogenation), the position of the nitro group dictates the outcome.

  • 5-Nitroindoline: Directs electrophiles to position 7 (ortho to the amine, meta to the nitro).

  • Indoline (No Nitro): Directs to position 5.[4][1][2][5]

  • Insight: If you need a 5,7-disubstituted indoline, nitrate after the initial 5-substitution, or use 5-nitroindoline and target C7 via C-H activation.[1]

"The Purple Curse" (Oxidation)
  • Symptom: 5-Aminoindoline reactions turn dark purple/black.[1]

  • Cause: Formation of radical cations and subsequent polymerization (similar to aniline blacks).

  • Fix: Add a trace amount of Ascorbic Acid or Sodium Dithionite during the workup of the reduction step to scavenge oxidants.

Solubility Issues

Nitroindolines are often poorly soluble in non-polar solvents.[1]

  • Solvent Choice: Use DMF or DMSO for alkylations.[1] For hydrogenations, a mixture of EtOAc/MeOH (1:1) often works better than pure alcohol.[1]

References

  • BenchChem. (2025).[1][5] High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem. Retrieved from

  • American Chemical Society (ACS). (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. J. Med. Chem. Retrieved from

  • Royal Society of Chemistry (RSC). (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from

  • MDPI. (2014).[1] The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.[1][3][5][6][7] Retrieved from

synthesis of 5-nitroindole derivatives as c-Myc G-quadruplex binders

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Synthesis and Evaluation of 5-Nitroindole Derivatives as c-Myc G-Quadruplex Stabilizers

Executive Summary

The transcription factor c-Myc is a master regulator of cell proliferation and is overexpressed in up to 80% of human malignancies. Direct targeting of the c-Myc protein has proven "undruggable" due to its lack of defined enzymatic pockets. However, the c-MYC promoter contains a nuclease hypersensitivity element (NHE IIIngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) capable of forming a G-quadruplex (G4) structure.[1][2][3] Stabilization of this G4 structure by small molecules acts as a transcriptional repressor, effectively silencing c-Myc expression.[1][2][4][5][6]

This guide details the synthesis and validation of 5-nitroindole derivatives , a privileged scaffold identified for its ability to selectively stack on the terminal tetrads of the c-Myc G4. The electron-withdrawing nitro group enhances the acidity of the indole NH, strengthening hydrogen bonding interactions, while C3-side chains provide flexibility for groove binding.

Chemical Synthesis Strategy

The synthesis of 5-nitroindole G4 binders typically relies on functionalizing the C3 position of the indole core to introduce cationic side chains (e.g., pyrrolidine, piperidine) that interact with the negatively charged phosphate backbone of the DNA.

Retrosynthetic Analysis
  • Target: 3-((alkylamino)methyl)-5-nitro-1H-indole.

  • Key Disconnection: Reductive amination at the C3 position.

  • Starting Material: 5-Nitroindole (commercially available).

  • Key Intermediate: 5-Nitroindole-3-carboxaldehyde via Vilsmeier-Haack formylation.

Detailed Protocol: Synthesis of 3-(Pyrrolidin-1-ylmethyl)-5-nitro-1H-indole

Step 1: Vilsmeier-Haack Formylation

  • Reagents: 5-Nitroindole (1.0 eq), Phosphoryl chloride (POCl

    
    , 1.2 eq), Dimethylformamide (DMF, 5.0 eq).
    
  • Procedure:

    • Cool DMF (5 mL) to 0°C in a round-bottom flask under argon.

    • Add POCl

      
       dropwise over 10 minutes. Stir for 30 minutes to form the Vilsmeier reagent (chloroiminium ion).
      
    • Add a solution of 5-nitroindole (1.62 g, 10 mmol) in DMF (5 mL) dropwise.

    • Warm to room temperature (RT) and then heat to 60°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Quench: Pour the reaction mixture into ice-water (50 mL) containing NaOH (20% aq) to adjust pH to ~9.

    • Isolation: The precipitate (5-nitroindole-3-carboxaldehyde) is filtered, washed with water, and recrystallized from ethanol.

    • Expected Yield: 85-90% (Yellow solid).

Step 2: Reductive Amination

  • Reagents: 5-Nitroindole-3-carboxaldehyde (1.0 eq), Pyrrolidine (1.2 eq), Sodium borohydride (NaBH

    
    , 1.5 eq), Methanol (MeOH).
    
  • Procedure:

    • Dissolve the aldehyde (1.9 g, 10 mmol) in anhydrous MeOH (20 mL).

    • Add pyrrolidine (0.85 g, 12 mmol) and stir at RT for 2 hours to form the imine intermediate (often visible as a color change).

    • Cool to 0°C and add NaBH

      
       (0.57 g, 15 mmol) portion-wise (Caution: Gas evolution).
      
    • Stir at RT for 4 hours.

    • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).

    • Purification: Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate. Purify via silica gel flash chromatography (DCM:MeOH:NH
      
      
      OH, 95:5:0.5).
    • Characterization: Confirm structure via

      
      H NMR (diagnostic CH
      
      
      
      peak at ~3.8 ppm).

SynthesisWorkflow Start 5-Nitroindole Step1 Vilsmeier-Haack (POCl3/DMF, 60°C) Start->Step1 Inter Intermediate: 3-Carboxaldehyde Step1->Inter Formylation Step2 Reductive Amination (Amine + NaBH4) Inter->Step2 Imine Formation Final Target Ligand: 3-((Amino)methyl)-5-nitroindole Step2->Final Reduction

Figure 1: Synthetic pathway for C3-functionalized 5-nitroindole derivatives.

Biophysical Characterization Protocols

To validate the synthesized compounds as G4 binders, a combination of thermal stability and affinity assays is required.

FRET-Melting Stabilization Assay

This assay measures the increase in melting temperature (


) of a fluorescently labeled G4 oligonucleotide upon ligand binding.
  • Oligonucleotide: Dual-labeled c-Myc sequence: 5'-FAM-TGAGGGTGGGTAGGGTGGGTAA-TAMRA-3' (Pu22).

  • Buffer: 10 mM Lithium Cacodylate (pH 7.4), 10 mM KCl, 90 mM LiCl. (Note: Low K

    
     ensures the G4 is formed but not overly stable, allowing measurement of ligand effect).
    

Protocol:

  • Annealing: Dilute DNA to 400 nM in buffer. Heat to 95°C for 5 min, then cool to RT over 2 hours.

  • Plating: In a 96-well PCR plate, mix 10

    
    L of annealed DNA (final 200 nM) with 10 
    
    
    
    L of ligand solution (varying concentrations, e.g., 0.5
    
    
    M to 10
    
    
    M).
  • Measurement: Use a real-time PCR machine (e.g., Roche LightCycler).

    • Excitation: 492 nm; Emission: 516 nm (FAM).

    • Temperature ramp: 25°C to 95°C at 1°C/min.

  • Analysis: Determine

    
     from the first derivative of the melting curve. 
    
    
    
    .
  • Criteria: A good binder typically shows

    
     at 1 
    
    
    
    M.
Fluorescent Intercalator Displacement (FID) Assay

Determines the binding affinity (


) by displacing a known probe (Thiazole Orange, TO).[7]
  • Probe: Thiazole Orange (TO), which fluoresces upon binding to G4.[7]

  • Protocol:

    • Prepare 0.25

      
      M pre-folded c-Myc G4 DNA and 0.50 
      
      
      
      M TO in 100 mM KCl buffer.
    • Allow TO-DNA complex to equilibrate (3 min).

    • Titrate the 5-nitroindole ligand (0.1 to 50

      
      M).
      
    • Measure fluorescence loss (Ex: 501 nm, Em: 530 nm).

    • Calculation: Plot % Fluorescence vs. [Ligand]. The concentration causing 50% fluorescence decrease is the

      
      .[6]
      

Biological Validation & Mechanism

Compounds showing high


 and low 

must be validated in cellular models.
Mechanism of Action Diagram

Mechanism Ligand 5-Nitroindole Ligand G4 G-Quadruplex Structure (Stabilized) Ligand->G4 End-Stacking Binding Promoter c-Myc Promoter (NHE III1 Region) Promoter->G4 Dynamic Equilibrium Polymerase RNA Polymerase G4->Polymerase Steric Hindrance Transcription Transcription Blocked Polymerase->Transcription Stalling Result Downregulation of c-Myc Protein Transcription->Result Translation Reduced

Figure 2: Mechanism of transcriptional repression via G-quadruplex stabilization.

Western Blotting Protocol (c-Myc Levels)
  • Cell Line: HeLa or MCF-7 (high c-Myc expressors).

  • Treatment: Treat cells with Ligand (

    
     concentration) for 24 and 48 hours.
    
  • Lysis: RIPA buffer with protease inhibitors.

  • Antibodies:

    • Primary: Anti-c-Myc (Rabbit mAb, 1:1000).

    • Loading Control: Anti-

      
      -Actin (1:5000).
      
  • Result: A dose-dependent decrease in c-Myc band intensity confirms target engagement.

Data Summary Table: Representative SAR

The following table summarizes expected data for a 5-nitroindole series (hypothetical data based on literature trends for calibration).

Compound IDR-Group (C3 Position)FRET

(1

M)
FID

(

M)
c-Myc Downregulation (WB)
5-NI-1 Pyrrolidin-1-ylmethyl+12.5°C0.8Strong
5-NI-2 Piperidin-1-ylmethyl+10.2°C1.2Moderate
5-NI-3 Diethylaminomethyl+4.5°C5.6Weak
Control (Vehicle)--None

References

  • ChemMedChem (2021) . Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

  • Nucleic Acids Research (2008) . Mix and measure fluorescence screening for selective quadruplex binders (FRET-Melting Protocol). [Link]

  • Biochimie (2008) . G-quadruplex ligands: mechanisms of action and evaluation of their therapeutic potential. [Link]

  • Journal of Medicinal Chemistry (2007) . Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives. [Link][8]

  • Nature Reviews Drug Discovery (2011) . Therapeutic targeting of G-quadruplexes. [Link]

Sources

Application Notes and Protocols for the Controlled Release of Carboxylic Acids Using Nitroindoline Cages

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Light for Spatiotemporal Control of Carboxylic Acid Bioactivity

In the intricate world of biological systems and advanced materials, the ability to control the release of active molecules with precision is paramount. Carboxylic acids, in particular, are a cornerstone of biological signaling, acting as neurotransmitters, metabolic intermediates, and crucial components of pharmaceuticals. Their controlled release allows for the detailed study of biological pathways and the development of targeted therapeutic strategies. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution for this control, enabling the release of a molecule of interest with a pulse of light.[1] Among these, the 7-nitroindoline scaffold has emerged as a powerful tool for the caging of carboxylic acids, offering a blend of stability, rapid release kinetics, and tunable photophysical properties.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols for employing 7-nitroindoline derivatives in the controlled photorelease of carboxylic acids. We will delve into the underlying photochemical mechanisms, provide detailed step-by-step protocols for both the synthesis of caged compounds and their subsequent photolysis, and explore the expanding applications of this technology.

The 7-Nitroindoline Cage: Mechanism of Photorelease

The photorelease of a carboxylic acid from a 1-acyl-7-nitroindoline derivative is a rapid and efficient process.[2] While the specific kinetics can be influenced by the solvent and substituents on the indoline ring, the core mechanism in aqueous solutions, relevant for most biological applications, proceeds as follows:

  • Photoexcitation: The process is initiated by the absorption of a photon, typically in the near-UV range (around 350 nm), by the 7-nitroindoline chromophore.[3][4] This excites the molecule to a short-lived singlet state, which then undergoes intersystem crossing to a triplet state.[5]

  • Intramolecular Redox Reaction: In the excited triplet state, an intramolecular redox reaction occurs. An oxygen atom from the nitro group is transferred to the benzylic carbon of the indoline ring, leading to the formation of a transient nitronic anhydride intermediate.[5]

  • Hydrolysis and Release: This highly reactive intermediate rapidly undergoes hydrolysis in an aqueous environment. This step cleaves the acyl group, releasing the free carboxylic acid and forming a 7-nitrosoindole byproduct.[5][6]

The entire process, from photon absorption to carboxylic acid release, can occur on a sub-microsecond timescale, making it suitable for studying fast biological processes.[2]

Diagram of the Photorelease Mechanism of a Carboxylic Acid from a 1-Acyl-7-Nitroindoline Cage

G cluster_0 Photoexcitation cluster_1 Intramolecular Rearrangement cluster_2 Hydrolysis & Release Caged_Compound 1-Acyl-7-Nitroindoline (Inactive) Excited_State Excited Triplet State Caged_Compound->Excited_State hν (e.g., 350 nm) Nitronic_Anhydride Nitronic Anhydride Intermediate Excited_State->Nitronic_Anhydride Intramolecular Redox Reaction Released_Products Free Carboxylic Acid (Active) + 7-Nitrosoindole Byproduct Nitronic_Anhydride->Released_Products H₂O

Caption: Photorelease of a carboxylic acid from a 1-acyl-7-nitroindoline.

Choosing Your Nitroindoline Cage: A Comparative Overview

Several derivatives of 7-nitroindoline have been developed to fine-tune the photophysical and pharmacological properties of the caged compound. The choice of the specific derivative will depend on the application, with considerations for wavelength of activation, quantum yield, and potential interactions of the caged compound with the biological system.

DerivativeCommon AbbreviationTypical λmax (nm)Quantum Yield (Φ)Key Features & Applications
7-Nitroindolinyl NI~350~0.15 (for L-glutamate)[7]The parent compound, effective for many applications.
4-Methoxy-7-nitroindolinyl MNI~350~0.35 (for L-glutamate)[7]Increased quantum yield compared to NI, widely used in neuroscience.[8]
Diphosphate-nitroindolinyl DPNI~350-Incorporates phosphate groups to increase hydrophilicity and reduce non-specific interactions.[2]

Experimental Protocols

The following protocols provide a detailed guide for the synthesis of a 1-acyl-7-nitroindoline caged carboxylic acid and its subsequent photolytic release.

Protocol 1: Synthesis of a 1-Acyl-7-Nitroindoline Caged Carboxylic Acid

This protocol outlines a general procedure for the acylation of 7-nitroindoline with a carboxylic acid. The direct acylation of 7-nitroindoline can be challenging due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the indoline nitrogen.[3] Therefore, activation of the carboxylic acid, typically to an acid chloride, is necessary.

Materials:

  • 7-Nitroindoline

  • Carboxylic acid of interest

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (TEA) or Pyridine

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Workflow for the Synthesis of a 1-Acyl-7-Nitroindoline

G Carboxylic_Acid Carboxylic Acid Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl₂ or (COCl)₂ in DCM) Carboxylic_Acid->Acid_Chloride_Formation Acylation Acylation of 7-Nitroindoline (in DCM with TEA or Pyridine) Acid_Chloride_Formation->Acylation Purification Purification (Silica Gel Chromatography) Acylation->Purification Final_Product 1-Acyl-7-Nitroindoline (Caged Carboxylic Acid) Purification->Final_Product

Caption: Workflow for the synthesis of a 1-acyl-7-nitroindoline.

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. Caution: Acid chlorides are moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Acylation of 7-Nitroindoline:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 7-nitroindoline (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 - 2.0 eq) or pyridine (1.5 - 2.0 eq) to the solution and cool to 0 °C.

    • Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the 7-nitroindoline solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-acyl-7-nitroindoline.

Protocol 2: Photolytic Release (Uncaging) of the Carboxylic Acid

This protocol provides a general guideline for the light-induced cleavage of the this compound cage. The specific parameters, such as irradiation time and light intensity, may need to be optimized depending on the specific caged compound and the experimental setup.

Materials:

  • 1-Acyl-7-nitroindoline caged carboxylic acid

  • A suitable solvent (e.g., aqueous buffer for biological experiments, or an organic solvent for synthetic applications)

  • A UV light source (e.g., a mercury lamp with a filter for ~350 nm, a UV LED, or a laser)

  • Quartz cuvettes or other UV-transparent reaction vessels

  • Analytical equipment to monitor the release (e.g., HPLC, UV-Vis spectrophotometer, or a biological assay)

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the caged carboxylic acid in a suitable solvent. The concentration will depend on the specific experiment but is typically in the micromolar to millimolar range.

    • For biological experiments, ensure the final concentration of any organic solvent (e.g., DMSO used to dissolve the caged compound) is compatible with the biological system.

  • Irradiation:

    • Transfer the sample solution to a UV-transparent container (e.g., a quartz cuvette).

    • Position the light source at a fixed distance from the sample. The use of a collimating lens can help to ensure uniform irradiation.

    • Irradiate the sample with light at the appropriate wavelength (typically around 350 nm for this compound derivatives).[3] The duration of irradiation will depend on the quantum yield of the caged compound, the light intensity, and the desired extent of uncaging. It is recommended to perform a time-course experiment to determine the optimal irradiation time.

  • Monitoring the Release:

    • At various time points during irradiation, take aliquots of the sample for analysis.

    • The release of the carboxylic acid can be monitored by various analytical techniques:

      • HPLC: This is a common method to separate and quantify the caged compound, the released carboxylic acid, and the nitrosoindole byproduct.

      • UV-Vis Spectrophotometry: The photolysis can be followed by monitoring the changes in the UV-Vis absorption spectrum. The this compound chromophore has a characteristic absorption that will decrease upon photocleavage.

      • Biological Assay: In biological experiments, the release of the active carboxylic acid can be monitored by observing the biological response it elicits (e.g., a change in membrane potential, enzyme activity, or cell signaling).

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low yield in synthesis - Incomplete acid chloride formation.- Degradation of the acid chloride.- Poor nucleophilicity of 7-nitroindoline.[3]- Side reactions or polymerization.[9]- Ensure anhydrous conditions and use a slight excess of the chlorinating agent.- Use the crude acid chloride immediately without prolonged storage.- Use a stronger base or a higher reaction temperature (with caution).- Perform the reaction at a lower temperature and monitor carefully by TLC.
Incomplete photolysis - Insufficient light intensity or irradiation time.- The light source is not at the optimal wavelength.- The sample is too concentrated, leading to inner filter effects.- Increase the irradiation time or use a more powerful light source.- Use a light source with an emission maximum close to the absorption maximum of the caged compound.- Dilute the sample or use a shorter path length cuvette.
Photodamage to the sample - High-intensity light can cause damage to biological samples.- The photolysis byproducts may be toxic.- Reduce the light intensity and increase the irradiation time.- Use a two-photon excitation source for localized uncaging with reduced phototoxicity.- Perform control experiments with the photolyzed byproduct to assess its effects.

Applications in Research and Development

The ability to release carboxylic acids with high spatiotemporal precision has led to a wide range of applications for this compound-caged compounds.

  • Neuroscience: The rapid and localized release of neurotransmitters such as glutamate and GABA has been instrumental in mapping neural circuits and studying synaptic transmission.[8][10]

  • Drug Delivery: Light-responsive drug delivery systems are being developed to release therapeutic carboxylic acids at specific sites in the body, potentially reducing side effects and improving efficacy.[11][12] The this compound cage can be incorporated into nanoparticles or hydrogels for targeted delivery.[13]

  • Materials Science: The photorelease of carboxylic acids can be used to modify the properties of materials in a spatially controlled manner. For example, it can be used to trigger the swelling or degradation of hydrogels for applications in tissue engineering and soft robotics.[13][14]

Safety Considerations

  • Handling Nitroaromatic Compounds: 7-Nitroindoline and its derivatives should be handled with care as nitroaromatic compounds can be toxic and potentially explosive. Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.

  • UV Light Exposure: UV radiation is harmful to the eyes and skin. Always use appropriate shielding and wear UV-protective eyewear when working with UV light sources. Ensure that the light source is enclosed or that access to the area is restricted during operation.

Conclusion

The 7-nitroindoline photolabile protecting group provides a robust and versatile platform for the controlled release of carboxylic acids. Its favorable photophysical properties, including rapid release kinetics and tunable absorption wavelengths, have made it an invaluable tool in a variety of scientific disciplines. By understanding the underlying photochemical principles and following the detailed protocols and troubleshooting guides provided in this document, researchers can confidently employ this powerful technology to advance their investigations in chemical biology, drug discovery, and materials science.

References

  • Flash photolysis of caged compounds. (n.d.). The University of Texas at Dallas. Retrieved from [Link]

  • Corrie, J. E. T., Papageorgiou, G., & Ogden, D. C. (2004). Synthesis and photolytic evaluation of a this compound-caged glycine with a side chain of high negative charge. CORE. Retrieved from [Link]

  • 7-Nitroindoline-derived caged compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Retrieved from [Link]

  • Michael, K., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Retrieved from [Link]

  • Michael, K., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. PubMed. Retrieved from [Link]

  • Zorec, R., & Tester, M. (1998). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology, 13(3), 110-115. Retrieved from [Link]

  • Al-Aown, A., et al. (2018). Recent advances in light-responsive on-demand drug-delivery systems. Future Medicine. Retrieved from [Link]

  • Kramer, R. H., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Tang, C.-M. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience. Retrieved from [Link]

  • Blanchard-Desce, M., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(17), 4564-4576. Retrieved from [Link]

  • Light-responsive on-demand drug-delivery systems for dermal applications. (n.d.). UNL Repository. Retrieved from [Link]

  • Light-Responsive Drug Delivery System for Skin Cancer Holds Promise. (2024). Dermatology Times. Retrieved from [Link]

  • Photo-Responsive Materials for Drug Delivery System. (2024). Darcy & Roy Press. Retrieved from [Link]

  • Andrei, A., et al. (2002). Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. ResearchGate. Retrieved from [Link]

  • Michael, K., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. PMC. Retrieved from [Link]

  • Andrei, A., et al. (2002). Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Li, Y., et al. (2022). Light responsive hydrogels for controlled drug delivery. Frontiers in Chemistry. Retrieved from [Link]

  • The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Corrie, J. E. T., et al. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. PMC. Retrieved from [Link]

  • Corrie, J. E. T., et al. (2025). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. ResearchGate. Retrieved from [Link]

  • Photolabile protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Corrie, J. E. T., et al. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. MDPI. Retrieved from [Link]

  • Hess, G. P., et al. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. PubMed. Retrieved from [Link]

  • Photoinduced hydrogel-forming caged peptides with improved solubility. (n.d.). ChemRxiv. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry. Retrieved from [Link]

  • Performance of a hydrogel coated nitinol with oligonucleotide-modified nanoparticles within turbulent conditions of blood-contacting devices. (n.d.). PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Nitroindoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Gold Standard" Directive

As your Senior Application Scientist, I often see researchers struggle with the direct nitration of indoline. Let me be clear: Direct nitration of free indoline is a high-risk strategy. The nitrogen lone pair in indoline is highly susceptible to oxidation by nitric acid, leading to polymerization (tar formation) rather than clean substitution.

To achieve high yields (>70%) and high purity, you must utilize a protection-deprotection strategy. The N-acetyl group is the industry standard because it serves two critical functions:

  • Chemo-protection: It lowers the electron density on the nitrogen, preventing oxidative degradation.

  • Regio-control: It sterically and electronically directs the nitro group to the C5 position (para to the nitrogen), minimizing C6 or C4 isomers.

The following guide details this validated workflow and provides troubleshooting for specific failure modes.

Module 1: The Validated Workflow (Protocol)

Do not deviate from this sequence without a specific mechanistic justification.

Step 1: Protection (N-Acetylation)
  • Reagents: Indoline, Acetic Anhydride (

    
    ).[1]
    
  • Conditions: Room temperature or slight warming.

  • Checkpoint: Ensure conversion is >98% by TLC/LCMS before proceeding. Free indoline carried over will ruin the nitration step.

Step 2: Nitration (The Critical Step)
  • Reagents: N-Acetylindoline, Fuming

    
    , Acetic Acid (
    
    
    
    ) or
    
    
    .
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Key Parameter: Temperature control is non-negotiable.

Step 3: Deprotection (Hydrolysis)
  • Reagents: 6M

    
     (reflux) or 
    
    
    
    (EtOH/Water).
  • Target: 5-Nitroindoline.[2][3][4]

Visualizing the Pathway

G Start Indoline (Starting Material) Step1 Step 1: Protection (Ac2O) Start->Step1 Acetylation Inter1 N-Acetylindoline (Stable Intermediate) Step1->Inter1 >95% Yield Step2 Step 2: Nitration (HNO3 / AcOH / <5°C) Inter1->Step2 EAS Inter2 1-Acetyl-5-nitroindoline (Major Isomer) Step2->Inter2 Regioselective (C5) Step3 Step 3: Hydrolysis (HCl or NaOH) Inter2->Step3 Deprotection Final 5-Nitroindoline (Target) Step3->Final Isolation

Figure 1: The standard protection-nitration-deprotection workflow for synthesizing 5-nitroindoline.

Module 2: Troubleshooting the Nitration Step

This is the most common point of failure. The reaction is exothermic and sensitive to stoichiometry.

Issue A: "My reaction turned into a black tar."
  • Diagnosis: Oxidation of the indoline ring.[5]

  • Root Cause 1: Incomplete Protection. You likely had residual free indoline from Step 1.

    • Fix: Recrystallize your N-acetylindoline before nitration. It must be a white/off-white solid, not an oil.

  • Root Cause 2: Temperature Runaway. Nitration is highly exothermic. If the temperature spikes >10°C, the nitric acid acts as an oxidant rather than a nitrating agent.

    • Fix: Add the nitrating agent dropwise over 30-60 minutes. Keep the internal temperature between -5°C and 0°C using an ice/salt bath.

Issue B: "I have a mixture of 5-nitro and 6-nitro isomers."
  • Diagnosis: Loss of regioselectivity.

  • Root Cause: The N-acetyl group directs para (position 5). However, if the medium is too acidic (e.g., using only concentrated

    
    ), the carbonyl oxygen of the amide can become protonated, altering the electronics of the ring.
    
  • Fix: Use Acetyl Nitrate generated in situ.[6]

    • Protocol: Dissolve N-acetylindoline in Acetic Anhydride. Cool to 0°C. Add Fuming

      
       dropwise. The formed acetyl nitrate (
      
      
      
      ) is a milder, more selective electrophile than the nitronium ion (
      
      
      ) generated in sulfuric acid [1].
Issue C: "I am seeing dinitro impurities."
  • Diagnosis: Over-nitration.[1]

  • Root Cause: Excess nitrating agent or high temperatures.[1]

  • Fix: Stoichiometry control. Use exactly 1.05 equivalents of

    
    . Monitor by TLC.[1] Stop the reaction immediately upon consumption of the starting material.
    

Module 3: Troubleshooting Deprotection (Hydrolysis)

Issue: "Low yield after hydrolysis (product loss)."
  • Diagnosis: Solubility issues or incomplete precipitation.

  • Scenario: You used acid hydrolysis (

    
    ), and the product didn't precipitate upon neutralization.
    
  • Technical Insight: 5-nitroindoline is a weak base, but it is less basic than indoline due to the electron-withdrawing nitro group. It can remain soluble in semi-acidic aqueous layers.

  • Fix:

    • Adjust pH to exactly 8-9 using

      
       or 
      
      
      
      .
    • If no precipitate forms, extract with Ethyl Acetate (x3). Do not use ether (poor solubility).

    • Wash the organic layer with brine to "salt out" the organic product.

Module 4: Data & Logic

Comparison of Nitration Methods
MethodReagentsYield (Step 2)Regioselectivity (C5:C6)Risk Profile
Direct Nitration

< 20%PoorCritical: High tar formation.
Mixed Acid

(on N-Ac)
60-70%GoodModerate: Exotherm risk.
Acetyl Nitrate

(on N-Ac)
85-95% Excellent Low: Mild conditions.
Decision Logic for Troubleshooting

Troubleshooting Problem Low Yield of 5-Nitroindoline CheckColor Is the reaction dark/black? Problem->CheckColor Tar Oxidation/Tarring CheckColor->Tar Yes CheckIso Isomers present (C6-nitro)? CheckColor->CheckIso No, clean but wrong product CheckSM Check Starting Material Purity (TLC) Tar->CheckSM Action Regio Regioselectivity Issue CheckIso->Regio Yes CheckWorkup Product lost in aqueous layer? CheckIso->CheckWorkup No, product missing CheckTemp Switch to Acetyl Nitrate Method Regio->CheckTemp Check Temp (<0°C) pH Adjust pH to 8-9 Extract w/ EtOAc CheckWorkup->pH Action

Figure 2: Troubleshooting logic tree for identifying yield loss in 5-nitroindoline synthesis.

FAQ: Frequently Asked Questions

Q1: Can I reduce 5-nitroindole to get 5-nitroindoline? A: Yes, this is a viable alternative route if you have cheap access to 5-nitroindole. You can use Sodium Borohydride (


) in Acetic Acid or Triethylsilane (

) in TFA. However, for de novo synthesis from indoline, the nitration route described above is more atom-economical [2].

Q2: Why does the N-acetyl group direct to position 5? A: The N-acetyl group is an ortho/para director. However, the ortho position (C7) is sterically hindered by the acetyl group itself. The para position (C5) is electronically activated and sterically accessible. Position 6 is meta to the nitrogen and is deactivated.

Q3: My N-acetylindoline is an oil. Can I proceed? A: Proceed with caution. N-acetylindoline usually crystallizes as a solid (MP ~100-104°C). If it is an oil, it may contain solvent or unreacted indoline. High vacuum drying or a quick silica plug filtration is recommended before nitration to prevent "hot spots" in the reaction.

References

  • BenchChem Technical Support. (2025).[1] Troubleshooting Guide for Indole Nitration: Regioselectivity and Optimization. Retrieved from

  • National Institutes of Health (NIH). (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. PMC5546234. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Indolines: Recent Literature and Protocols. Retrieved from

  • Google Patents. (2010). Preparation method of 5-nitroindole-2-carboxylic acid (CN100491350C). Retrieved from

Sources

side reactions in the nitration of indole to form nitroindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter critical bottlenecks during the electrophilic aromatic substitution of indoles.

The nitration of 1H-indole is notoriously difficult. Unlike simple benzenoid systems, the indole nucleus is highly electron-rich—particularly at the C-3 position of the pyrrole ring. This high electron density makes it exceptionally reactive but also highly sensitive to oxidation and acid-catalyzed degradation [1]. When classical nitration conditions (e.g., HNO₃/H₂SO₄) are applied, researchers rarely isolate the desired 3-nitroindole. Instead, they are met with dark, insoluble tars, complex regioisomer mixtures, or completely oxidized starting materials [2].

This guide deconstructs the mechanistic causality behind these side reactions and provides validated, non-acidic protocols to achieve high-yielding, regioselective nitration.

Mechanistic Causality: Why Indole Nitration Fails

To successfully nitrate indole, you must first understand why standard approaches fail. The diagram below illustrates the divergent pathways indole can take depending on the reaction environment.

G Indole 1H-Indole (Electron-Rich Pyrrole) Harsh Strong Acids (HNO3 / H2SO4) Indole->Harsh Direct Nitration Mild Mild Reagents (Acetyl Nitrate / TMAN) Indole->Mild Non-acidic Protect N-Protection (Boc, Ts) Indole->Protect Steric/Electronic Tuning Polymer Acid-Catalyzed Polymerization (Tars) Harsh->Polymer Protonation at C-3 Oxidation Pyrrole Ring Oxidation Harsh->Oxidation Oxidizing Agents C5C6 C-5 / C-6 Nitroindoles (via Conjugate Acid) Harsh->C5C6 Deactivated Pyrrole C3 3-Nitroindole (Major Product) Mild->C3 High Electron Density Regio Controlled Regioselectivity (e.g., C-6 or C-7) Protect->Regio Directed Nitration

Mechanistic pathways and side reactions in the nitration of 1H-indole.

The Three Primary Side Reactions:

  • Acid-Catalyzed Polymerization: Indole is highly acidophobic. In the presence of strong Brønsted acids, the C-3 position is rapidly protonated, generating a highly reactive indolenium cation. This conjugate acid acts as a potent electrophile, attacking unprotonated indole molecules in a cascade that forms diindoles, triindoles, and ultimately, intractable polymeric tars [1].

  • Loss of Regioselectivity: If the pyrrole ring is protonated or N-protected with strongly electron-withdrawing groups, its nucleophilicity is quenched. Electrophilic attack is then redirected to the deactivated benzene ring, typically yielding a mixture of 5-nitroindole and 6-nitroindole [1].

  • Oxidation: Nitric acid is a strong oxidant. The electron-rich pyrrole ring is highly susceptible to oxidative cleavage, leading to ring-opened degradation products rather than the desired substitution [3].

Quantitative Impact of Reaction Conditions on Regioselectivity

To demonstrate how profoundly solvent and temperature dictate the fate of the indole nucleus, consider the nitration of an N-protected indole derivative (Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester). Because the C-3 position is occupied in this model, nitration competes between the pyrrole ring (C-2) and the benzene ring (C-6).

The data below illustrates how shifting from neutral/mild conditions to strongly acidic conditions completely inverts regioselectivity, highlighting the necessity of strict environmental control [4].

Temperature (°C)Solvent / Reagent EnvironmentReaction TimeUnreacted SM (%)Pyrrole Ring Nitration (%)Benzene Ring Nitration (%)Other Byproducts (%)
25Acetic Acid24 hours580042
25Acetic Anhydride15 min40331512
0 Acetic Anhydride 1 hour 0 67 14 19
0Trifluoroacetic Acid (TFA)1 hour046927

Observation: Using a neutral anhydride at 0 °C strongly favors pyrrole ring nitration, whereas switching to a strong acid (TFA) protonates the pyrrole ring, forcing nitration onto the benzene ring (C-6).

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned pitch black immediately upon adding the nitrating mixture. What happened? A: You have triggered acid-catalyzed polymerization or severe oxidation. This occurs when using classical HNO₃/H₂SO₄ mixtures. The intense color is characteristic of conjugated indole polymers and oxidized tars [2]. To prevent this, you must switch to non-acidic nitrating agents like acetyl nitrate or tetramethylammonium nitrate (TMAN).

Q: I need to synthesize 5-nitroindole, but mild conditions only give me 3-nitroindole. How do I redirect the electrophile? A: You must deactivate the pyrrole ring. This is achieved either by performing the reaction in strongly acidic media (which protonates C-3, forming a conjugate acid that directs nitration to C-5) or by installing a strong electron-withdrawing N-protecting group (like a sulfonyl group) before nitration [1].

Q: Why am I seeing dinitroindoles in my LC-MS? A: Over-nitration is caused by poor stoichiometric control or elevated temperatures. The first nitro group deactivates the ring, but if an excess of a highly reactive nitrating agent is present at room temperature or above, a second substitution will occur [5]. Always maintain temperatures below 0 °C and use strictly stoichiometric equivalents.

Troubleshooting Workflow

Use this decision tree to diagnose and correct failing nitration reactions based on crude product analysis.

Workflow Start Analyze Crude Product (TLC/LC-MS) Q1 Dark, insoluble tar? Start->Q1 Sol1 Polymerization: Switch to non-acidic reagents (e.g., TMAN) Q1->Sol1 Yes Q2 Multiple regioisomers? Q1->Q2 No Sol2 Poor Selectivity: Lower temp to 0°C or use N-protecting groups Q2->Sol2 Yes Q3 Unreacted starting material? Q2->Q3 No Sol3 Incomplete Rxn: Generate nitrating agent in situ Q3->Sol3 Yes Success Optimal Nitroindole Yield Q3->Success No

Step-by-step troubleshooting workflow for optimizing indole nitration reactions.

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Nitroindole via Non-Acidic Nitration

This modern protocol utilizes tetramethylammonium nitrate (TMAN) and trifluoroacetic anhydride (TFAA) to generate trifluoroacetyl nitrate in situ. This avoids strong acids entirely, preventing polymerization and ensuring exclusive C-3 selectivity [6].

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve N-Boc-1H-indole (1.0 mmol) in anhydrous acetonitrile (5 mL). Add tetramethylammonium nitrate (TMAN, 1.1 mmol) [5].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures suppress the oxidative potential of the in situ generated nitrating agent.

  • Reagent Generation: Slowly add a solution of trifluoroacetic anhydride (TFAA, 1.2 mmol) in anhydrous acetonitrile (2 mL) dropwise over 15 minutes. Causality: TFAA reacts with TMAN to generate trifluoroacetyl nitrate, a mild, non-acidic electrophile that preserves the pyrrole ring.

  • Monitoring (Self-Validation): Stir the reaction at 0 °C. Monitor progression via TLC (Hexanes:EtOAc 4:1). The starting material spot (UV active) should cleanly convert to a lower Rf product spot without the appearance of baseline tar within 1-2 hours.

  • Quenching & Workup: Once complete, immediately quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) to neutralize any residual anhydride. Extract with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 3-nitroindole derivative.

Protocol 2: Low-Temperature Acetyl Nitrate Method for Unprotected Indoles

If N-protection is not viable for your synthetic route, acetyl nitrate can be used directly, provided strict thermal control is maintained.

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 mmol) to acetic anhydride (3 mL) maintained strictly between -10 °C and 0 °C. Warning: This reaction is highly exothermic; failure to control the temperature can lead to explosive decomposition.

  • Substrate Preparation: Dissolve the unprotected indole substrate (1.0 mmol) in anhydrous dichloromethane (5 mL) and cool to -20 °C using a dry ice/ethylene glycol bath.

  • Addition: Add the cold acetyl nitrate solution dropwise to the indole solution. Causality: Acetyl nitrate provides a highly regioselective nitronium source that favors the C-3 position without the destructive protonating power of sulfuric acid.

  • Isolation: Stir for 1 hour at -20 °C, then quench by pouring the mixture over crushed ice. Separate the organic layer, wash with brine, dry, and concentrate.

References

  • Chemcess. "Indole: Properties, Reactions, Production And Uses." Available at: [Link]

  • Safrole. "Exploring the World of Indole: Synthesis, Chemistry and Biofunctions." Available at: [Link]

  • RSC Advances. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions." Available at: [Link]

  • PMC. "Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester." Available at: [Link]

Sources

Technical Support Center: Optimizing Nitroindoline-Caged Compound Photolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitroindoline-caged compounds. As researchers and drug development professionals, achieving precise spatial and temporal control over neurotransmitter release is critical to your experimental success. This guide provides field-proven insights, troubleshooting logic, and self-validating protocols for 4-methoxy-7-nitroindolinyl (MNI) and its derivatives (e.g., CDNI, DPNI).

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 2-photon uncaging efficiency so low despite using MNI-glutamate? A: MNI-glutamate has a relatively low two-photon absorption cross-section of 0.06 Goeppert-Mayer (GM) at 720 nm (1[1]). Because of this inherent photochemical limitation, achieving physiological neurotransmitter release requires high bath concentrations (typically 2.5 to 10 mM) (2[2]). Troubleshooting Causality: If efficiency remains low, verify that your Ti:Sapphire laser is strictly tuned to 720–730 nm, which is the optimal peak for the MNI chromophore (3[3]). Avoid compensating by increasing laser power beyond 15–20 mW at the sample, as this will induce thermal damage to the tissue rather than increasing yield (4[4]).

Q2: I am observing GABA-A receptor antagonism when using MNI-glutamate. How do I mitigate this? A: MNI-glutamate is a known strong antagonist of GABA-A receptors at the millimolar concentrations required for two-photon uncaging (5[5]). This off-target effect can completely block inhibitory recordings (6[6]). Solution: Switch to anionically decorated variants like CDNI-glutamate (4-carboxymethyl-5,7-dinitroindolinyl-glutamate). The addition of a dicarboxylate unit in CDNI reduces off-target GABA-A binding by 50–70% while maintaining similar photolysis efficiency (2[2]).

Q3: My caged compound seems to be degrading in the dark. How do I improve aqueous stability? A: Standard MNI-caged compounds are highly stable at physiological pH (7.4) and can remain intact for years when frozen (6[6]). However, variants like MDNI-Glu (4-methoxy-5,7-dinitroindolinyl-glutamate) are inherently unstable at neutral pH due to their electron-deficient nature (6[6]). Best Practices: Exposure to ambient light can cause premature photolysis (7[7]). Always store stock solutions in light-protected (amber) vials at -20°C or -80°C. For highly negatively charged variants like DPNI-GABA, the amide bonds are more sensitive to hydrolytic cleavage, meaning fresh ACSF perfusates must be prepared daily (8[8]).

Section 2: Quantitative Data Summary

To assist in selecting the optimal caged compound for your experimental design, the following table summarizes the key photochemical and pharmacological properties of common this compound derivatives.

CompoundTarget Receptor2P Wavelength Peak2P Cross-SectionDark Stability (pH 7.4)GABA-A Antagonism
MNI-Glutamate Glutamate720–730 nm0.06 GMHigh (Years at -20°C)High (IC50 ~ 1-2 mM)
CDNI-Glutamate Glutamate720 nm~0.06 GMHighLow (Reduced by 50-70%)
MDNI-Glutamate Glutamate720 nm~0.12 GMLow (Unstable)Moderate
DPNI-GABA GABA720 nm0.06 GMHighLow (IC50 ~ 0.5 mM)

Section 3: Standard Operating Procedure (SOP)

Workflow: Two-Photon Uncaging of MNI-Glutamate in Brain Slices

This protocol is engineered as a self-validating system to ensure data integrity during synaptic plasticity studies.

Phase 1: Preparation and Baseline Validation

  • Stock Preparation : Dissolve MNI-Glutamate in ultra-pure water to create a 50 mM stock. Aliquot and store at -20°C to prevent spontaneous hydrolysis.

  • Perfusion Solution : Dilute the stock into artificial cerebrospinal fluid (ACSF) to a final working concentration of 2.5 mM.

    • Causality: The low 2P cross-section requires high concentrations to achieve sufficient localized release without relying on phototoxic laser powers.

  • System Validation (Checkpoint) : Before uncaging, record spontaneous miniature excitatory postsynaptic currents (mEPSCs) from the patched neuron.

    • Validation Logic: This confirms that postsynaptic AMPA receptors are functional and the dendritic spine is healthy prior to laser exposure. If no mEPSCs are observed, discard the slice.

Phase 2: Optical Setup and Photolysis 4. Laser Tuning : Tune the Ti:Sapphire mode-locked laser to 720 nm.

  • Causality: The 2P absorption maximum for MNI-caged compounds peaks here, providing optimal quantum yield for the cleavage of the C-N bond.

  • Beam Positioning : Park the laser beam 0.5–1.0 µm away from the target dendritic spine head.

    • Causality: Direct irradiation of the spine head can cause thermal damage or photobleaching of structural dyes.

  • Pulse Delivery : Deliver a 0.5 ms pulse at 10 mW (measured at the objective).

  • Response Validation (Checkpoint) : Measure the uncaging-evoked EPSC (uEPSC). Deliver test pulses at 5-second intervals.

    • Validation Logic: If the uEPSC amplitude decreases over time (rundown), increase the interval to 15 seconds to allow for complete receptor recovery and prevent desensitization.

Section 4: Workflows & Logic Diagrams

PhotolysisPathway A MNI-Glutamate (Inactive Prodrug) B Two-Photon Excitation (720-730 nm) A->B C Excited Singlet State (Charge Transfer) B->C D Cleavage of C-N Bond (Sub-microsecond) C->D E Free L-Glutamate (Active Neurotransmitter) D->E Release F Nitrosoindole Byproduct (Inert) D->F Byproduct

Mechanism of two-photon photolysis for MNI-caged neurotransmitters.

TroubleshootingTree Start Issue: Weak or No uEPSC During 2P Uncaging CheckLaser Is laser tuned to 720-730 nm? Start->CheckLaser TuneLaser Tune Ti:Sapphire laser to 720 nm peak CheckLaser->TuneLaser No CheckPower Is laser power at sample >10 mW? CheckLaser->CheckPower Yes IncreasePower Increase power carefully (Avoid phototoxicity) CheckPower->IncreasePower No CheckCompound Has MNI-Glu degraded? (Check for yellowing) CheckPower->CheckCompound Yes ReplaceCompound Prepare fresh aliquot from -80°C stock CheckCompound->ReplaceCompound Yes CheckReceptors Are AMPA receptors functional/present? CheckCompound->CheckReceptors No VerifyReceptors Validate with 1P somatic uncaging or mEPSCs CheckReceptors->VerifyReceptors

Decision tree for troubleshooting weak responses during 2P uncaging.

References

  • 3 - Frontiers 2.2 - PMC 3.1 - ResearchGate 4.4 - Zito Lab 5.7 - Benchchem 6.5 - PMC 7.6 - NIH 8.8 - CORE

Sources

Technical Support Center: Minimizing Hydrolysis of Nitroindoline-Caged Neurotransmitters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for handling nitroindoline-caged neurotransmitters (e.g., MNI-glutamate, CDNI-GABA, MDNI-Glu). While these reagents are indispensable for two-photon uncaging and high-resolution functional mapping in neuroscience, their susceptibility to "dark" spontaneous hydrolysis can lead to free neurotransmitter accumulation. This causes baseline receptor activation, AMPA/NMDA receptor desensitization, or unintended GABA-A antagonism.

This guide provides targeted troubleshooting workflows, mechanistic insights, and self-validating protocols to ensure the integrity of your caged compounds.

Diagnostic Workflow: Resolving Baseline Receptor Activation

When you observe an unexpected shift in the baseline holding current or elevated spontaneous excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs), use the following workflow to determine if the cause is spontaneous hydrolysis, ambient photolysis, or a preparation error.

DiagnosticWorkflow Start High Baseline Receptor Activity CheckLight Is ambient light strictly blocked? Start->CheckLight FixLight Use Roscolux filters or darken room CheckLight->FixLight No CheckAge Is ACSF solution freshly prepared? CheckLight->CheckAge Yes FixAge Prepare fresh from frozen aliquots CheckAge->FixAge No CheckpH Was stock stored at physiological pH? CheckAge->CheckpH Yes FixpH Store stock in anhydrous DMSO CheckpH->FixpH Yes (Hydrolysis) Enzyme Implement Enzymatic Scavenging (GPT) CheckpH->Enzyme No (Inherent Leak)

Workflow for diagnosing and resolving baseline receptor activation.

Mechanistic FAQs: The Chemistry of Hydrolysis

Q: Why do second-generation compounds like CDNI-GABA and MDNI-Glu exhibit higher rates of dark hydrolysis compared to MNI-Glu? A: The causality lies in the electron density of the indoline core. The addition of a second nitro group at the 5-position in CDNI and MDNI significantly increases the two-photon cross-section, yielding a quantum yield of ~0.60 compared to MNI's 0.085 (1[1], 2[2]). However, this strongly electron-withdrawing group also promotes deprotonation and makes the ester/amide bond highly electrophilic. Consequently, it becomes more susceptible to nucleophilic attack by water at physiological pH, leading to spontaneous hydrolysis (3[3]).

Q: How can I differentiate between spontaneous dark hydrolysis and ambient light photolysis? A: Researchers often confuse hydrolytic degradation with ambient light exposure. While MNI and CDNI compounds are somewhat resistant to standard fluorescent room lights (which lack significant near-UV), prolonged exposure will still cause photolysis (4[4]). To isolate the cause, prepare a fresh batch in strict darkness. If baseline receptor activation persists, the issue is hydrolytic (likely pH or temperature-driven) rather than photolytic.

Q: What is the impact of free neurotransmitter accumulation during elongated measurements? A: Even with stable compounds like DNI-Glu, elongated experiments can result in spontaneous hydrolysis that doubles the physiological ambient glutamate concentration (to ~25 nM) (5[5]). This causes AMPA receptor desensitization and elevated baseline noise, necessitating active enzymatic scavenging.

Quantitative Stability Data

Understanding the inherent stability of your specific compound dictates your storage and experimental timeline.

CompoundTargetQuantum YieldHydrolytic Stability (pH 7.4)Storage Recommendation
MNI-Glu Glutamate~0.085Exceptionally stable (>1 year)Solid or neutral solution at -20°C
MDNI-Glu Glutamate~0.50Slightly unstableSolid; avoid physiological buffers
CDNI-GABA GABA~0.60Slightly unstableSolid; avoid physiological buffers
RuBi-Glu Glutamate~0.13Stable (not base labile)Solid or neutral solution at -20°C

Data synthesized from[3],[1],[2].

Mechanistic Pathway: Hydrolysis vs. Photolysis

The following diagram illustrates the divergent pathways of caged neurotransmitter degradation and how enzymatic scavenging intercepts the hydrolytic leak.

MechanisticPathway Caged This compound-Caged Neurotransmitter Photo Photolysis (UV/IR) Quantum Yield > 0.06 Caged->Photo Hydro Spontaneous Hydrolysis (Nucleophilic Attack) Caged->Hydro Free Free Neurotransmitter (Glutamate/GABA) Photo->Free Rapid Release Hydro->Free Slow Leak Receptor Receptor Activation (Experimental Signal) Free->Receptor Evoked Baseline Baseline Shift (Experimental Noise) Free->Baseline Accumulation Inert Inert Metabolite (α-ketoglutarate) Free->Inert Cleared by Scavenger Enzymatic Scavenger (GPT + Pyruvate) Scavenger->Inert

Pathways of caged neurotransmitter degradation and enzymatic scavenging.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must include an internal control to validate the absence of hydrolysis.

Protocol 1: Preparation and Biosensor Validation of Caged Neurotransmitters

Causality: Storing caged compounds in physiological buffers (like ACSF) exposes the ester/amide bond to continuous nucleophilic attack. Reconstituting in anhydrous solvents prevents this.

  • Reconstitution: Dissolve lyophilized MNI-Glu or CDNI-GABA in anhydrous DMSO to a stock concentration of 50–100 mM.

  • Aliquoting: Store in opaque, light-blocking microcentrifuge tubes at -20°C. Avoid repeated freeze-thaw cycles.

  • ACSF Preparation: On the day of the experiment, dilute the stock into Artificial Cerebrospinal Fluid (ACSF) to a final working concentration of 1–2.5 mM.

  • Self-Validation (The "Biosensor" Check): Before commencing two-photon uncaging, patch a target neuron in voltage-clamp mode. Begin perfusing the caged-compound ACSF in the dark. Monitor the holding current.

    • Validation: A stable holding current validates the absence of free neurotransmitter. If a slow inward current (for glutamate) or outward current (for GABA) develops upon perfusion, apply a specific antagonist (e.g., NBQX/APV for glutamate). Reversal of the current confirms spontaneous hydrolysis, indicating the batch is compromised and must be discarded.

Protocol 2: Enzymatic Scavenging of Free Glutamate

Causality: Even highly stable compounds like MNI-Glu can undergo trace hydrolysis during elongated (multi-hour) recirculating perfusion experiments. An enzymatic scavenger actively converts leaked glutamate into an inert metabolite, preserving the baseline (5[5]).

  • Supplement ACSF: Add 2 mM Sodium Pyruvate to the ACSF containing the caged glutamate.

  • Add Transaminase: Add 5 U/mL Glutamate-Pyruvate Transaminase (GPT).

  • Equilibration: Allow the solution to equilibrate for 15 minutes before perfusion. GPT catalyzes the transfer of the amino group from free glutamate to pyruvate, forming

    
    -ketoglutarate and alanine, which are inert at ionotropic glutamate receptors.
    
  • Self-Validation: To validate the scavenger's efficacy, perform a mock elongated measurement (e.g., 2 hours) without UV stimulation. The holding current should remain identical to the baseline established in Protocol 1, proving that any spontaneously hydrolyzed glutamate is being actively cleared.

References

1.3[3] 2.1[1] 3.4[4] 4.5[5] 5.2[2]

Sources

overcoming solubility issues with nitroindoline derivatives in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Solubility Issues with Nitroindoline Derivatives in Aqueous Solutions

Ticket ID: NI-SOL-001 Assigned Specialist: Dr. Aristh, Senior Application Scientist

Introduction: The "Nitro" Paradox

Welcome to the SoluTech™ Technical Support Center. If you are reading this, you are likely facing the "this compound Paradox": a molecule that contains a highly polar nitro group yet refuses to dissolve in aqueous buffers, often crashing out as a stubborn precipitate upon dilution.

As a Senior Application Scientist, I have seen this issue derail countless high-throughput screens and animal studies. The root cause lies in the physicochemical conflict within the molecule. The nitro group (


) is strongly electron-withdrawing, which deactivates the indoline nitrogen, significantly lowering its basicity (pKa). Simultaneously, the planar aromatic system drives strong intermolecular 

stacking (high lattice energy), which water molecules cannot easily disrupt.

This guide provides a self-validating troubleshooting workflow to solubilize these difficult scaffolds without compromising biological integrity.

Module 1: Diagnostic Decision Matrix

Before attempting random additives, use this logic flow to select the correct solubilization strategy based on your target concentration and application.

SolubilityStrategy Start START: Define Target & Context CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM (In Vitro/Cell) CheckConc->LowConc HighConc > 10 µM (In Vivo/Stock) CheckConc->HighConc Cosolvent Cosolvent System (DMSO/PEG400) LowConc->Cosolvent Standard DMSO Stock CheckPKa Check pKa of Indoline N HighConc->CheckPKa IsBasic pKa > 3.0 CheckPKa->IsBasic IsWeak pKa < 3.0 (e.g., Dinitro) CheckPKa->IsWeak SaltStrategy Salt Formation (Mesylate/HCl) IsBasic->SaltStrategy IsWeak->Cosolvent First Line Complexation Cyclodextrin Complex (HP-β-CD) IsWeak->Complexation If DMSO Toxic Precipitation Precipitation Check SaltStrategy->Precipitation Stability Test Cosolvent->Precipitation Success Stable Solution Complexation->Success Precipitation->Complexation Rescue Strategy

Figure 1: Decision tree for selecting the optimal solubilization method based on compound basicity and required concentration.

Module 2: The Chemistry of the Problem (Expert Insight)

To solve the issue, you must understand why standard methods fail.

1. Why Salt Formation Often Fails

Indoline is a secondary amine with a pKa of ~5.2. However, adding a nitro group at position 5 or 7 pulls electron density away from the nitrogen via resonance and induction.

  • The Result: The pKa drops significantly (often < 1.0 for dinitro derivatives).

  • The Consequence: The molecule is too weakly basic to hold a proton from weak acids (acetic, citric). Even with strong acids (HCl), the salt may hydrolyze in water, releasing the neutral, insoluble free base.

2. The Aggregation Trap

Nitroindolines are prone to "kinetic solubility" artifacts. They may appear soluble in 100% DMSO, but upon dilution into buffer, they form "amorphous aggregates" rather than true solutions. These aggregates scatter light (causing false positives in assays) and have poor bioavailability.

Comparison of Solubilization Metrics:

ParameterIndoline (Parent)5-NitroindolineImplication
pKa (Conj.[1] Acid) ~5.2< 2.0 (Est.)Salt formation difficult; requires strong acids.
LogP (Lipophilicity) ~2.0~2.5 - 3.0Prefers organic phase; requires cosolvents.
H-Bond Potential Donor/AcceptorStrong Acceptor (

)
Good candidate for Cyclodextrin bonding.
Module 3: Proven Solubilization Protocols
Protocol A: The "Golden" Cosolvent System (DMSO/PEG)

Best for: Animal dosing (IP/IV) or high-concentration stocks where salt formation fails.

This system utilizes dielectric tuning . Water has a dielectric constant (


) of ~80. Nitroindolines prefer 

< 40. By adding PEG400, you lower the bulk polarity to a range where the drug remains stable.

Reagents:

  • DMSO (Anhydrous)

  • PEG 400 (Polyethylene Glycol)[2][3][4][5][6]

  • Saline (0.9% NaCl) or PBS

Step-by-Step:

  • Primary Solubilization: Dissolve the this compound derivative in 100% DMSO .

    • Target Conc: 50 mg/mL.

    • Visual Check: Solution must be crystal clear. Sonicate if necessary.

  • Cosolvent Addition: Add PEG 400 to the DMSO solution.

    • Ratio: 1 part DMSO : 2 parts PEG 400.

    • Action: Vortex vigorously. The solution will warm slightly (exothermic).

  • Aqueous Dilution (The Critical Step): Slowly add warm (37°C) Saline/PBS dropwise while vortexing.

    • Final Formulation: 10% DMSO / 40% PEG 400 / 50% Saline.

    • Why Warm Saline? Prevents "thermal shock" precipitation.

Protocol B: Cyclodextrin Entrapment (HP-β-CD)

Best for: Preventing tissue irritation and avoiding DMSO toxicity.

This compound derivatives fit well into the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.

Reagents:

  • HP-

    
    -CD (Pharma Grade)
    
  • Methanol or Ethanol (volatile solvent)

  • Water[6][7]

Step-by-Step (Kneading Method):

  • Paste Formation: Mix HP-

    
    -CD with a small amount of water (1:1 w/w) in a mortar to form a thick paste.
    
  • Drug Incorporation: Dissolve your this compound in a minimum volume of Ethanol.

  • Kneading: Slowly add the drug-ethanol solution to the CD paste. Knead vigorously with a pestle for 45–60 minutes.

    • Mechanism:[8][9][10][11][12][13] The mechanical energy forces the hydrophobic drug out of the ethanol and into the CD cavity as the ethanol evaporates.

  • Drying: Dry the paste in a vacuum oven at 40°C overnight.

  • Reconstitution: The resulting powder should dissolve freely in water or saline.

Module 4: Troubleshooting & FAQ

Q1: I diluted my DMSO stock (10 mM) into cell media (1:1000), and I see fine needles under the microscope. Why? A: You have exceeded the intrinsic solubility of the compound. The "kinetic solubility" provided by the rapid mixing of DMSO was temporary.

  • Fix: Use Protocol B (Cyclodextrin) . Pre-complexing the compound prevents the water molecules from forcing the this compound into a crystal lattice. Alternatively, add 0.5% Tween-80 to your media before adding the drug.

Q2: Can I use HCl to make a salt of 5-nitroindoline? A: Likely not. As noted in the "Chemistry" section, the electron-withdrawing nitro group makes the nitrogen too weakly basic. The salt will likely hydrolyze immediately in water, lowering the pH of your buffer without dissolving the drug.

  • Fix: If you must use a salt, try Methanesulfonic acid (Mesylate) in anhydrous conditions, but verify stability in water immediately.

Q3: I am using a 7-nitroindoline derivative for photocaging (uncaging with UV light). Will cyclodextrins interfere with photolysis? A: Generally, no. The aromatic core is buried, but the nitro group often remains accessible or interacts with the CD rim. However, the quantum yield of uncaging can be solvent-dependent.

  • Warning: If you use the DMSO/PEG system, be aware that PEG can act as a radical scavenger, potentially interfering with certain radical-based photolysis mechanisms. Run a control experiment to ensure uncaging efficiency is maintained in the formulation.

Q4: My compound is an oil, not a solid. How do I weigh it for the Cyclodextrin method? A: Nitroindolines can be low-melting solids or oils (like indoline itself).

  • Technique: Perform the kneading method by adding the oil directly to the HP-

    
    -CD paste without ethanol, or dissolve the oil in a small amount of diethyl ether (which evaporates faster than ethanol) to facilitate mixing.
    
References
  • Solubility Enhancement Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • This compound Chemistry & Photolysis: Papageorgiou, G., et al. (2005). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Photochemical & Photobiological Sciences. Link

  • Cosolvent Systems (DMSO/PEG): Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. Link

  • Indoline Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 10328, Indoline.[14] Link

Sources

improving the efficiency of photorelease from 1-acyl-7-nitroindolines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Improving Efficiency of Photorelease from 1-Acyl-7-Nitroindolines Ticket ID: 7NI-OPT-2024

Core Directive & System Overview

Welcome to the technical optimization hub for nitroindoline-based uncaging. You are likely here because your photorelease efficiency is suboptimal—either the release is too slow, the quantum yield is insufficient, or you are experiencing toxicity/scattering issues.

Unlike nitrobenzyl groups, 1-acyl-7-nitroindolines (7-NI) operate via a distinct photochemical mechanism that requires specific environmental conditions to function efficiently. This guide moves beyond basic protocols to address the physicochemical bottlenecks of the reaction.

The "Engine": How It Works (and Why It Fails)

The efficiency of 7-NI is dictated by the stability and reactivity of the acetic nitronic anhydride intermediate. If you do not understand this intermediate, you cannot optimize the reaction.

7NI_Mechanism Start Ground State (1-acyl-7-nitroindoline) Excited Excited State (Twisted CT) Start->Excited hν (UV/Vis) Inter Intermediate 21 (Nitronic Anhydride) Excited->Inter Acyl Transfer Path_A Path A (High H2O) Intramolecular Redox Inter->Path_A Major Pathway (Bio Conditions) Path_B Path B (Low H2O) AAC2 Hydrolysis Inter->Path_B Minor Pathway (Organic Solvents) Product_A Released Acid + 7-Nitrosoindole Path_A->Product_A Product_B Released Acid + 7-Nitroindoline Path_B->Product_B

Figure 1: The bifurcation of the 7-NI photolysis pathway. In biological (aqueous) contexts, Path A dominates, generating the nitrosoindole by-product.

Optimization Module: Chemical Selection

Issue: "My uncaging is too weak/slow." Root Cause: Using the unsubstituted parent compound (7-NI) instead of electron-rich derivatives.

The quantum yield (


) of the parent 7-NI is relatively low (

). To improve efficiency, you must stabilize the transition state using electron-donating substituents at the 4-position.
Comparative Efficiency Table
Probe VariantSubstituentQuantum Yield (

)
2PE Cross-Section (GM)Best For...
7-NI None~0.01 - 0.05< 0.1Basic chemical synthesis (low cost).
MNI 4-Methoxy0.085 0.06 (at 720nm)Standard Standard. Glutamate/GABA uncaging.
CDNI 4-Carboxymethoxy-5,7-dinitro~0.6 High High Efficiency. When laser power is limited or toxicity is a concern.

Recommendation: If you are using basic 7-NI for biological uncaging, stop . Switch to MNI (4-methoxy-7-nitroindolinyl) immediately. The methoxy group creates a "push-pull" system that significantly enhances the absorption cross-section and reaction efficiency [1, 2].

Troubleshooting Guide (FAQ Format)

Category A: Reaction Failure & Kinetics

Q: The compound disappears on HPLC, but I don't see my released cargo. Where did it go?

  • Diagnosis: You are likely photolyzing in a solvent with insufficient water activity.

  • The Science: As shown in Figure 1, the nitronic anhydride intermediate requires a nucleophile. In pure acetonitrile or DMSO, the reaction stalls or proceeds via a slow, inefficient pathway (Path B).

  • Fix: Ensure your reaction medium contains at least 1-5% water . For biological applications, this is native, but for chemical synthesis, you must add water to drive the collapse of the intermediate [3].

Q: The reaction starts fast but slows down significantly over time (Efficiency Droop).

  • Diagnosis: Inner Filter Effect caused by the 7-nitrosoindole by-product.

  • The Science: The by-product of the efficient pathway (Path A) is a nitrosoindole, which is highly absorbent in the UV/near-UV range (300-400 nm). As it accumulates, it absorbs the incident photons intended for your caged compound.

  • Fix:

    • Wavelength Shift: If possible, shift excitation to the "red edge" of the MNI absorption (e.g., 405 nm diode lasers) where the nitroso absorption is weaker.

    • Flow Systems: In slice physiology, use continuous perfusion to wash away the nitroso by-product.

Category B: Toxicity & Biological Compatibility

Q: I need to use high concentrations (mM) for receptor saturation, but the cells are dying.

  • Diagnosis: UV toxicity or GABA receptor antagonism.

  • The Science:

    • High intensity UV (350-360 nm) generates ROS.

    • MNI-Glutamate is a known antagonist of GABA-A receptors at high concentrations [2].

  • Fix:

    • Switch to CDNI: The quantum yield is nearly an order of magnitude higher (0.6 vs 0.085), allowing you to use 10x less concentration for the same release profile [4].

    • Two-Photon Excitation (2PE): Switch to IR excitation (720-740 nm). This confines the photolysis to the focal volume (femtoliter scale), sparing the surrounding tissue.

Advanced Protocol: Two-Photon (2PE) Optimization

For deep tissue or high-precision spatial uncaging, 1-photon (UV) is insufficient. You must optimize for 2-photon cross-section.

Workflow Diagram:

2PE_Optimization Step1 Select Probe: MNI or CDNI Step2 Tune Laser: Ti:Sapphire Step1->Step2 Step3 Wavelength Selection Step2->Step3 Decision Is Probe MNI? Step3->Decision Opt_MNI Set λ = 720 nm (Max Cross-Section) Decision->Opt_MNI Yes Opt_CDNI Set λ = 740 nm (Reduced Scattering) Decision->Opt_CDNI No (CDNI) Power Power Check: < 20 mW at sample Opt_MNI->Power Opt_CDNI->Power

Figure 2: Decision logic for optimizing Two-Photon Excitation wavelengths.

Critical Parameters:

  • Wavelength: MNI has a distinct 2PE peak at 720 nm . Exciting at 800 nm (common for calcium imaging) will result in <10% efficiency. You must tune the laser to 720 nm [2].

  • Pulse Width: Efficiency depends on peak power, not average power. Ensure your Ti:Sapphire laser is mode-locked with pulse widths <140 fs. Dispersion compensation (pre-chirp) is essential if passing through thick glass objectives.

References

  • Papageorgiou, G., & Corrie, J. E. T. (2000).[1] Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Tetrahedron, 56(41), 8197-8205. Link

  • Matsuzaki, M., Ellis-Davies, G. C., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. Link (Establishes MNI-Glutamate 2PE standards).

  • Morrison, J., Wan, P., Corrie, J. E., & Papageorgiou, G. (2002). Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. Photochemical & Photobiological Sciences, 1(12), 960-969. Link

  • Ellis-Davies, G. C. (2011).[2] Two-photon uncaging of glutamate.[3] Frontiers in Synaptic Neuroscience, 3, 2. Link

Sources

reducing off-target effects of caged glutamate probes

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Optimization Guide

Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your uncaging experiments are yielding confounded data—perhaps your "synaptic" responses are too slow, your baseline is drifting, or your inhibitory currents have mysteriously vanished.

Caged glutamate probes (e.g., MNI-Glu, RuBi-Glu, CDNI-Glu) are powerful tools for mapping connectivity and synaptic kinetics. However, they are not inert magic bullets; they are pharmacologically active molecules with distinct physicochemical limitations. This guide deconstructs the three primary sources of off-target effects: GABA receptor antagonism , Phototoxicity , and Spatiotemporal Spillover .

Module 1: Pharmacological Interference (GABA Receptor Blockade)

The Issue: You are attempting to map synaptic integration or E/I balance, but your inhibitory postsynaptic currents (IPSCs) are absent or severely attenuated in the presence of the caged compound.

The Mechanism: It is a common misconception that the "caging" group renders the molecule completely inert. Most nitroindolinyl-caged glutamates (specifically MNI-Glu ) act as competitive antagonists at GABA-A receptors.[1] At the standard working concentration for two-photon (2P) uncaging (2.5 mM), MNI-Glu can block nearly 100% of GABAergic transmission [1].

Troubleshooting Protocol:

Q: How do I restore inhibitory transmission without losing excitatory signal?

A: You must improve the Uncaging Efficiency (εΦ) to Concentration ratio. You have two pathways:

  • Switch to CDNI-Glu (High-Efficiency 2P):

    • Why: CDNI-Glu has a quantum yield (Φ) of ~0.5, approximately 6-fold higher than MNI-Glu (Φ ~0.085) [2].

    • Action: Reduce bath concentration from 2.5 mM (MNI) to 300–500 µM (CDNI) .

    • Result: At this lower concentration, GABA-A antagonism is significantly reduced while maintaining equivalent glutamate release.

  • Switch to RuBi-Glu (Visible/1P):

    • Why: Ruthenium-bipyridine cages have high extinction coefficients in the visible range.

    • Action: Use at 300 µM .

    • Warning: RuBi-Glu is actually a more potent GABA antagonist (IC50 ~7.7 µM) than MNI (IC50 ~105 µM) [3]. However, because you use it at such low concentrations, the net blockade is often lower (~50% block) compared to the saturating block of MNI at 2.5 mM.[2]

Decision Logic for Probe Selection:

GABA_Optimization Start Problem: GABAergic Silencing Check Current Probe? Start->Check MNI MNI-Glu (2.5 mM) Check->MNI Decision Required Uncaging Mode? MNI->Decision TwoPhoton Two-Photon (2P) Decision->TwoPhoton OnePhoton One-Photon (Visible) Decision->OnePhoton Sol_CDNI Switch to CDNI-Glu (Use 0.5 mM) Reduces GABA block via lower concentration TwoPhoton->Sol_CDNI High Efficiency Sol_RuBi Switch to RuBi-Glu (Use 300 µM) Accept ~50% GABA block High sensitivity OnePhoton->Sol_RuBi Visible Light

Figure 1: Decision matrix for mitigating GABA-A receptor antagonism based on experimental constraints.

Module 2: Phototoxicity & Uncaging Efficiency[3][4][5]

The Issue: Your dendritic spines are "blebbing" (swelling) or the cell membrane is depolarizing irreversibly after repeated uncaging trials.

The Mechanism: Phototoxicity arises from heating and the generation of reactive oxygen species (ROS) when high laser power is required to photolyze inefficient probes.

Comparative Data Analysis: To minimize toxicity, you must maximize the 2P Action Cross-Section (δu) . This value represents how "bright" the molecule is to the 2P laser and how easily the bond breaks.

ProbeOpt. 2P WavelengthQuantum Yield (Φ)2P Cross-Section (GM)GABA Block PotentialStability (pH 7.4)
MNI-Glu 720 nm0.0850.06High (at 2.5 mM)Excellent
CDNI-Glu 720 nm0.500.06*Low (at 0.5 mM)Poor (Store Acidic)
RuBi-Glu 800 nm0.13~0.14Moderate (at 0.3 mM)Excellent
DEAC450 900 nm0.390.50ModerateExcellent

*Note: While CDNI has a similar GM (Goppert-Mayer) value to MNI, its high quantum yield allows for more efficient release per photon absorbed [2].

Troubleshooting Protocol:

Q: My laser power is maxed out, but responses are small. Should I increase concentration?

A: No. Increasing concentration increases background antagonism (see Module 1) and inner-filter effects (light absorption by the bath).

  • Check Wavelength: Ensure your Ti:Sapphire is tuned to 720 nm for nitroindolines (MNI/CDNI).[3] Tuning to 730 or 740 nm drops efficiency significantly.

  • Pulse Duration: Shorten your laser pulse duration (if tunable) or dwell time.

  • Switch Probe: If using MNI, switch to DEAC450-Glu . It uncages at 900 nm (less scattering/toxicity) and has a massive cross-section (0.5 GM), requiring significantly less laser power [4].

Module 3: Spatiotemporal Precision (The "Spillover" Effect)

The Issue: You observe "slow" current components or activation of extrasynaptic NMDA receptors when targeting a single spine.

The Mechanism: This is a diffusion problem. The "effective" uncaging volume is larger than your Point Spread Function (PSF) because glutamate diffuses away from the focal point before it is cleared by transporters.

Optimization Workflow: To achieve "spine-restricted" activation (mimicking a miniature EPSC), you must balance Power vs. Duration .

Q: How do I validate that my signal is truly synaptic (spine-restricted)?

A: Perform the "Large-Small-Large" Validation :

  • Map Sensitivity: Uncage at the spine head (Response A).

  • Offset Test: Move the laser spot 0.5 µm - 1.0 µm away from the spine head.

    • Pass: Response should drop by >80%.

    • Fail: If response persists, you are generating a "glutamate cloud" (Spillover).

  • Remedy: Reduce Pulse Duration (e.g., from 4ms to 0.5ms) and slightly increase Power. Short, high-intensity pulses approximate quantal release better than long, low-intensity pulses.

Spillover_Optimization Input Observation: Slow/Wide Currents Step1 Reduce Pulse Width (Target: <1ms) Input->Step1 Step2 Titrate Laser Power Step1->Step2 Validation Offset Test (0.5µm away) Step2->Validation Result_Pass Signal Drops >80% (Success) Validation->Result_Pass Result_Fail Signal Persists (Fail) Validation->Result_Fail Result_Fail->Step1 Iterate

Figure 2: Optimization loop for restricting glutamate activation to the synaptic head.

Module 4: Stability & Handling (The "Dark" Current)

The Issue: Baseline noise increases over the duration of the experiment, or the probe fails to uncage after storage.

The Mechanism: Spontaneous Hydrolysis. While MNI-Glu is robust, high-efficiency probes like CDNI-Glu and MDNI-Glu are chemically unstable at physiological pH (7.4) over long periods.[4] They hydrolyze, releasing free glutamate into the bath, causing excitotoxicity and receptor desensitization.

Handling Protocol:

  • MNI/RuBi-Glu: Can be stored in bath solution at room temperature for hours.

  • CDNI/MDNI-Glu:

    • Storage: Keep as a frozen stock in water or acidic buffer (pH 3-4).

    • Application: Add to the perfusion bath immediately before recording. Do not recirculate for >1 hour.

    • Check: If holding current changes >50 pA upon wash-in of the cage (without light), your aliquot has hydrolyzed. Discard.

References
  • Matsuzaki, M., et al. (2001).[5][6][7][8] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

  • Ellis-Davies, G. C., et al. (2007). 4-Carboxymethoxy-5,7-dinitroindolinyl-Glu: an improved caged glutamate for expeditious ultraviolet and two-photon photolysis in brain slices. Journal of Neuroscience. Link

  • Fino, E., et al. (2009).[5] RuBi-Glutamate: two-photon and visible-light photoactivation of neurons and dendritic spines.[9][10][11] Frontiers in Neural Circuits. Link

  • Olson, J. P., et al. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society. Link

Sources

Technical Support Center: Enhancing the Two-Photon Uncaging Cross-Section of Nitroindoline Cages

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in two-photon uncaging experiments utilizing nitroindoline-based photolabile protecting groups. Here, we delve into the core principles, address common experimental challenges, and provide actionable strategies to optimize your uncaging efficiency. Our focus is on enhancing the two-photon uncaging cross-section (δu), a critical parameter for achieving precise spatiotemporal control of bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is two-photon uncaging and why is it advantageous?

A: Two-photon uncaging is a photolysis technique that uses the near-simultaneous absorption of two lower-energy (typically near-infrared, NIR) photons to cleave a photolabile protecting group, or "cage," from a biologically active molecule.[1][2] This process is governed by a non-linear relationship between excitation light intensity and absorption, meaning that uncaging is largely confined to the focal volume of a high-power pulsed laser.[2][3][4]

The primary advantages of two-photon excitation over traditional one-photon (UV light) uncaging include:

  • Enhanced Spatial Resolution: The quadratic dependence on light intensity restricts uncaging to a tiny focal volume (femtoliter to attoliter), enabling subcellular precision.[3][4][5]

  • Deeper Tissue Penetration: NIR light scatters less in biological tissue compared to UV light, allowing for uncaging at greater depths within samples like brain slices.[3][4]

  • Reduced Phototoxicity: By avoiding the use of damaging UV radiation outside the focal point, the overall health of the biological specimen is better preserved.[6][7]

Q2: What is a this compound cage and what are its key features?

A: The 7-nitroindoline scaffold is a popular class of photolabile protecting groups used to "cage" a wide variety of bioactive molecules, including neurotransmitters like glutamate and GABA.[5][8] Its popularity stems from a favorable combination of properties:

  • Rapid and Efficient Photorelease: this compound cages can release the active molecule on a sub-microsecond timescale upon photoexcitation.[9]

  • Biological Inertness: When caged, the molecule is rendered biologically inactive. For instance, MNI-caged glutamate shows minimal activity at glutamate receptors.[10]

  • Good Quantum Yields: They exhibit relatively high quantum yields for photorelease, meaning a significant fraction of absorbed photons leads to an uncaging event.[8][11]

Q3: What is the two-photon uncaging cross-section (δu) and why is it important?

A: The two-photon uncaging cross-section (δu) is the key figure of merit for a caged compound in a two-photon experiment. It is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu):

δu = δa * Φu [3]

  • Two-Photon Absorption Cross-Section (δa): This parameter, measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹), quantifies the molecule's ability to absorb two photons simultaneously.[3]

  • Uncaging Quantum Yield (Φu): This is the probability that the molecule will undergo the uncaging reaction after absorbing the photons.[12]

A higher δu value indicates a more efficient uncaging process, requiring lower laser power to achieve the desired release of the bioactive molecule. This is crucial for minimizing potential photodamage and improving the signal-to-noise ratio in your experiments.[6]

Q4: What are the primary strategies for enhancing the two-photon uncaging cross-section of this compound cages?

A: Enhancing δu typically involves molecular engineering to increase the two-photon absorption cross-section (δa) while maintaining a high quantum yield (Φu). Key strategies include:

  • Extending the π-conjugated System: Increasing the size of the delocalized electron system within the chromophore can significantly increase its two-photon absorption.[10]

  • Introducing Electron-Donating and -Accepting Groups: Creating a "push-pull" electronic structure by strategically placing electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., nitro) can enhance the molecule's nonlinear optical properties.[3][13]

  • Modifying the this compound Core: Substitutions on the this compound ring can influence both the electronic properties and the quantum yield. For example, the addition of a second nitro group to create a dithis compound derivative can improve the quantum yield.[8]

Troubleshooting Guide

This section addresses common problems encountered during two-photon uncaging experiments with this compound cages and provides systematic approaches to resolve them.

Problem 1: Low or Inconsistent Uncaging Efficiency

Symptoms:

  • Weak or no biological response upon laser irradiation.

  • Requirement of excessively high laser power, leading to photodamage.

  • High variability in responses between experiments.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Excitation Wavelength The two-photon absorption spectrum of a molecule can be complex and may not simply be double the one-photon absorption maximum.1. Consult the literature for the published two-photon absorption spectrum of your specific this compound cage. 2. If unavailable, empirically test a range of wavelengths around the expected peak (typically 720-800 nm for many this compound derivatives).[1]
Poor Cage Concentration at the Target Insufficient concentration of the caged compound at the focal point will naturally lead to a weak response.1. Ensure the bath or local perfusion concentration is adequate (often in the millimolar range for neurotransmitter uncaging).[11] 2. For local application via a pipette, ensure the pipette is positioned correctly and that the puff pressure and duration are optimized.
Incorrect Laser Pulse Characteristics Two-photon absorption is highly dependent on the peak power of the laser pulses. Pulse broadening (dispersion) through the microscope optics can significantly reduce uncaging efficiency.[14]1. Use a femtosecond laser with short pulse durations (<100 fs) to maximize peak power.[7] 2. Implement pre-chirp dispersion compensation to counteract pulse broadening in the microscope optics.[14]
Chemical Instability of the Caged Compound Some this compound derivatives may undergo slow hydrolysis or degradation in aqueous solutions, reducing the effective concentration of the active caged compound.[1]1. Prepare fresh solutions of the caged compound for each experiment. 2. Protect solutions from prolonged exposure to light. 3. Consider using a buffer system that maintains a stable pH.[11]
Problem 2: Significant Photodamage or Phototoxicity

Symptoms:

  • Visible signs of cell stress or death (e.g., blebbing, swelling).

  • Progressive decline in the health and responsiveness of the preparation over time.

  • Increased background fluorescence, potentially indicating cell damage.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Excessive Laser Power or Dwell Time High laser power and long exposure times are the primary drivers of photodamage in two-photon microscopy.[6][7]1. Use the minimum laser power and shortest dwell time necessary to elicit a reliable biological response. 2. Consider using a more efficient caged compound with a higher δu to reduce the required laser power.
Excitation of Endogenous Fluorophores NIR light can still excite endogenous molecules, leading to the generation of reactive oxygen species and subsequent cellular damage.1. If possible, choose an excitation wavelength that minimizes the absorption of known endogenous absorbers in your sample. 2. Limit the total light dose delivered to the sample.
Thermal Effects At very high laser powers, localized heating at the focal point can contribute to cellular damage.1. Use a high-repetition-rate laser to minimize thermal buildup between pulses. 2. Avoid unnecessarily long, continuous irradiation of a single point.
Problem 3: Poor Spatial Resolution

Symptoms:

  • Uncaging occurs over a larger area than expected.

  • Activation of neighboring cells or subcellular structures.

  • Difficulty in precisely targeting small structures like dendritic spines.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Objective Numerical Aperture (NA) The size of the focal volume is inversely related to the NA of the objective lens. A lower NA will result in a larger focal volume and poorer spatial resolution.1. Use a high-NA objective lens (ideally >0.8) for the tightest possible focusing.[1]
Optical Aberrations Imperfections in the microscope optics can distort the focal spot, leading to a loss of spatial resolution.1. Ensure proper alignment of the microscope's optical path. 2. Use immersion oil with the correct refractive index for your objective.
"Chemical Two-Photon" Effect In some cases, a molecule may require the absorption of two photons sequentially, rather than simultaneously, for uncaging. This can lead to out-of-focus uncaging.[6]1. This is an intrinsic property of the caged compound. If high spatial precision is paramount, consider screening alternative cages with true two-photon absorption characteristics.

Experimental Protocols & Data

Protocol: Measuring the Two-Photon Uncaging Cross-Section (δu)

This protocol outlines a common method for determining δu using fluorescence correlation spectroscopy (FCS) after two-photon excitation.[12]

Materials:

  • Two-photon microscope with a femtosecond pulsed laser.

  • FCS-capable detection system.

  • This compound-caged fluorophore (e.g., caged fluorescein or rhodamine).

  • Solution of the uncaged fluorophore with a known concentration and two-photon absorption cross-section (for calibration).

Procedure:

  • Calibration:

    • Prepare a dilute solution of the known, uncaged fluorophore.

    • Perform FCS measurements at a known laser power to determine the effective focal volume.

    • Measure the fluorescence intensity as a function of laser power to confirm the quadratic dependence characteristic of two-photon excitation.

  • Uncaging Experiment:

    • Prepare a solution of the this compound-caged fluorophore.

    • Irradiate a small volume of the solution with the two-photon laser at the desired wavelength.

    • Monitor the increase in fluorescence over time as the fluorophore is uncaged.

  • Data Analysis:

    • From the rate of fluorescence increase, the known laser power, and the calibrated focal volume, the two-photon uncaging cross-section (δu) can be calculated.

Comparative Data: Two-Photon Uncaging Cross-Sections of this compound Derivatives

The following table provides a summary of reported δu values for several common this compound-caged glutamates. Note that experimental conditions can influence these values.

Caged CompoundAbbreviationTwo-Photon Uncaging Cross-Section (δu) in GMExcitation Wavelength (nm)Reference
4-Methoxy-7-nitroindolinyl-caged glutamateMNI-Glu0.06730[11]
4-Methoxy-5,7-dinitroindolinyl-caged glutamateMDNI-Glu~0.3 (estimated 5-6x MNI-Glu)Not Specified[11]
Ruthenium-bipyridine-triphenylphosphine-caged glutamateRuBi-Glutamate0.14800[1]

Visualizing Key Concepts

Jablonski Diagram for Two-Photon Excitation

This diagram illustrates the energy transitions involved in two-photon absorption and subsequent fluorescence or photochemistry (uncaging).

Jablonski S0 S0 (Ground State) V Virtual State S0->V S1 S1 (First Excited Singlet State) V->S1 S1->S0 Fluorescence / Uncaging

Caption: Energy level transitions in two-photon excitation.

This compound Uncaging Mechanism

This flowchart depicts the general photochemical pathway for the release of a carboxylic acid from a 1-acyl-7-nitroindoline cage.

UncagingMechanism Start 1-Acyl-7-nitroindoline (Ground State) Excited Excited Triplet State (T1) Start->Excited Two-Photon Absorption (2hν) Intermediate Nitronic Anhydride Intermediate Excited->Intermediate Acyl Group Transfer Products Released Carboxylic Acid + 7-Nitrosoindole Intermediate->Products Hydrolysis

Caption: Simplified photochemical pathway for this compound uncaging.

Troubleshooting Workflow for Low Uncaging Efficiency

This decision tree provides a logical workflow for diagnosing and resolving issues with low uncaging efficiency.

TroubleshootingWorkflow Start Low Uncaging Efficiency CheckWavelength Is Excitation Wavelength Optimal? Start->CheckWavelength CheckConcentration Is Cage Concentration Sufficient? CheckWavelength->CheckConcentration Yes AdjustWavelength Adjust Wavelength CheckWavelength->AdjustWavelength No CheckLaser Are Laser Pulses Optimized? CheckConcentration->CheckLaser Yes IncreaseConcentration Increase Concentration / Optimize Delivery CheckConcentration->IncreaseConcentration No CheckStability Is Caged Compound Stable? CheckLaser->CheckStability Yes OptimizePulses Check Pulse Duration & Dispersion CheckLaser->OptimizePulses No PrepareFresh Prepare Fresh Solution CheckStability->PrepareFresh No Success Problem Resolved CheckStability->Success Yes AdjustWavelength->CheckConcentration IncreaseConcentration->CheckLaser OptimizePulses->CheckStability PrepareFresh->Success Consult Consult Literature / Consider New Cage Success->Consult If problem persists

Caption: A workflow for troubleshooting low uncaging efficiency.

References

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 507. [Link]

  • Kovács, B., et al. (2024). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Applied Materials & Interfaces. [Link]

  • Aujard, I., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optica Publishing Group. [Link]

  • Sarkisov, D. V., & Wang, S. S.-H. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC. [Link]

  • Nikon's MicroscopyU. Multiphoton Microscopy. Nikon. [Link]

  • Al-Awsi, G. F., et al. (2020). Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations. Scientific Reports, 10(1), 1-13. [Link]

  • Corrie, J. E. T., et al. (2018). 7-Nitroindoline-derived caged compounds. ResearchGate. [Link]

  • Aujard, I., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry, 12(26), 6865-79. [Link]

  • Rózsa, B., et al. (2022). Two-photon uncaging. Neuronhálózat és Dendritikus Aktivitás Kutatócsoport. [Link]

  • Bruker. Neurotransmitter Uncaging. Bruker. [Link]

  • Jonkman, J., & Brown, C. M. (2015). Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues. Cold Spring Harbor Protocols, 2015(6). [Link]

  • Singh, P., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(9), 8696-8706. [Link]

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. PMC. [Link]

  • Rehn, F., et al. (2025). Exceptionally High Two‐Photon Absorption Cross Sections in Quinoidal Diazaacene‐Bithiophene Derivatives. Angewandte Chemie, n/a(n/a), e202503073. [Link]

  • Araya, R. (2019). Activation of Single Dendritic Spines Using Two-Photon (2P) Uncaging of Caged Glutamate. Frontiers in Synaptic Neuroscience, 11, 22. [Link]

  • HÜBNER Photonics. (2024). Femtosecond lasers for multiphoton microscopy. HÜBNER Photonics. [Link]

  • Callaway, E. M., & Yuste, R. (2002). Stimulating neurons with light. Current opinion in neurobiology, 12(5), 587-592. [Link]

  • Papageorgiou, G., et al. (2005). Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. Journal of the American Chemical Society, 127(13), 5005-5018. [Link]

  • Smith, P. G., et al. (2014). TWO-PHOTON MICROSCOPY/MULTIMODAL IMAGING: Femtosecond laser developments advance two-photon imaging. Spectra-Physics. [Link]

  • Krivenkov, V. A., et al. (2018). Strong increase in the effective two-photon absorption cross-section of excitons in quantum dots due to the nonlinear interaction. Nanoscale, 10(4), 1779-1786. [Link]

  • Pasini, M., et al. (2016). Solvent and branching effect on the two-photon absorption properties of push-pull triphenylamine derivatives. Dyes and Pigments, 127, 245-253. [Link]

  • Papageorgiou, G., et al. (1999). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of the American Chemical Society, 121(27), 6503-6504. [Link]

  • Xue, Q., et al. (2018). High Photoluminescence Quantum Yield of 18.7% by Nitrogen-Doped Ti3C2 MXene Quantum Dots. Journal of Materials Chemistry C, 6(32), 8597-8604. [Link]

  • Cuevas, D. J., et al. (2025). Enhancing entangled two-photon absorption of Nile Red via temperature-controlled SPDC. arXiv preprint arXiv:2501.06945. [Link]

  • Scientifica. Useful guides for one-, two- and three-photon imaging experiments. Scientifica. [Link]

  • Laimgruber, S., et al. (2006). Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm. Angewandte Chemie International Edition, 45(34), 5641-5644. [Link]

  • Xu, C., & Webb, W. W. (1996). Measurement of two-photon excitation cross sections of molecular fluorophores with data from 690 to 1050 nm. JOSA B, 13(3), 481-491. [Link]

  • TOPTICA Photonics. (2019). Next generation two-photon microscopy using the FemtoFiber ultra 920 fiber laser. TOPTICA. [Link]

  • CleanEnergyWIKI. (2011). Two Photon Absorption. CleanEnergyWIKI. [Link]

  • Becker & Hickl GmbH. Two-Photon FLIM with a Femtosecond Fibre Laser. Becker & Hickl GmbH. [Link]

  • Wille, S. T. C., et al. (2006). Absolute measurement of molecular two-photon absorption cross-sections using a fluorescence saturation technique. Optics express, 14(21), 9812-9824. [Link]

  • Lastek. TOPTICA Femtosecond fiber lasers for 2-photon microscopy and 2-photon optogenetics in Neuroscience. Lastek. [Link]

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Technical Support Center: Nitroindoline Storage & Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Degradation of Nitroindoline Compounds (e.g., MNI-Caged Glutamate/GABA) Ticket ID: REF-NITRO-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Introduction: The Stability Paradox

This compound compounds, particularly 4-methoxy-7-nitroindolinyl (MNI) derivatives, are the gold standard in photopharmacology due to their high quantum yield and hydrolytic stability [1]. However, their utility relies on a "hair-trigger" mechanism: they are designed to break apart upon photon absorption. This creates a storage paradox—you must preserve a molecule that is chemically engineered to self-destruct under specific energy conditions.

This guide moves beyond basic "store in the dark" advice. It dissects the specific degradation vectors—photolysis, aromatization, and hydrolysis—and provides a self-validating protocol to ensure your reagents remain experimentally viable.

Module 1: The Degradation Matrix

To prevent degradation, you must understand the enemy. Nitroindolines face three primary threats during storage.

Visualizing the Threat Landscape

The following diagram illustrates the causal pathways leading to compound failure.

NitroindolineDegradation Nitro This compound Reagent (Active) UV UV/Blue Light (300-400nm) Nitro->UV O2 Atmospheric Oxygen (Long-term) Nitro->O2 H2O Moisture/H2O (pH > 8) Nitro->H2O Photolysis Premature Uncaging (Release of Payload) UV->Photolysis Fast (<1ms) Irreversible Indole Oxidation to Indole (Aromatization) O2->Indole Slow (Dark Reaction) Hydrolysis Ester/Amide Cleavage (Payload Loss) H2O->Hydrolysis pH Dependent (Slow at pH 7.4)

Figure 1: Degradation vectors for this compound compounds. Note that photolysis is the immediate threat, while oxidation is a cumulative long-term risk.

Quantitative Stability Data

The table below summarizes stability profiles based on solvent and environmental conditions [2, 3].

ConditionStateStability EstimatePrimary Risk
Solid, -20°C, Dark Lyophilized Powder> 2 YearsMoisture absorption (hygroscopic)
Solid, RT, Ambient Light Powder< 24 HoursSurface photolysis
Aqueous (pH 7.4), -20°C Frozen Solution~1 MonthFreeze-thaw precipitation
Aqueous (pH 7.4), RT Solution~2-4 DaysHydrolysis / Microbial growth
DMSO, -20°C Solution3-6 MonthsHygroscopic water uptake

Module 2: The "Gold Standard" Storage Protocol

Do not rely on the vendor's shipping conditions (often ambient) as a guide for long-term storage. Follow this strict workflow to maximize shelf life.

The Aliquot Workflow

Repeated freeze-thaw cycles are the primary cause of precipitation in this compound solutions, not chemical degradation.

StorageWorkflow Receipt 1. Receipt of Solid Solvation 2. Solvation (Dark Room) Solvent: Anhydrous DMSO or Water Receipt->Solvation  Minimize Air Exposure Aliquot 3. Aliquoting (Single-use volumes: 10-50µL) Solvation->Aliquot  Amber Tubes Only Freeze 4. Snap Freeze (Liquid N2 or Dry Ice) Aliquot->Freeze  Prevent Crystallization Store 5. Storage (-20°C) Light-proof box + Desiccant Freeze->Store

Figure 2: Optimal handling workflow from receipt to long-term storage to prevent freeze-thaw damage.

Step-by-Step Protocol
  • Environment Prep: All handling must occur under red light or in a room with UV-filtered lighting. Nitroindolines are sensitive to blue/UV light (300–380 nm) [4].

  • Solvent Choice:

    • For Stock Solutions (recommended): Dissolve in anhydrous DMSO. DMSO stocks are generally more stable against hydrolysis than aqueous stocks.

    • For Immediate Use: Dissolve in distilled water or buffer. Note: MNI-glutamate is highly water-soluble (~50 mM), but some derivatives may require sonication.

  • Aliquoting: Never store the bulk solution in one tube. Divide into single-experiment aliquots (e.g., 20 µL).

  • Desiccation: If storing as a solid, place the vial inside a secondary jar containing desiccant silica beads. Nitroindolines are often hygroscopic; moisture absorption alters the weighed mass, leading to inaccurate concentration calculations.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by researchers.

Q1: My MNI-Glutamate solution has turned from pale yellow to dark brown. Is it still usable?

Diagnosis: Likely Oxidation or Photolysis .

  • Technical Context: Pure nitroindolines are typically pale yellow. A shift to brown suggests the formation of azo-dimers or oxidation of the indoline ring to an indole species [5].

  • Action: Discard. The extinction coefficient has changed, meaning your uncaging calibration (laser power vs. release) will be invalid.

Q2: I see a precipitate after thawing my DMSO stock.

Diagnosis: Water Contamination or Thermal Shock .

  • Technical Context: DMSO is hygroscopic. If the tube was opened while cold, atmospheric water condensed inside. Upon re-freezing, water pockets can force the compound out of solution.

  • Action:

    • Vortex vigorously at room temperature.

    • Sonicate for 30 seconds in a bath sonicator (shielded from light).

    • If precipitate remains, spin down and measure the concentration of the supernatant using UV-Vis (see Module 4).

Q3: The compound isn't uncaging effectively (loss of biological response).

Diagnosis: Hydrolysis (Payload loss) or Optical Interference .

  • Technical Context: While MNI cages are hydrolytically stable, storage at pH > 8.0 accelerates ester hydrolysis. Alternatively, if you are using high concentrations (>2 mM), the cage itself may absorb too much laser light (inner filter effect), preventing photolysis at the focal point [1].

  • Action: Check the pH of your buffer. Ensure it is < 7.4. If pH is correct, run the Purity Check (Module 4).

Module 4: Quality Control (Self-Validation)

Before starting a critical experiment (e.g., 2-photon mapping), validate your reagent.

The UV-Vis Ratio Test

Nitroindolines have a distinct absorbance signature.

  • Dilute a small aliquot to ~50 µM in buffer.

  • Measure Absorbance at 340 nm (Cage peak) and 260 nm .

  • Criteria: The ratio should match the batch-specific certificate (typically consistent). A significant rise in A260 relative to A340 often indicates hydrolysis or degradation of the indoline core.

The "Benchtop" Functional Assay (HPLC Alternative)

If you lack HPLC, use this functional check:

  • Prepare a 1 mM solution.

  • Expose half of the sample to a UV lamp (365 nm) for 5 minutes (uncaging).

  • Run a Thin Layer Chromatography (TLC) plate of "Dark" vs. "Exposed" samples.

  • Result: The "Exposed" spot should shift significantly (release of free glutamate/GABA + byproduct). If the "Dark" sample shows a smear or double spot, degradation occurred during storage.

References

  • Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters.[1] Journal of Neuroscience Methods, 112(1), 29-42.

  • Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. Available at: [Link]

  • Li, B., et al. (2019). Aerobic Dehydrogenation of Indolines to Indoles.[2] Organic Letters, 21(4), 1176–1181.[2] (Mechanistic insight into indoline oxidation).

Sources

Validation & Comparative

Photochemical Precision: A Comparative Guide to Nitroindoline vs. Nitrobenzyl Caging Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For decades, o-nitrobenzyl (NB) groups served as the workhorse of photocaging. However, the demand for sub-microsecond kinetics and two-photon (2P) cross-sections compatible with live-tissue imaging has driven a shift toward 7-nitroindoline (NI) scaffolds.

This guide objectively compares the photorelease efficiency of these two dominant classes. While NB cages remain useful for general bulk uncaging, NI cages (specifically MNI and CDNI variants) offer superior quantum efficiency (


), faster release rates (

), and significantly better two-photon action cross-sections (

), making them the requisite choice for spatiotemporal precision in neuroscience and drug development.

Mechanistic Distinctions

The efficiency of a photocage is dictated by its photolysis mechanism. The fundamental difference lies in the reaction pathway and the stability of intermediates.

o-Nitrobenzyl (NB) Mechanism

The NB system operates via a Norrish Type II reaction. Upon UV excitation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This intermediate is often long-lived (milliseconds), which limits the rate of cargo release.

  • Limitation: The decay of the aci-nitro intermediate is pH-dependent and often the rate-limiting step, causing "smearing" of the temporal signal in fast biological events.

  • Byproducts: Releases nitroso-aldehydes/ketones, which can be toxic and absorb UV light, creating an internal filter effect that reduces efficiency over time.

7-Nitroindoline (NI) Mechanism

The NI system (e.g., MNI, CDNI) utilizes a distinct mechanism involving the heterolytic cleavage of the amide bond in the 1-acyl-7-nitroindoline structure.

  • Advantage: The release does not proceed through a slow aci-nitro intermediate. Instead, it involves a rapid solvent-assisted cleavage.

  • Kinetics: Release occurs on the sub-microsecond scale (< 10 µs), essential for mimicking synaptic transmission (e.g., glutamate uncaging).[1]

Mechanistic Visualization

PhotolysisMechanisms cluster_NB Nitrobenzyl (NB) Pathway cluster_NI Nitroindoline (NI) Pathway NB_State Ground State (o-Nitrobenzyl) NB_Excited Excited State (Biradical) NB_State->NB_Excited hν (UV) Aci_Nitro aci-Nitro Intermediate NB_Excited->Aci_Nitro H-abstraction (Fast) NB_Product Free Cargo + Nitroso Byproduct Aci_Nitro->NB_Product Decay (Slow, pH dep.) NI_State Ground State (1-Acyl-7-NI) NI_Excited Excited State (Charge Transfer) NI_State->NI_Excited hν (UV/2P) NI_Product Free Cargo + Indoline Byproduct NI_Excited->NI_Product Solvolysis (< 10 µs)

Figure 1: Comparison of photolysis pathways. Note the rate-limiting aci-nitro step in the NB pathway versus the direct solvolysis of NI.

Performance Metrics: The Data

The true measure of a photocage is not just Quantum Yield (


), but the Photochemical Efficiency  (

), which determines how bright the light source must be. For two-photon microscopy, the Action Cross-Section (

) is the critical metric.
Comparative Efficiency Table (Glutamate Cages)
MetricCNB-Glutamate (Nitrobenzyl)MNI-Glutamate (this compound)CDNI-Glutamate (Optimized NI)
1P Abs Max (

)
~350 nm330 nm330 nm
Extinction Coeff (

)
~5,000 M⁻¹cm⁻¹4,300 M⁻¹cm⁻¹6,400 M⁻¹cm⁻¹
Quantum Yield (

)
0.05 - 0.14 (varies by pH)0.085 0.60
Release Rate (

)
~20 - 100 s⁻¹ (ms scale)> 10⁵ s⁻¹ (< 10 µs)> 10⁵ s⁻¹
2P Cross-Section (

)
< 0.1 GM (at 720nm)0.06 GM (at 720nm)~0.3 - 0.5 GM
Hydrolytic Stability Variable (Esters hydrolyze)High (Amide bond)High
Pharmacology InertGABA-A Antagonist Reduced antagonism

Key Takeaways:

  • Speed: MNI/CDNI are orders of magnitude faster than CNB, enabling the mimicry of fast synaptic currents.

  • Efficiency: While MNI has a modest

    
     (0.085), the CDNI derivative (adding a second nitro group) boosts this to 0.6, making it highly efficient.
    
  • Two-Photon: NI cages are the standard for 2P excitation at 720 nm.[1] NB cages are virtually useless for 2P without dangerously high laser power.

Experimental Protocols

To validate these efficiencies in your own system, rely on Chemical Actinometry . Do not rely solely on absorbance loss, as byproducts may absorb at similar wavelengths.

Protocol: Determination of Photorelease Quantum Yield ( )[1][2][3]

This protocol uses Potassium Ferrioxalate as the standard actinometer.

Phase 1: Actinometer Preparation
  • Prepare Solution A: 0.15 M Potassium Ferrioxalate in 0.05 M H₂SO₄. (Perform in dark/red light).

  • Prepare Developer: 0.1% 1,10-phenanthroline in 1 M sodium acetate buffer (pH 4.5).

Phase 2: Sample Irradiation
  • Setup: Use a tunable light source (e.g., Xenon arc with monochromator) set to the

    
     of your cage (e.g., 330 nm for MNI).
    
  • Standard: Irradiate 3 mL of Ferrioxalate solution for time

    
     (e.g., 30s).
    
  • Sample: Irradiate 3 mL of Caged Compound (approx 100 µM in buffer) for the same time

    
    . Ensure absorbance at 
    
    
    
    is > 2.0 (total absorption) or strictly account for transmission.
Phase 3: Quantification
  • Actinometer Flux (

    
    ): 
    
    • Mix 0.5 mL irradiated Ferrioxalate + 2 mL Developer.

    • Measure Absorbance at 510 nm (

      
      ).
      
    • Calculate moles of Fe²⁺:

      
       (where 
      
      
      
      ).
    • Calculate Photon Flux (

      
      ): 
      
      
      
      (where
      
      
      at 330 nm).
  • Cage Photolysis:

    • Analyze the irradiated sample via HPLC (C18 column, Acetonitrile/Water gradient).

    • Quantify the decrease in Caged Compound peak area and the appearance of Free Cargo.

    • Calculate moles of product formed (

      
      ).
      
Phase 4: Calculation


Note: If 

, the term

approaches 1.

Application Decision Matrix

When should you choose one over the other? Use this logic flow.

DecisionTree Start Select Photocage Application Q1 Is Two-Photon (2P) Excitation Required? Start->Q1 Q2 Is Sub-millisecond Precision Required? Q1->Q2 No (UV only) Q3 Is GABA-A Receptor Interference a Concern? Q1->Q3 Yes (Deep Tissue) Q2->Q3 Yes (Fast Synaptic) Res_NB Use Nitrobenzyl (CNB) (Low Cost, Bulk Uncaging) Q2->Res_NB No (Slow/Bulk) Res_MNI Use MNI-Cage (Standard for 2P/Fast) Q3->Res_MNI No Res_CDNI Use CDNI/MDNI-Cage (High Efficiency, Low Antagonism) Q3->Res_CDNI Yes

Figure 2: Decision matrix for selecting the optimal caging group based on experimental constraints.

References

  • Corrie, J. E. T., et al. (2016).[2] "Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes." ChemBioChem. Link

  • Matsuzaki, M., et al. (2001).[2][3] "Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons." Nature Neuroscience. (Seminal paper establishing MNI-Glu for 2P uncaging). Link

  • Ellis-Davies, G. C. R. (2007).[4] "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[5][6][7] Nature Methods. Link

  • Papageorgiou, G., & Corrie, J. E. T. (2000).[2] "Effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines." Tetrahedron. Link

  • Kuhn, H. J., et al. (2004). "Chemical Actinometry (IUPAC Technical Report)." Pure and Applied Chemistry. (Standard protocol for ferrioxalate actinometry). Link

Sources

Comparative Guide: Spectroscopic Validation of 3-Nitroindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-nitroindole is a critical checkpoint in the development of indole-based alkaloids and pharmaceutical scaffolds. However, the high electron density of the indole ring makes it uniquely susceptible to acid-catalyzed polymerization and oxidation (isatin formation) under traditional nitration conditions.

This guide objectively compares the Traditional Mixed-Acid Method against the Non-Acidic Benzoyl Nitrate Method . We provide a validated experimental protocol for the superior method and a rigorous spectroscopic framework (NMR, IR, UV-Vis) to unequivocally distinguish the 3-nitro isomer from common byproducts (2-nitroindole, isatin, and polymers).

Comparative Analysis: Acidic vs. Non-Acidic Nitration[1][2]

The historical reliance on Sulfuric/Nitric acid mixtures is the primary cause of batch failure in indole nitration. The following data compares the baseline method with the recommended alternative using Silver Nitrate and Benzoyl Chloride (generating Benzoyl Nitrate in situ).

Performance Matrix
MetricMethod A: Mixed Acid (Traditional)Method B: Benzoyl Nitrate (Recommended)
Reagents HNO₃ / H₂SO₄AgNO₃ / PhCOCl / CH₃CN
Active Species Nitronium ion (

)
Benzoyl Nitrate (

)
Reaction pH < 1 (Strongly Acidic)Neutral / Aprotic
Yield (Isolated) 15 – 30%80 – 92%
Major Byproducts Isatin, Polymers (Tars), 5-nitroindoleBenzoic Acid (easily removed)
Regioselectivity Poor (C3, C5, C6 mixtures)Excellent (Exclusive C3)
Safety Profile High Exotherm / OxidizerMild / Controlled Addition
Technical Insight

Why Method A Fails: The protonation of C3 in strong acid generates an indoleninium cation, which acts as an electrophile toward unreacted indole, initiating rapid polymerization.[1] Additionally, the oxidative nature of mixed acids cleaves the C2-C3 bond, yielding isatin.

Why Method B Succeeds: Benzoyl nitrate is a mild nitrating agent generated in aprotic solvent (Acetonitrile). It avoids protonating the indole ring, preventing polymerization. The reaction proceeds via a rapid addition-elimination sequence strictly controlled by the intrinsic nucleophilicity of C3.

Validated Experimental Protocol (Method B)

Objective: Synthesis of 3-nitroindole via Benzoyl Nitrate. Scale: 10 mmol input.

Materials
  • Indole (1.17 g, 10 mmol)

  • Silver Nitrate (AgNO₃) (1.87 g, 11 mmol)

  • Benzoyl Chloride (PhCOCl) (1.55 g, 11 mmol)

  • Acetonitrile (Dry, 50 mL)

Step-by-Step Workflow
  • Reagent Formation: In a dry 100 mL round-bottom flask, dissolve AgNO₃ (11 mmol) in acetonitrile (30 mL). Cool to -5°C using an ice/salt bath.

  • Active Species Generation: Dropwise add Benzoyl Chloride (11 mmol). A white precipitate (AgCl) will form immediately. Stir for 15 minutes to ensure complete formation of Benzoyl Nitrate.

    • Checkpoint: The solution should remain colorless to pale yellow. Darkening indicates decomposition.

  • Addition: Dissolve Indole (10 mmol) in acetonitrile (10 mL) and add dropwise to the reaction mixture at -5°C. Maintain temperature below 0°C.

  • Reaction: Allow the mixture to stir for 1-2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Filter off the AgCl precipitate. Pour the filtrate into ice water (100 mL). The product (3-nitroindole) and benzoic acid will precipitate.

  • Purification: Dissolve the solid in Ethyl Acetate and wash with saturated NaHCO₃ (3x) to remove benzoic acid. Dry organic layer (Na₂SO₄), concentrate, and recrystallize from Ethanol.

Spectroscopic Validation Framework

Distinguishing 3-nitroindole from its isomers (2-nitro) or oxidized byproducts is critical. Use the following self-validating markers.

A. Proton NMR ( H NMR) – The Diagnostic Standard

Solvent: DMSO-d



ProtonChemical Shift (

ppm)
MultiplicityDiagnostic Logic
C2-H 8.60 - 8.80 s or d (

Hz)
Primary Marker. In unsubstituted indole, C2-H is ~7.2 ppm. The adjacent -NO₂ group causes a massive downfield shift (~1.5 ppm).
N-H 12.50 - 13.00Broad sHighly acidic due to electron withdrawal by nitro group.
C3-H ABSENT -In starting material, this appears at ~6.5 ppm. Its disappearance confirms substitution at C3.
Benzene Ring 7.30 - 8.20MultipletsAromatic backbone protons (C4-C7).

Differentiation from 2-Nitroindole:

  • 3-Nitroindole: C2-H is visible (Singlet/Doublet, ~8.7 ppm).

  • 2-Nitroindole: C3-H is visible (Singlet, ~7.5 ppm). C2-H is absent.

B. Infrared Spectroscopy (FT-IR)[3]
  • Asymmetric NO₂ Stretch: Strong band at 1500 – 1530 cm⁻¹ .

  • Symmetric NO₂ Stretch: Strong band at 1300 – 1350 cm⁻¹ .

  • N-H Stretch: 3200 – 3300 cm⁻¹ (Broad).

  • Validation Check: Absence of broad -OH stretch (2500-3000 cm⁻¹) confirms successful removal of benzoic acid byproduct.

C. UV-Vis Spectroscopy[4]
  • 3-Nitroindole

    
    : 349 nm  (Yellow).
    
  • 5-Nitroindole

    
    :  322 nm.[2]
    
  • Note: This distinct bathochromic shift in the 3-isomer is due to direct conjugation of the nitro group with the indole nitrogen lone pair.

Visualized Workflows

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the generation of the active nitrating species and the regioselective attack.

SynthesisPathway Reactants AgNO3 + Benzoyl Chloride Intermediate Benzoyl Nitrate (Active Electrophile) Reactants->Intermediate Precipitation of AgCl Complex Sigma Complex (C3 Attack) Intermediate->Complex + Indole (-5°C) Indole Indole (Nucleophile) Indole->Complex Product 3-Nitroindole Complex->Product Elimination of PhCOOH Byproduct Benzoic Acid (Removed by NaHCO3) Complex->Byproduct

Caption: Non-acidic generation of Benzoyl Nitrate and subsequent electrophilic aromatic substitution at Indole C3.

Diagram 2: Validation Decision Tree

A logic flow for confirming product identity using spectroscopic data.

ValidationLogic Start Crude Product Isolated NMR_Check 1H NMR Analysis (DMSO-d6) Start->NMR_Check C2_Proton Is C2-H present? (Signal ~8.6-8.8 ppm) NMR_Check->C2_Proton C3_Proton Is C3-H (~6.5 ppm) Absent? C2_Proton->C3_Proton Yes Result_Fail_2 FAIL: 2-Nitroindole Isomer C2_Proton->Result_Fail_2 No (Signal at ~7.5 ppm found) IR_Check FT-IR Analysis C3_Proton->IR_Check Yes Result_Fail_Ox FAIL: Isatin/Oxidation C3_Proton->Result_Fail_Ox No (Complex Multiplets) Nitro_Bands Bands at 1520 & 1340 cm-1? IR_Check->Nitro_Bands Result_Pass VALIDATED: 3-Nitroindole Nitro_Bands->Result_Pass Yes Nitro_Bands->Result_Fail_Ox No (C=O band at 1700?)

Caption: Decision logic for distinguishing 3-nitroindole from regioisomers and oxidation byproducts.

References

  • Zhang, Y., et al. (2023). "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions." Royal Society of Chemistry Advances.

  • Pelkey, E. T., & Gribble, G. W. (1999). "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis, 1999(7), 1117–1122.[3]

  • Francis, F. E. (1906). "The preparation and reactions of benzoyl nitrate." Journal of the Chemical Society, Transactions.

  • Lian, X., et al. (2024). "Isomeric Identification of the Nitroindole Chromophore." ACS Earth and Space Chemistry.

  • BenchChem Technical Guides. (2025). "Validating the Synthesis of 3-Nitroindole: A Spectroscopic Comparison."

Sources

Comparative Guide: UV-Vis Absorption Spectra of Nitroindole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-, 5-, 6-, and 7-nitroindole isomers. Significance: Nitroindoles are critical scaffolds in the synthesis of antiviral and anticancer agents. However, their structural similarity makes isomer identification challenging. UV-Vis spectroscopy offers a rapid, non-destructive method to distinguish these isomers based on distinct electronic transitions governed by the nitro group's position relative to the indole nitrogen lone pair.

Theoretical Background: Electronic Effects

The UV-Vis spectrum of nitroindole is dominated by


 transitions. The position of the absorption maximum (

) is dictated by the extent of conjugation between the electron-donating indole nitrogen (N1) and the electron-withdrawing nitro group (-NO

).
  • Conjugation Efficiency:

    • Through-Conjugation (Red Shift): Isomers where the nitro group can effectively accept electron density from N1 via resonance (e.g., 4- and 6-positions) exhibit lower energy transitions, shifting absorption toward the visible region (bathochromic shift).

    • Cross-Conjugation (Blue Shift): Isomers where resonance is interrupted or less direct (e.g., 5-position) exhibit higher energy transitions, confining absorption to the UV region (hypsochromic shift).

Visualization: Electronic Resonance Pathways

The following diagram illustrates the logical flow of electronic effects determining the spectral shift.

ElectronicEffects Indole Indole Core (Electron Rich N1) NitroPos Nitro Group Position Indole->NitroPos Iso4 4-Nitroindole (Proximal to Bridgehead) NitroPos->Iso4 Iso5 5-Nitroindole (Para to C3) NitroPos->Iso5 Iso6 6-Nitroindole (Para to Bridgehead N) NitroPos->Iso6 RedShift Strong Conjugation (Bathochromic Shift) Iso4->RedShift Direct Interaction BlueShift Weak/Cross Conjugation (Hypsochromic Shift) Iso5->BlueShift Resonance Mismatch Iso6->RedShift Extended Conjugation VisTail Visible Tailing (>350 nm) RedShift->VisTail DoublePeak Distinct Doublet (300-400 nm) RedShift->DoublePeak UVOnly Confined to Near-UV (~320 nm) BlueShift->UVOnly

Caption: Logical flow connecting nitro group position to observed spectral shifts. 4- and 6-isomers show distinct bathochromic features compared to the 5-isomer.

Comparative Data Analysis

The following data represents consensus values from spectroscopic studies in polar solvents (primarily 2-propanol/Ethanol).

Isomer

(nm)
Spectral FingerprintRelative Shift
4-Nitroindole ~380 - 400 (tail)Broad Visible Tail: Extends furthest into the visible region.[1] Often appears yellow to the eye.Strong Bathochromic
5-Nitroindole 322 Single Sharp Peak: Confined strictly to the near-UV. Minimal absorption >350 nm.Hypsochromic (Reference)
6-Nitroindole 300 - 400 (Dual)Double Maxima: Unique "doublet" feature within the near-UV band.[1][2]Bathochromic (Structured)
3-Nitroindole 349 Broad Peak: Significant redshift compared to 5-nitro, but less "visible" tail than 4-nitro.Intermediate
7-Nitroindole < 340 UV Confined: Similar to 5-nitroindole; lacks the low-energy transitions of 4/6 isomers.[3]Hypsochromic
Key Insights for Researchers:
  • Differentiation of 4- vs. 5-Nitroindole: This is the most distinct pair. If your sample has significant absorption at 380-400 nm, it is likely 4-nitroindole . If it is transparent above 350 nm, it is likely 5-nitroindole .

  • Identification of 6-Nitroindole: Look for the split peak (two local maxima) in the 300–400 nm range.[1][2] Other isomers typically present a single broad envelope.

  • Solvent Dependency: These values are for polar protic solvents (e.g., 2-propanol). In non-polar solvents (e.g., cyclohexane), vibrational fine structure may increase, and peaks will generally shift to shorter wavelengths (negative solvatochromism).

Experimental Protocol: UV-Vis Characterization

Scope: Reliable acquisition of spectra for isomer differentiation.

Reagents & Equipment[3][4][5][6][7]
  • Solvent: 2-Propanol (HPLC Grade) or Ethanol (Absolute). Note: Avoid Acetone as it absorbs in the UV.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass/Plastic are unsuitable for <340 nm.

Workflow
  • Blank Preparation: Fill a clean quartz cuvette with pure solvent. Run the baseline correction (200–700 nm).

  • Stock Solution: Prepare a 1 mg/mL stock of the nitroindole isomer in the chosen solvent. Sonicate if necessary to ensure complete dissolution.

  • Working Solution: Dilute the stock to approximately 0.02 mg/mL (20 µg/mL) .

    • Target Absorbance: 0.5 – 1.0 AU at

      
      .
      
  • Measurement:

    • Scan Range: 200 nm to 700 nm.[1]

    • Scan Speed: Medium (approx. 200-400 nm/min).

    • Data Interval: 1 nm.[4]

  • Data Processing:

    • Normalize spectra if comparing multiple isomers.

    • Identify

      
       using the instrument's peak-pick function.[5]
      
Experimental Workflow Diagram

Protocol Start Start: Solid Sample Stock Prepare Stock Solution (1 mg/mL in 2-Propanol) Start->Stock Dilute Dilute to Working Conc. (~0.02 mg/mL) Stock->Dilute Scan Acquire Spectrum (Quartz Cuvette) Dilute->Scan Baseline Baseline Correction (Pure Solvent, 200-700 nm) Baseline->Scan Analyze Analyze Spectral Shape Scan->Analyze Result4 Tail > 380nm (4-Nitroindole) Analyze->Result4 Red Shift Result5 Peak ~322nm (5-Nitroindole) Analyze->Result5 Blue Shift Result6 Double Peak (6-Nitroindole) Analyze->Result6 Split Peak

Caption: Decision tree for identifying nitroindole isomers based on spectral features.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol Source: ACS Physical Chemistry Au (2024) Significance:[6] Provides the definitive molar absorption coefficient spectra for 3-, 4-, 5-, 6-, and 7-nitroindole isomers in 2-propanol. URL:[Link][6]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives Source: Croatica Chemica Acta Significance: Detailed analysis of substituent effects (including 5-nitroindole) on the electronic transitions of the indole ring. URL:[Link]

  • Tuning the Electronic Transition Energy of Indole via Substitution Source: Physical Chemistry Chemical Physics (2021) Significance:[1][3] Discusses the "visible" nature of 4-nitroindole and its red-shifted absorption compared to other isomers. URL:[Link]

  • NIST Chemistry WebBook: 6-Nitroindole Source: National Institute of Standards and Technology (NIST) Significance: Verification of CAS registry numbers and general spectral data availability. URL:[Link]

Sources

assessing the stability of nitroindolinyl-caged calcium ion chelators

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Assessment Guide: Stability and Photochemical Efficacy of Nitroindolinyl-Caged Calcium Chelators

Executive Summary: The Stability Paradox

In the development of photolabile ("caged") calcium chelators, researchers face a critical trade-off between hydrolytic stability (resistance to spontaneous breakdown in the dark) and photochemical lability (efficiency of uncaging upon illumination).

While Nitroindolinyl (NI) and Dinitroindolinyl (DNI) groups have revolutionized caged neurotransmitters (e.g., MNI-Glutamate) by offering superior hydrolytic stability compared to traditional Nitrobenzyl (NB) groups, their application to calcium chelators (like BAPTA and EDTA) presents unique physicochemical challenges.

Critical Finding: Recent assessments indicate that while NI-caged BAPTA exhibits exceptional chemical stability (shelf-life), it suffers from severe photochemical inertness (failure to uncage), rendering it ineffective for physiological Ca²⁺ release compared to alternatives like DM-Nitrophen or NDBF-EGTA .

This guide provides the experimental framework to assess these stability profiles, ensuring you select a reagent that balances shelf-life with functional uncaging efficiency.

Comparative Analysis: NI-Chelators vs. Alternatives

The following table contrasts the stability and performance metrics of Nitroindolinyl-based chelators against the industry standards (Nitrobenzyl-based) and high-performance alternatives (Nitrodibenzofuran-based).

Table 1: Stability and Performance Matrix of Caged Calcium Chelators

FeatureDNI-BAPTA (Nitroindolinyl)DM-Nitrophen (Nitrobenzyl)NDBF-EGTA (Nitrodibenzofuran)
Hydrolytic Stability (Dark, pH 7.4)Excellent (>48 hrs stable in solution)Moderate (Susceptible to spontaneous hydrolysis)High (Stable frozen for years; days in solution)
Photochemical Stability (Uncaging)Poor/Inert (Remains caged under UV)High (Rapid release, but low Quantum Yield)Ultra-High (Quantum Yield ~0.7)
Ca²⁺ Affinity (

) Shift
N/A (Does not photolyze)5 nM

3 mM
15 nM

1 mM
Mg²⁺ Selectivity High (BAPTA backbone)Low (Binds Mg²⁺;

~9 mM)
High (EGTA backbone; Mg²⁺ inert)
2-Photon Cross-Section Low/NegligibleLow (< 0.1 GM)High (~0.6 GM)
Primary Limitation Functional Failure (Does not release Ca²⁺)Mg²⁺ Interference & slow post-flash kineticsComplex Synthesis / Cost

Analyst Insight: While the NI group stabilizes the ester bond against hydrolysis, the electron-donating nature of the BAPTA nitrogen appears to quench the nitroindolinyl excited state, preventing the aci-nitro intermediate formation required for uncaging. This makes DNI-BAPTA a "stable" but functionally useless compound for uncaging, whereas NDBF-EGTA retains stability and high photolysis efficiency.

Experimental Protocols for Stability Assessment

To validate the stability profile of a caged chelator in your specific experimental buffer, follow these self-validating protocols.

Protocol A: Assessing Hydrolytic (Dark) Stability

Objective: Determine the rate of spontaneous uncaging or degradation in the absence of light.

Materials:

  • HPLC System with C18 Reverse-Phase Column.

  • Mobile Phase: Acetonitrile/Water (+0.1% TFA).

  • Test Buffer: Intracellular mimic (K-Gluconate based) or ACSF, pH 7.2.

Workflow:

  • Preparation: Dissolve caged chelator to 1 mM in Test Buffer. Filter (0.22 µm).

  • Incubation: Split into two aliquots.

    • Aliquot A (Control): Store at -20°C immediately.

    • Aliquot B (Test): Incubate at room temperature (22°C) or physiological temp (37°C) in a light-tight container.

  • Sampling: Inject 20 µL of Aliquot B into HPLC at

    
     hours.
    
  • Analysis: Monitor Absorbance at 260 nm and 350 nm.

    • Pass Criteria: No emergence of "free chelator" peak or "spent cage" byproduct peak. Peak area of parent compound >98% at 24h.

    • Fail Criteria: Appearance of hydrolysis products >5% within 4 hours (Common in poor quality Nitrobenzyl esters).

Protocol B: Photolysis Efficiency (Functional Stability)

Objective: Confirm the compound actually uncages. This is the step where NI-BAPTA typically fails.

Materials:

  • UV-Vis Spectrophotometer.

  • High-power UV LED (365 nm) or Flash Lamp.

  • Calcium Indicator (e.g., Fluo-4 or Calcium Green-5N).

Workflow:

  • Baseline Spectrum: Record UV-Vis spectrum (250–500 nm) of the 100 µM caged chelator. Note the characteristic NI absorption band (~300–350 nm).

  • Irradiation: Expose cuvette to UV light (100 mW/cm²) for defined intervals (0, 10s, 30s, 60s).

  • Spectral Shift: Record spectrum after each interval.

    • Functional Cage (e.g., NDBF-EGTA): Significant spectral shift (bleaching of the 350 nm band, appearance of photoproduct peak).

    • Inert Cage (e.g., DNI-BAPTA):[1][2]No spectral change. The spectrum overlays perfectly with the baseline.

  • Ca²⁺ Release Check: Add 1 µM Fluo-4 + 500 nM free Ca²⁺ + 1 mM Caged Chelator (which should bind the Ca²⁺, quenching Fluo-4). Flash UV.[3]

    • Success: Fluo-4 fluorescence spikes (Ca²⁺ released).

    • Failure: Fluorescence remains low (Ca²⁺ remains bound).

Visualizations

Figure 1: Stability Assessment Decision Tree

A logical flow to determine if a specific caged chelator is suitable for your application.

StabilityAssessment Start Start: Candidate Caged Chelator (e.g., NI-BAPTA, DM-Nitrophen) Test1 Test 1: Hydrolytic Stability (24h Dark Incubation) Start->Test1 Result1_Fail >5% Degradation Test1->Result1_Fail Hydrolysis Result1_Pass Stable (<1% Loss) Test1->Result1_Pass Intact Outcome_Trash REJECT: Unstable or Inert Result1_Fail->Outcome_Trash Test2 Test 2: Photochemical Lability (UV Exposure) Result1_Pass->Test2 Result2_Inert No Spectral Shift (e.g., NI-BAPTA) Test2->Result2_Inert Quantum Yield ~ 0 Result2_Active Spectral Shift Observed Test2->Result2_Active Photolysis Occurs Result2_Inert->Outcome_Trash Test3 Test 3: Selectivity Check (Mg2+ vs Ca2+) Result2_Active->Test3 Outcome_DM USE WITH CAUTION: DM-Nitrophen (Fast, but Mg2+ sensitive) Test3->Outcome_DM Binds Mg2+ Outcome_Best OPTIMAL: NDBF-EGTA (Stable, Selective, Efficient) Test3->Outcome_Best Mg2+ Inert

Caption: Workflow for validating caged chelator performance. Note that NI-BAPTA typically fails at Test 2 (Photochemical Lability).

Figure 2: Mechanistic Divergence

Why NI-BAPTA fails compared to NI-Glutamate.

Mechanism NI_Group Nitroindolinyl Chromophore Target_Glu Target: Glutamate (Carboxylate) NI_Group->Target_Glu Attached to Target_BAPTA Target: BAPTA (Aniline Nitrogen) NI_Group->Target_BAPTA Attached to Excited_State Excited State (Aci-Nitro) Target_Glu->Excited_State UV Light Quenched Quenched State (e- Transfer) Target_BAPTA->Quenched UV Light (Lone pair interference) Release Uncaging Success Excited_State->Release H+ Transfer Fail Uncaging Failure Quenched->Fail No Bond Cleavage

Caption: Mechanistic pathway showing how the BAPTA nitrogen lone pair quenches the nitroindolinyl photochemistry, leading to stability failure.

References

  • Papageorgiou, G., & Corrie, J. E. T. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Molecules, 27(9), 2645.[4] [Link]

  • Ellis-Davies, G. C. R., et al. (2005). Caged calcium: The nitrodibenzofuran chromophore. Nature Methods, 2, 29–35. [Link]

  • Kaplan, J. H., & Ellis-Davies, G. C. R. (1988). Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571–6575. [Link]

  • Canepari, M., et al. (2001).[5] Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters.[6] Journal of Neuroscience Methods, 112(1), 29-42. [Link]

Sources

comparing one-photon and two-photon photolysis of 7-nitroindoline-S-thiocarbamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between one-photon (1P) and two-photon (2P) photolysis of 7-nitroindoline-S-thiocarbamates , a newly developed class of photoreactive compounds.[1][2][3][4] Unlike traditional N-acyl-7-nitroindolines used for caging carboxylic acids, these thiocarbamates exhibit a distinct photolytic pathway yielding 7-nitrosoindolines, CO₂, and disulfides .

For researchers in drug delivery and tissue engineering, the choice of excitation mode is critical:

  • One-Photon (UV, 350 nm): Optimal for bulk surface patterning and high-throughput assays due to linear absorption and rapid reaction rates.

  • Two-Photon (NIR, 710 nm): Essential for deep-tissue applications and 3D microlithography, offering sub-micron spatial resolution via non-linear quadratic excitation.

The Chemistry of 7-Nitroindoline-S-Thiocarbamates[1][2][3][4][5]

7-nitroindoline derivatives are established photocleavable protecting groups (PPGs).[5] However, the direct acylation of 7-nitroindolines is synthetically challenging.[1][4][5] The S-thiocarbamate derivatives (e.g., 5-bromo-7-nitroindoline-S-ethylthiocarbamate ) offer a streamlined synthesis and unique photochemical properties.[1][2][3][4]

Photolysis Mechanism

Upon excitation, the thiocarbamate bond cleaves. Unlike the hydrolysis seen in amides, experimental data confirms a fragmentation pathway producing a nitroso-indole moiety and releasing the sulfur-containing payload, which dimerizes to a disulfide.

Key Reaction:



PhotolysisMechanism Substrate 7-Nitroindoline-S-Thiocarbamate (Fluorescent) Excited Excited State (S1) Substrate->Excited 1P (350 nm) or 2P (710 nm) Inter Cleavage Intermediate Excited->Inter Intersystem Crossing / Decay Prod1 7-Nitrosoindoline (Non-fluorescent) Inter->Prod1 Fragmentation Prod2 Disulfide (R-S-S-R) + CO2 Inter->Prod2

Figure 1: Photolytic cleavage pathway of 7-nitroindoline-S-thiocarbamates yielding nitrosoindoline and disulfide.

Performance Comparison: 1P vs. 2P Excitation

The primary distinction lies in the physics of absorption and the resulting spatial control.

One-Photon (1P) Photolysis[6][7]
  • Excitation: Uses UV light (300–400 nm).

  • Mechanism: Linear absorption. A single photon provides sufficient energy (

    
    ) to bridge the HOMO-LUMO gap.
    
  • Spatial Profile: Absorption occurs along the entire path of the beam (Beer-Lambert Law), causing "out-of-focus" excitation.

  • Utility: Best for bulk uncaging or surface-level photolithography where depth resolution is not required.

Two-Photon (2P) Photolysis[1][2][3][7][8][9][10]
  • Excitation: Uses Near-Infrared (NIR) femtosecond laser pulses (~710 nm).

  • Mechanism: Non-linear absorption.[6] Two photons of half the energy are absorbed simultaneously (

    
    ) via a virtual state.
    
  • Spatial Profile: Excitation is confined to the femtoliter-sized focal volume where photon density is highest (quadratic dependence on intensity).

  • Utility: Crucial for intravital microscopy and 3D microfabrication inside scattering media (tissue/gels).

Comparative Metrics Table
FeatureOne-Photon (1P)Two-Photon (2P)
Wavelength (

)
350 nm (UV)710 nm (NIR)
Absorption Nature Linear (Proportional to Intensity)Non-Linear (Proportional to Intensity²)
Penetration Depth Low (< 100 µm in tissue)High (> 500 µm in tissue)
Spatial Resolution Low (Full beam cone excited)High (Sub-micron focal point)
Scattering High (Rayleigh scattering

)
Low (Reduced scattering in NIR)
Toxicity Potential UV damage to DNALower phototoxicity (thermal only)
Reaction Rate Fast (High quantum yield efficiency)Slower (Depends on cross-section

)

Experimental Protocols

Protocol A: One-Photon Photolysis (Bulk/Cuvette)

Objective: Determine photolysis rate and quantum efficiency.

  • Preparation: Dissolve 5-bromo-7-nitroindoline-S-ethylthiocarbamate in CDCl₃ or acetonitrile (concentration ~5 mM).

  • Setup: Place solution in a quartz cuvette.

  • Irradiation:

    • Source: Rayonet photochemical reactor or UV LED (350 nm).

    • Power: ~5-10 mW/cm².

  • Monitoring:

    • Irradiate for fixed intervals (e.g., 0, 5, 15, 30, 60 min).

    • Analyze aliquots via ¹H NMR or UV-Vis spectroscopy .

    • Indicator: Disappearance of thiocarbamate peaks and appearance of nitrosoindoline peaks.

  • Validation: Ensure the reaction follows first-order kinetics (linear decay of log concentration vs. time).

Protocol B: Two-Photon Photolysis (Microscopy/Patterning)

Objective: Spatially controlled uncaging or micropatterning.

  • Preparation: Prepare a thin film of the thiocarbamate on a glass slide or dissolve in a gel matrix.

  • Setup: Use a Two-Photon Laser Scanning Microscope (e.g., Olympus FVMPE-RS).

    • Laser: Ti:Sapphire femtosecond laser (tunable 690–1040 nm).[3]

    • Objective: High NA water immersion lens (e.g., 25x, 1.05 NA).

  • Irradiation:

    • Wavelength: Tune laser to 710 nm .

    • Pulse Width: ~100 fs; Repetition Rate: 80 MHz.[3]

    • Power: Calibrate power at the focal plane (start at 5 mW, ramp to 20 mW).

  • Data Acquisition:

    • Perform a "point scan" or "ROI scan" to bleach specific regions.

    • Monitor fluorescence decay (the starting material is fluorescent, products are non-fluorescent).[3]

  • Validation: Plot the log of the reaction rate against the log of laser power. A slope of ≈2.0 confirms the two-photon mechanism.

ExperimentalSetup cluster_1P 1P Setup (Bulk) cluster_2P 2P Setup (Spatial) UV_Source UV Source (350 nm) Sample_1P Sample (Cuvette) UV_Source->Sample_1P Continuous Wave Analysis NMR / UV-Vis Analysis Sample_1P->Analysis Aliquots Laser Ti:Sapphire Laser (710 nm, fs pulses) Microscope Scanning Microscope (High NA Objective) Laser->Microscope Pulsed Beam Sample_2P Sample (Tissue/Film) Microscope->Sample_2P Focal Point Only Detection Fluorescence Decay (PMT) Sample_2P->Detection Signal Loss

Figure 2: Workflow comparison for bulk 1P characterization vs. spatially resolved 2P photolysis.

Conclusion & Recommendations

For drug development applications requiring precise release of thiols or micropatterning of surfaces , 7-nitroindoline-S-thiocarbamates offer a robust alternative to amides.

  • Choose 1P (350 nm) for synthesizing bulk quantities of the cleavage product or for surface coating applications where depth is irrelevant.

  • Choose 2P (710 nm) for biological studies requiring intracellular uncaging or complex 3D material fabrication.[7] The quadratic dependence on laser intensity ensures that no reaction occurs above or below the focal plane, preventing off-target toxicity.

References

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. (2023).[3] Demonstrates the synthesis, 1P/2P photolysis mechanisms, and product analysis of 5-bromo-7-nitroindoline-S-thiocarbamates. [3]

  • Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. (2019). Provides foundational context on the physics of two-photon excitation and cross-sections for nitroindoline derivatives.

  • Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Biomedical Optics Express. (2016).[7] Validates the slope-2 dependence for two-photon cleavage of this compound linkers.

Sources

A Senior Application Scientist's Guide to Evaluating Nitrating Agents for Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of nitrated indoles represents a critical yet often challenging step in the creation of novel therapeutics and functional materials. The strategic introduction of a nitro group onto the indole scaffold can profoundly influence a molecule's biological activity, but the inherent reactivity of the indole nucleus makes this transformation a delicate balancing act. This guide provides an in-depth, comparative analysis of various nitrating agents, moving beyond a simple recitation of protocols to offer field-proven insights into making informed experimental choices.

The Challenge of Indole Nitration: A Tale of Reactivity and Regioselectivity

The indole ring system, with its electron-rich pyrrole fused to a benzene ring, is highly susceptible to electrophilic attack. This high reactivity, however, is a double-edged sword. The very nature of the indole nucleus makes it prone to acid-catalyzed polymerization, often resulting in low yields and the formation of intractable tars, particularly under harsh, acidic conditions.[1][2]

Furthermore, the regioselectivity of nitration is a significant hurdle. The C-3 position of the pyrrole ring is the most nucleophilic and, consequently, the primary site of electrophilic attack under non-acidic conditions.[1][3] However, under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids, the indole nitrogen can be protonated. This protonation deactivates the pyrrole ring towards electrophilic attack, leading to nitration on the benzene ring, typically favoring the C-5 and C-6 positions.[1][3] Achieving selective nitration at other positions, such as C-7, often requires more elaborate, indirect strategies.[1]

This guide will dissect the performance of various nitrating agents, from classical acidic methods to modern, milder alternatives, providing the data and mechanistic understanding necessary to select the optimal conditions for your specific synthetic target.

Comparative Analysis of Nitrating Agents

The choice of nitrating agent is paramount in achieving the desired regioselectivity and yield while preserving the integrity of the indole core and any other functional groups present in the starting material.

Classical Strong Acid Conditions: The Brute-Force Approach

The traditional method for aromatic nitration, employing a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄), is generally ill-suited for the direct nitration of simple indoles due to their acid sensitivity.[4] This method often leads to a complex mixture of products, significant polymerization, and low yields of the desired nitroindole.[1][2]

However, for certain substituted indoles, particularly those with a substituent at the C-2 position, this method can be effective for achieving C-5 nitration. The C-2 substituent can sterically hinder attack at C-3 and, under acidic conditions, protonation at C-3 deactivates the pyrrole ring, directing nitration to the C-5 position.[3]

Key Characteristics:

  • Advantages: Inexpensive and readily available reagents.

  • Disadvantages: Harsh reaction conditions, poor functional group tolerance, high risk of polymerization, and often low yields and poor regioselectivity with unsubstituted indoles.[2][5]

  • Best Suited For: C-5 nitration of C-2 substituted indoles.

Milder and Non-Acidic Nitrating Agents: Precision and Control

To circumvent the issues associated with strong acids, a variety of milder and non-acidic nitrating agents have been developed. These reagents offer greater control over regioselectivity, improved functional group tolerance, and significantly higher yields.

A recently developed method utilizing ammonium tetramethylnitrate in the presence of trifluoroacetic anhydride (TFAA) has emerged as a highly effective and practical approach for the regioselective C-3 nitration of indoles.[6][7] This system generates trifluoroacetyl nitrate in situ, a potent electrophilic nitrating agent that operates under non-acidic and non-metallic conditions.[6]

This method exhibits excellent regioselectivity for the C-3 position, even in the presence of various substituents on the indole ring.[6][7] It is also noteworthy for its mild reaction conditions and broad substrate scope, making it a go-to choice for the synthesis of 3-nitroindoles.[6]

Mechanism of Action: The reaction proceeds through the formation of trifluoroacetyl nitrate, which then acts as the electrophile in the aromatic substitution reaction at the C-3 position of the indole.

G cluster_0 In Situ Generation of Trifluoroacetyl Nitrate cluster_1 Electrophilic Attack NMe4NO3 NMe₄NO₃ CF3COONO2 CF₃COONO₂ (Trifluoroacetyl Nitrate) NMe4NO3->CF3COONO2 Metathesis TFAA (CF₃CO)₂O TFAA->CF3COONO2 Indole Indole Intermediate Wheland Intermediate Indole->Intermediate + CF₃COONO₂ 3-Nitroindole 3-Nitroindole Intermediate->3-Nitroindole - CF₃COOH

Caption: Mechanism of C-3 nitration using NMe₄NO₃ and TFAA.

Acetyl nitrate, typically generated in situ from nitric acid and acetic anhydride, is another effective reagent for the nitration of indoles. It is particularly useful for the nitration of N-protected indoles, affording the corresponding 3-nitroindoles in good to excellent yields.[5] The N-protecting group, such as an acetyl or sulfonyl group, modulates the reactivity of the indole ring and can improve the selectivity of the reaction.

Key Characteristics:

  • Advantages: Good yields for C-3 nitration, especially with N-protected indoles.

  • Disadvantages: The in situ generation requires careful temperature control.

  • Best Suited For: C-3 nitration of N-protected indoles.

Several other mild nitrating systems have been reported, each with its own specific applications and advantages:

  • Benzoyl Nitrate and Ethyl Nitrate: These are also non-acidic nitrating agents that can be used for the C-3 nitration of indole.[3][4]

  • Sodium Nitrite (NaNO₂)-Based Systems: Sodium nitrite in combination with an oxidizing agent such as potassium persulfate (K₂S₂O₈) or trichloroisocyanuric acid (TCCA) provides a metal-free method for the selective C-3 nitration of indoles.[8][9]

  • Metal Nitrates: Reagents like ferric nitrate (Fe(NO₃)₃) and ceric ammonium nitrate (CAN) can be employed for the regioselective nitration of specific indole derivatives, such as the C-5 nitration of N-protected indolines.[10]

Data-Driven Comparison of Nitrating Agents

Nitrating Agent/SystemTypical ConditionsRegioselectivityYield (%)Key AdvantagesKey Disadvantages
HNO₃ / H₂SO₄ 0-5 °CC-5 (for 2-substituted indoles)84 (for 2-methylindole)[1]InexpensiveHarsh, polymerization, poor for unsubstituted indoles
NMe₄NO₃ / TFAA 0-25 °C, CH₃CNC-391-97[6][7]Mild, non-acidic, excellent regioselectivity, scalableReagents are more expensive than mixed acid
Acetyl Nitrate Low temperaturesC-3 (on N-protected indoles)Good to excellent[5]Good yields, suitable for N-protected substratesRequires careful temperature control for in situ generation
Benzoyl Nitrate Acetonitrile, 0 °CC-3Moderate to good[2]Milder than mixed acidCan be less efficient than newer methods
NaNO₂ / K₂S₂O₈ Aqueous acetonitrileC-3GoodMetal-free, mild conditionsMay require longer reaction times

Experimental Protocols

Protocol 1: C-3 Nitration of N-Boc-Indole using Ammonium Tetramethylnitrate and Trifluoroacetic Anhydride[6][11]

This protocol provides a mild and efficient route to 3-nitroindoles.

Materials:

  • N-Boc-indole (1.0 mmol)

  • Tetramethylammonium nitrate (1.1 mmol)

  • Trifluoroacetic anhydride (TFAA) (1 mL)

  • Acetonitrile (CH₃CN) (1 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the N-Boc-indole (0.5 mmol) and tetramethylammonium nitrate (0.55 mmol) in acetonitrile (1 mL).

  • Add trifluoroacetic anhydride (1 mL) to the solution at 0-5 °C.

  • Stir the reaction mixture at this temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-nitroindole.

G Start Start: N-Boc-Indole, NMe₄NO₃, CH₃CN Add_TFAA Add TFAA at 0-5 °C Start->Add_TFAA Stir Stir for 4 hours at 0-5 °C Add_TFAA->Stir TLC_Monitor Monitor by TLC Stir->TLC_Monitor Quench Quench with sat. NaHCO₃ TLC_Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry organic phase and concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End End: N-Boc-3-nitroindole Purify->End

Caption: Experimental workflow for C-3 nitration of N-Boc-indole.

Protocol 2: C-5 Nitration of 2-Methylindole using Nitric Acid and Sulfuric Acid[1][11]

This protocol demonstrates the typical regioselectivity observed for activated indoles under strongly acidic conditions.

Materials:

  • 2-Methylindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • In a flask, dissolve 2-methylindole in concentrated sulfuric acid at 0 °C.

  • In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of 2-methylindole, ensuring the reaction temperature is maintained below 5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-nitro-2-methylindole.

Conclusion and Recommendations

The selective nitration of indoles is a nuanced synthetic challenge where the choice of nitrating agent is dictated by the desired regioselectivity and the substrate's functional group tolerance.

  • For the regioselective synthesis of 3-nitroindoles , the use of ammonium tetramethylnitrate with trifluoroacetic anhydride is highly recommended. This method is mild, high-yielding, and demonstrates broad applicability.[6][7]

  • When targeting C-5 nitration , particularly on C-2 substituted indoles , the classical HNO₃/H₂SO₄ mixture can be an effective, albeit harsh, option.[1][3]

  • For N-protected indoles , acetyl nitrate offers a reliable route to C-3 nitration with good yields.[5]

It is imperative for the modern synthetic chemist to move beyond the traditional reliance on mixed acids for indole nitration. The adoption of milder, more selective reagents not only provides access to a wider range of functionalized nitroindoles but also aligns with the principles of green chemistry by minimizing side reactions and improving atom economy. This guide serves as a starting point for the rational design of synthetic strategies for the nitration of indoles, empowering researchers to make data-driven decisions in their quest for novel molecular architectures.

References

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing, 2023. [Link]

  • Synthesis and Chemistry of Indole. Dr. Divya Kushwaha. [Link]

  • NaNO2/K2S2O8 mediated selective C‐3 nitration of indoles. ResearchGate, 2020. [Link]

  • Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate. [Link]

  • Indole Chemistry. Scribd. [Link]

  • Electrophilic substitution at the indole. quimicaorganica.org. [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Publishing, 2025. [Link]

  • Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate. [Link]

  • N-Nitroso Products From the Reaction of Indoles With Angeli's Salt. PubMed, 2006. [Link]

  • A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. RSC Publishing, 2025. [Link]

  • Nitration of Indole compounds using TCCA and [TCCA/DAA] adduct and NaNO2. ResearchGate. [Link]

  • Mild, Efficient and Selective Nitration of Anilides, Non-Activated and Moderately Activated Aromatic Compounds with Ammonium Molybdate and Nitric Acid as a New Nitrating Agent. ResearchGate. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications, 2022. [Link]

  • Nitrite and Indole Reaction: Spectrophotometric Study. Thesis Example, 2021. [Link]

Sources

comparing the anticancer activity of 5-nitroindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Anticancer Activity of 5-Nitroindole Derivatives

As a Senior Application Scientist, I have evaluated numerous chemical scaffolds in oncology drug development. The 5-nitroindole core has recently emerged as a highly privileged pharmacophore, offering a multifaceted approach to tumor suppression. Unlike traditional single-target chemotherapeutics, 5-nitroindole derivatives exhibit a polypharmacological profile—acting simultaneously as gene-silencing agents, enzyme inhibitors, and oxidative stress inducers.

This guide objectively compares the efficacy, mechanistic causality, and experimental validation of 5-nitroindole derivatives against prevailing alternative scaffolds.

Mechanistic Paradigms: Why 5-Nitroindole?

The structural genius of the 5-nitroindole scaffold lies in its dual functional zones. The planar indole ring mimics endogenous biological molecules (facilitating intercalation and enzyme pocket binding), while the electron-withdrawing nitro group at the 5-position serves two critical functions: it enhances binding affinity via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking and acts as a bioreducible center for Reactive Oxygen Species (ROS) generation.

Key Anticancer Pathways:

  • c-Myc G-Quadruplex (G4) Stabilization: Pyrrolidine-substituted 5-nitroindoles directly bind to the guanine-rich promoter region of the c-Myc oncogene. By stabilizing the G-quadruplex secondary structure, they physically block transcription factors, downregulating c-Myc expression and forcing the cell into sub-G1/G1 phase arrest[1].

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Novel triazole-linked 5-nitroindole derivatives fit precisely into the hydrophobic pockets of sEH. While standard sEH inhibitors lack direct cytotoxicity, the nitro group in these derivatives triggers intracellular ROS accumulation, creating a synergistic apoptotic effect[2].

  • BAP1 Inhibition (Structural Optimization): In the development of BRCA1-associated protein-1 (BAP1) inhibitors, first-generation 6-nitroquinoline derivatives (like IBAP-II) suffered from severe aqueous insolubility. Transitioning to a 5-nitroindole scaffold significantly improved the solubility profile while maintaining the critical electron-withdrawing properties needed for target engagement[3].

Pathway N1 5-Nitroindole Derivatives N2 c-Myc Promoter G-Quadruplex Binding N1->N2 N3 Nitro Group Bioreduction N1->N3 N4 sEH Enzyme Inhibition N1->N4 N5 c-Myc Downregulation (Transcriptional Repression) N2->N5 N6 Intracellular ROS Accumulation N3->N6 N7 Cell Cycle Arrest (Sub-G1/G1 Phase) N4->N7 N5->N7 N6->N7 N8 Cancer Cell Apoptosis N7->N8

Dual-action mechanistic pathway of 5-nitroindole derivatives driving cancer cell apoptosis.

Comparative Efficacy & Alternatives Analysis

To objectively evaluate the 5-nitroindole scaffold, we must benchmark its quantitative performance against alternative compounds. The table below synthesizes in vitro efficacy data, highlighting the superior dual-action nature of these derivatives compared to standard reference agents.

Compound ClassSpecific AgentPrimary Target(s)HeLa IC₅₀ (μM)Key Advantage / Disadvantage
Triazole-5-Nitroindole Compound 9asEH & ROS5.36 ± 0.91Advantage: Dual-action; ultra-high sEH affinity (0.27 nM)[2].
Triazole-5-Nitroindole Compound 9bsEH & ROS5.68 ± 0.73Advantage: Potent synergistic cytotoxicity via oxidative stress[2].
Reference sEH Inhibitor AUDAsEH> 50.0Disadvantage: Lacks intrinsic cytotoxicity in cancer cells[2].
Pyrrolidine-5-Nitroindole Compound 7c-Myc G4~6.0Advantage: High G4 selectivity; induces sub-G1 cell cycle arrest[1].
BAP1 Inhibitor (Alt) 6-NitroquinolineBAP1N/ADisadvantage: Highly potent but suffers from poor aqueous solubility[3].
BAP1 Inhibitor (New) 5-Nitroindole analogBAP1N/AAdvantage: Improved solubility profile over quinoline counterparts[3].

Data Interpretation: The critical takeaway is the failure of single-target agents like AUDA to induce apoptosis in HeLa cells, despite excellent target binding. The 5-nitroindole derivatives (9a and 9b) bridge this gap; their nitro group generates ROS, converting a benign enzyme inhibitor into a potent anticancer agent with IC₅₀ values in the low micromolar range[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to definitively prove target engagement.

Protocol A: Fluorescence Intercalator Displacement (FID) Assay for G4 Binding

Purpose: To validate that 5-nitroindole derivatives directly bind to the c-Myc G-quadruplex rather than acting through non-specific DNA intercalation.

  • G4 DNA Annealing: Heat the c-Myc promoter sequence (0.25 μM) to 95°C for 5 minutes in a potassium-rich buffer (100 mM KCl), then cool slowly to room temperature over 12 hours.

    • Causality: Potassium ions coordinate specifically within the central channel of the G-quartets. Slow cooling ensures thermodynamic stability and correct folding of the G4 structure, preventing duplex formation.

  • Probe Incubation: Add Thiazole Orange (TO) (0.5 μM) to the folded G4 DNA and incubate for 30 minutes.

    • Causality: TO is non-fluorescent in solution but exhibits massive fluorescence enhancement upon binding to G4 DNA. This establishes a highly sensitive baseline signal.

  • Ligand Titration: Titrate the 5-nitroindole derivative (0.1 to 10 μM) into the TO-G4 complex.

    • Causality: If the derivative has a higher binding affinity for the G4 structure than TO, it will competitively displace the probe, resulting in a concentration-dependent quenching of fluorescence.

  • Validation & DC₅₀ Calculation: Calculate the concentration required to displace 50% of the probe (DC₅₀). A low DC₅₀ validates direct, high-affinity target engagement[1].

Protocol P1 1. G4 DNA Annealing P2 2. TO Probe Incubation P1->P2 P3 3. Ligand Titration P2->P3 P4 4. Fluorescence Measurement P3->P4 P5 5. DC50 Calculation P4->P5

Step-by-step workflow for the Fluorescence Intercalator Displacement (FID) assay.

Protocol B: NAC-Mediated ROS Scavenging Cell Viability Assay

Purpose: To definitively prove that the cytotoxicity of 5-nitroindole derivatives is causally linked to ROS generation by the nitro group.

  • Cell Seeding & Pre-treatment: Seed HeLa cells in a 96-well plate. Pre-incubate the experimental group with 5 mM N-acetylcysteine (NAC) for 1 hour.

    • Causality: NAC is a glutathione precursor and a potent ROS scavenger. Pre-loading the cells neutralizes any subsequent oxidative stress, isolating ROS generation as an experimental variable.

  • Compound Administration: Treat both the NAC-pretreated cells and the control cells with the 5-nitroindole derivative (e.g., Compound 9a at its IC₅₀ of 5.36 μM) for 48 hours.

  • Viability Measurement: Add Alamar Blue reagent and measure fluorescence (Ex 560 nm / Em 590 nm).

    • System Validation: If the compound kills cells purely through enzyme inhibition, NAC will have no effect. However, if cell viability is significantly rescued in the NAC-treated group compared to the compound-alone group, it definitively proves that ROS generation is the primary driver of the compound's anticancer cytotoxicity[2].

Conclusion

The 5-nitroindole scaffold represents a major leap forward in rational drug design. By combining high-affinity structural features (for G4 or sEH binding) with the intrinsic oxidative stress-inducing properties of the nitro group, these derivatives overcome the limitations of single-target agents. Furthermore, their superior physicochemical properties, such as improved solubility over quinoline alternatives, make them highly viable candidates for advanced preclinical formulation.

References

1.[1] Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem.[Link] 2.[2] Novel Triazole‐Linked Indole Derivatives as Potent Soluble Epoxy Hydrolase Inhibitors With Promising Anticancer Activity. Chemical Biology & Drug Design.[Link] 3.[3] Design and Synthesis of BAP-1 Inhibitors. Pakistan Journal of Pharmaceutical Sciences.[Link]

Sources

Safety Operating Guide

Safe Handling and Disposal of Nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist’s Operational Guide

Executive Summary & Core Directive

Nitroindoline derivatives (e.g., 5-nitroindoline) are critical intermediates in the synthesis of photocaged compounds and indole-based pharmaceuticals. While generally stable under ambient conditions, the nitro group (


) introduces a latent energetic potential that demands rigorous waste segregation.[1]

The Core Directive: Do not treat this compound waste as generic organic trash. The primary operational risk is not spontaneous detonation, but accidental sensitization through improper waste stream mixing—specifically with strong bases or reducing agents.[1]

This guide outlines a self-validating disposal workflow designed to prevent the formation of shock-sensitive nitronate salts and ensure compliance with RCRA standards.

Hazard Mechanics: The "Why" Behind the Protocol

To ensure safety, researchers must understand the chemical causality of the hazard.

The Nitronate Trap (Crucial)

The hydrogen atoms adjacent to the nitro group (or on the indole nitrogen, depending on substitution) can be acidic.

  • The Risk: If nitroindolines are disposed of in a waste stream containing strong bases (e.g., Sodium Hydroxide, Potassium tert-butoxide), deprotonation can occur.[1]

  • The Result: This forms nitronate salts , which are often significantly less stable and more shock-sensitive than the parent compound [1].[1]

  • Operational Rule: NEVER mix this compound waste with basic lysis buffers or alkaline cleaning solutions.

Thermal Instability

Nitro compounds possess a high oxygen balance. While 5-nitroindoline has a high melting point (~100°C+), bulk heating or incineration in non-specialized equipment can lead to rapid decomposition and gas evolution (


), causing vessel rupture [2].[1]

Waste Stream Segregation Logic

Effective disposal relies on strict chemical compatibility. Use the following matrix to validate your waste stream choices.

Table 1: Chemical Compatibility Matrix for Nitroindolines
Waste Stream CategoryCompatibility StatusOperational Insight
Halogenated Solvents Compatible Preferred carrier (e.g., DCM, Chloroform) for liquid waste.[1]
Non-Halogenated Solvents Compatible Acetone, Methanol, Ethyl Acetate are safe.[1]
Strong Bases (pH > 10) DANGEROUS STOP. Risk of exothermic nitronate formation.
Strong Acids Caution Avoid fuming nitric/sulfuric acid mixtures (risk of further nitration).
Reducing Agents Incompatible Hydrides/Metals can cause exothermic reduction to aminoindolines.
Oxidizers Incompatible Do not mix with peroxides or permanganates.

Operational Disposal Protocol

This protocol utilizes a "Double-Barrier" containment strategy to ensure safety during transport.

Phase 1: Characterization

Before disposal, classify the material state:[1]

  • Solid Waste: Pure compound, contaminated gloves, weighing boats.[1]

  • Liquid Waste: Mother liquors, reaction mixtures.[1]

Phase 2: Packaging (The Self-Validating Step)
  • Validation Step: Check the pH of any liquid waste stream. If pH > 9, neutralize carefully with dilute acetic acid before adding this compound waste.[1]

Protocol A: Solid Waste
  • Primary Containment: Place solid this compound waste into a clear, sealable polyethylene bag.

  • Labeling: Mark the inner bag clearly as "this compound - TOXIC/IRRITANT."

  • Secondary Containment: Place the sealed bag into the laboratory’s solid hazardous waste drum (Fiber drum or wide-mouth HDPE).

  • Manifesting: List specifically on the waste tag. Do not use generic "Organic Solids."

Protocol B: Liquid Waste
  • Solvent Selection: Dissolve residues in a compatible solvent (Acetone or Dichloromethane).

  • Segregation: Pour into the "Organic Solvents" carboy.

    • Critical Check: Ensure this carboy does not contain basic waste.

  • Headspace: Leave at least 10% headspace in the container to accommodate potential gas evolution or thermal expansion.

Visualizing the Workflow

The following diagram illustrates the decision logic for safe disposal.

NitroindolineDisposal Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Contaminated items) StateCheck->Solid Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidBin Solid Hazardous Waste Drum (Incineration Stream) Bagging->SolidBin PHCheck CRITICAL CHECK: Is the solution Basic (pH > 9)? Liquid->PHCheck Neutralize Neutralize with dilute Acid (e.g., HCl/Acetic) PHCheck->Neutralize Yes (Risk of Nitronates) SolventSelect Select Carrier Solvent (DCM or Acetone) PHCheck->SolventSelect No (Safe) Neutralize->SolventSelect LiquidBin Organic Solvent Carboy (Segregated from Oxidizers) SolventSelect->LiquidBin

Figure 1: Decision tree for the safe segregation and packaging of this compound waste. Note the critical pH check to prevent nitronate formation.

Regulatory & Compliance Context (RCRA)

In the United States, this compound waste must be coded correctly for professional disposal (Incineration).

  • Characteristic Codes:

    • D001 (Ignitability): If disposed of in flammable solvents.

    • D003 (Reactivity): While 5-nitroindoline is stable, if you have generated polynitro derivatives or suspect contamination, apply D003 as a precaution to ensure the waste handler treats it with shock-sensitive protocols [3].[1]

  • Disposal Method: High-temperature incineration is the only recommended final disposal method to ensure complete destruction of the aromatic nitro core.

Emergency Procedures

In the event of a spill outside the hood:

  • Evacuate: Remove personnel from the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] Use a half-mask respirator if dust is present.

  • Containment: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels (combustible).

  • Cleanup: Sweep carefully (avoid creating dust/static) into a disposal bag.

  • Decontamination: Wash the surface with water and soap. Do not use bleach (oxidizer incompatibility).

References

  • Bretherick's Handbook of Reactive Chemical Hazards. (2017). Nitro Compounds and Alkalies. Elsevier.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 5-Nitroindoline.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Princeton University EHS. (2023). Chemical Incompatibility Chart.

Sources

Personal protective equipment for handling Nitroindoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I often observe that safety protocols for intermediate scaffolds like Nitroindolines (e.g., 5-nitroindoline, 6-nitroindoline) are treated with complacency compared to "famous" hazards like t-BuLi or osmium tetroxide. This is a critical error.

Nitroindolines are distinct from their fully aromatic nitroindole counterparts. They are key pharmacophores in the synthesis of MT2-selective melatonin antagonists and anticancer agents (isoindigos). However, the nitro group on the bicyclic amine core introduces specific risks: potential mutagenicity , skin sensitization , and high dust inhalation toxicity .

This guide moves beyond generic "wear gloves" advice. It establishes a self-validating safety system designed to protect your biological integrity and your experimental data.

Hazard Assessment & Risk Logic

Before selecting PPE, we must define the enemy. Nitroindolines present a "Silent Permeator" risk profile.

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine crystalline powder (Yellow/Red-Orange)High electrostatic potential; clings to gloves/surfaces, creating invisible contamination trails.
Acute Toxicity Skin/Eye/Respiratory Irritant (H315, H319, H335)Direct interaction with mucous membranes.
Chronic Toxicity Suspected Mutagen (Muta. 2) Nitro-aromatics can undergo metabolic reduction to hydroxylamines, which intercalate DNA.
Chemical Reactivity Shock Sensitivity (Low but non-zero)While less explosive than polynitrated compounds, mono-nitro compounds can decompose violently under high heat or metal catalysis.

PPE Selection Matrix: The Defense System

Do not view PPE as individual items, but as a layered barrier system.

A. Hand Protection (The Critical Failure Point)

Standard nitrile gloves are insufficient for prolonged contact with nitro-aromatics in organic solvents.

  • Primary Layer: Disposable Nitrile (4 mil). Role: Dexterity and immediate sacrificial barrier.

  • Secondary Layer (Under): Laminated Film (e.g., Silver Shield®) OR High-Thickness Nitrile (8 mil). Role: Chemical permeation resistance.

  • Protocol:

    • Double-Gloving is Mandatory.

    • Change Frequency: Immediately upon any visible splash. Every 60 minutes during active handling.

    • Logic: Nitro compounds can permeate thin nitrile in <5 minutes if dissolved in DCM or Acetone. The inner glove protects you while you doff the contaminated outer glove.

B. Respiratory & Body Protection
  • Engineering Control (Primary): Chemical Fume Hood. Must operate at face velocity >100 fpm.

  • PPE (Secondary):

    • Solids: N95 respirator is acceptable only if weighing outside a hood (strongly discouraged). Inside a hood, no respirator is required unless the powder is ultra-fine/nanoparticulate.

    • Body: Flame-Resistant (FR) Lab Coat. Why? Nitro compounds are precursors to energetic materials. In the event of a runaway reaction or fire, standard polyester-blend coats will melt into the skin. Cotton or Nomex® is required.

C. Eye Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do not rely on safety glasses with side shields. The fine dust of nitroindoline drifts around shields. Goggles provide the necessary seal.

Visualization: Risk Assessment & PPE Decision Tree

This diagram illustrates the logical flow for determining safety requirements based on the state of the reagent.

PPE_Decision_Tree Start START: Handling this compound State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Solid Solution Solution (Organic Solvent) State_Check->Solution Dissolved Dust_Risk Is visible dust generated? Solid->Dust_Risk Hood_Weigh Weigh inside Fume Hood (Static Control Gun recommended) Dust_Risk->Hood_Weigh Yes/No Goggles REQUIRED: Chemical Splash Goggles (Seal against dust) Hood_Weigh->Goggles Solvent_Check Solvent Type? Solution->Solvent_Check Permeation High Permeation Risk (DCM, THF, Acetone) Solvent_Check->Permeation Chlorinated/Polar Gloves REQUIRED: Silver Shield Liner + Nitrile Outer Permeation->Gloves

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.

Operational Protocol: The "Self-Validating" Workflow

This protocol ensures that every step has a built-in safety check.

Phase 1: Preparation & Weighing
  • The "Sweep" Check: Before retrieving the bottle, verify the fume hood flow monitor is green. Clear the sash path.

  • Static Mitigation: this compound powder is static-prone. Use an anti-static gun or polonium strip near the balance. Why? Static discharge can scatter mutagenic dust onto your sleeves.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the spatula/bottle). The dominant hand remains "clean" (touches the balance door/notebook).

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel. Avoid direct jetting onto the powder to prevent aerosolization (puffing).

  • Double-Glove Check: Before heating or adding catalysts, inspect outer gloves. If yellow/orange stains appear, STOP . Doff outer gloves, wash inner gloves with soap/water, and re-glove.

Phase 3: Cleanup & Decontamination
  • Solvent Wipe: Wipe all surfaces (balance, hood sash, flask exterior) with an ethanol-soaked Kimwipe.

  • Visual Check: Nitroindolines are colored (yellow/orange). Check the Kimwipe. If color transfers, the surface is not clean. Repeat.

  • Waste Sorting:

    • Solid Waste: Labeled "Hazardous - Toxic/Irritant".

    • Liquid Waste: Segregated into "Organic - Non-Halogenated" (or Halogenated if DCM used). Do not mix with oxidizers (Nitric acid) due to nitration risks.

Emergency Response & Disposal

ScenarioImmediate ActionFollow-up
Skin Contact Wash for 15 minutes. Do not use organic solvents (ethanol) to clean skin; this increases absorption. Use soap and water.[1][2][3][4][5]Seek medical attention if irritation persists.[2][3][4][6][7]
Eye Contact Flush at eyewash station for 15 minutes. Hold eyelids open.Mandatory ophthalmology consult.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into waste container.Wipe area with dilute surfactant (soap water).
Spill (Liquid) Absorb with vermiculite or sand.[8]Do not use combustible materials (sawdust).

Disposal Protocol: this compound waste must be incinerated by a licensed contractor.

  • Labeling: Must explicitly state "this compound - Potential Mutagen".

  • Incompatibility: Never dispose of in the same container as strong acids or reducing agents (hydrazine), as this can generate heat or toxic gases.

Visualization: Safe Handling Workflow

Handling_Workflow Prep 1. Prep Check Hood Flow Don PPE (Double Glove) Weigh 2. Weighing Use Anti-Static Gun 'Dirty Hand' Protocol Prep->Weigh React 3. Reaction Dissolve Gently Check for Leaks Weigh->React Decon 4. Decon Solvent Wipe (Ethanol) Check Kimwipe Color React->Decon Decon->Decon If Wipe is Colored -> Repeat Waste 5. Disposal Segregate from Acids Label 'Mutagen' Decon->Waste

Figure 2: Step-by-step operational workflow emphasizing the decontamination feedback loop.

References

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 6-Nitroindoline (CID 29757). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.